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  • Product: 4-(Oxiran-2-ylmethoxy)benzoic acid
  • CAS: 35217-95-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Oxiran-2-ylmethoxy)benzoic acid

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Oxiran-2-ylmethoxy)benzoic acid, a valuable bifunctional molecule with applications in the development of advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Oxiran-2-ylmethoxy)benzoic acid, a valuable bifunctional molecule with applications in the development of advanced polymers and as a key intermediate in the synthesis of pharmaceuticals. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science. It details the primary synthetic methodologies, including mechanistic insights, and outlines the analytical techniques essential for structural elucidation and purity assessment. The guide emphasizes the causality behind experimental choices and provides a framework for the reliable preparation and characterization of this versatile compound.

Introduction and Significance

4-(Oxiran-2-ylmethoxy)benzoic acid, also known as 4-(glycidyloxy)benzoic acid, is an organic compound that incorporates both a reactive epoxide (oxirane) ring and a carboxylic acid functionality. This unique combination of functional groups makes it a highly useful building block in organic synthesis. The carboxylic acid moiety allows for the formation of esters and amides, while the epoxide ring can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups. This dual reactivity is particularly advantageous in the synthesis of complex molecules and functional polymers.

The chiral center at the C2 position of the oxirane ring means that 4-(Oxiran-2-ylmethoxy)benzoic acid can exist as two enantiomers, (R) and (S). The stereochemistry of this chiral center is often critical in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the stereoselective synthesis and the determination of enantiomeric purity are of paramount importance.

Synthesis of 4-(Oxiran-2-ylmethoxy)benzoic acid

The most prevalent and efficient method for the synthesis of 4-(Oxiran-2-ylmethoxy)benzoic acid involves the Williamson ether synthesis, reacting 4-hydroxybenzoic acid with an excess of epichlorohydrin in the presence of a base.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism under basic conditions:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a base, typically a hydroxide, to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride ion in an SN2 reaction to form the glycidyl ether.

The use of a phase transfer catalyst, such as a quaternary ammonium salt, can be employed to facilitate the reaction between the aqueous and organic phases, leading to improved reaction rates and yields.

Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Phenoxide_Ion Phenoxide Ion 4-Hydroxybenzoic_Acid->Phenoxide_Ion + OH⁻ Base Base (e.g., NaOH) Product 4-(Oxiran-2-ylmethoxy)benzoic acid Phenoxide_Ion->Product + Epichlorohydrin - Cl⁻ Epichlorohydrin Epichlorohydrin

Caption: General mechanism for the synthesis of 4-(Oxiran-2-ylmethoxy)benzoic acid.

Experimental Protocol

The following protocol outlines a general procedure for the synthesis of 4-(Oxiran-2-ylmethoxy)benzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Epichlorohydrin (in excess)

  • Sodium hydroxide (or other suitable base)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide, optional)

  • Solvent (e.g., water, or a biphasic system)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid and the phase transfer catalyst (if used) in an appropriate solvent.

  • Addition of Base: Add a solution of sodium hydroxide to the flask.

  • Addition of Epichlorohydrin: Add an excess of epichlorohydrin to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system is used, separate the organic layer. Acidify the aqueous layer (or the entire mixture if monophasic) with hydrochloric acid to precipitate the product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Evaporation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Purification

The crude product can be purified by one or both of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene.[1][2]

  • Column Chromatography: For higher purity, the product can be purified by silica gel column chromatography using an appropriate eluent system, such as a mixture of ethyl acetate and hexane with a small percentage of acetic acid to ensure the carboxylic acid remains protonated.[3]

Characterization of 4-(Oxiran-2-ylmethoxy)benzoic acid

Thorough characterization is essential to confirm the structure and purity of the synthesized 4-(Oxiran-2-ylmethoxy)benzoic acid. The following analytical techniques are typically employed.

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR FT-IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS HPLC Chiral HPLC Synthesized_Product->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structural_Confirmation MS->Structural_Confirmation HPLC->Purity_Assessment Enantiomeric_Purity Enantiomeric Purity HPLC->Enantiomeric_Purity

Caption: Workflow for the characterization of 4-(Oxiran-2-ylmethoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the oxirane ring, and the methylene protons of the ether linkage. The aromatic protons will typically appear as two doublets in the region of δ 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The oxirane and methylene protons will appear in the upfield region, typically between δ 2.5-4.5 ppm. The carboxylic acid proton will give a broad singlet at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons, the carbons of the ether linkage, and the oxirane ring. The carbonyl carbon of the carboxylic acid is expected to appear around δ 167-170 ppm. The aromatic carbons will resonate in the δ 115-160 ppm region. The carbons of the glycidyl group will be observed in the upfield region (δ 44-70 ppm).

Table 1: Predicted NMR Spectral Data

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Carboxylic acid (-COOH)10.0 - 13.0 (br s, 1H)167.0 - 170.0
Aromatic C-H (ortho to -COOH)7.8 - 8.0 (d, 2H)131.0 - 133.0
Aromatic C-H (ortho to -O-)6.9 - 7.1 (d, 2H)114.0 - 116.0
Aromatic C (ipso to -COOH)-123.0 - 125.0
Aromatic C (ipso to -O-)-160.0 - 163.0
-O-CH₂-4.0 - 4.4 (m, 2H)68.0 - 70.0
Oxirane -CH-3.3 - 3.5 (m, 1H)49.0 - 51.0
Oxirane -CH₂-2.7 - 2.9 (m, 2H)44.0 - 46.0
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Expected FT-IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid)2500 - 3300 (broad)
C=O stretch (carboxylic acid)1680 - 1710
C=C stretch (aromatic)1580 - 1610 and 1450 - 1500
C-O-C stretch (ether)1200 - 1270 (asymmetric) and 1000 - 1100 (symmetric)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
Oxirane ring vibrations~1250, ~910, ~840
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-(Oxiran-2-ylmethoxy)benzoic acid (C₁₀H₁₀O₄), the expected molecular weight is approximately 194.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the deprotonated ion [M-H]⁻ at m/z 193 in negative ion mode, or as the protonated ion [M+H]⁺ at m/z 195 in positive ion mode.

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of 4-(Oxiran-2-ylmethoxy)benzoic acid, chiral HPLC is the method of choice.[4]

General Protocol for Chiral HPLC:

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derivatized with amylose or cellulose, is often effective for the separation of enantiomers of compounds containing polar functional groups.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) is often necessary to ensure good peak shape for acidic analytes.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) is commonly used.

The development of a specific chiral HPLC method will require screening of different chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.

Safety Considerations

  • Epichlorohydrin: Is a toxic and carcinogenic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Sodium Hydroxide: Is a corrosive base. Avoid contact with skin and eyes.

  • Organic Solvents: Are flammable and should be handled away from ignition sources.

Conclusion

This technical guide has detailed the synthesis and characterization of 4-(Oxiran-2-ylmethoxy)benzoic acid. The Williamson ether synthesis from 4-hydroxybenzoic acid and epichlorohydrin provides a reliable route to this valuable bifunctional molecule. A comprehensive suite of analytical techniques, including NMR, FT-IR, and mass spectrometry, is essential for confirming its structure and purity. For applications where stereochemistry is critical, the use of chiral HPLC is indispensable for determining enantiomeric excess. The protocols and data presented herein provide a solid foundation for researchers and professionals working with this versatile chemical building block.

References

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • EP0155238A2 - Process for the preparation of certain glycidyl compounds - Google Patents.
  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • 2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. Available at: [Link]

  • The Recrystallization of Benzoic Acid. Available at: [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 4-(Oxiran-2-ylmethoxy)benzoic Acid

An In-depth Technical Resource for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a detailed exploration of the spectroscopic profile of 4-(Oxiran...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed exploration of the spectroscopic profile of 4-(Oxiran-2-ylmethoxy)benzoic acid (CAS 35217-95-9), a key intermediate in various synthetic pathways, including the development of novel therapeutics.[1] By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can achieve an unambiguous structural elucidation and confirm the purity of this compound. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research, quality control, and process development, offering not only spectral data but also the underlying rationale for data acquisition and interpretation.

Molecular Structure and Key Features

4-(Oxiran-2-ylmethoxy)benzoic acid possesses a unique combination of a carboxylic acid, a para-substituted benzene ring, an ether linkage, and a terminal epoxide ring. Each of these functional groups imparts distinct and measurable spectroscopic signatures, which, when analyzed in concert, provide a complete structural picture.

Caption: Standard NMR experimental workflow.

The choice of DMSO-d₆ is strategic; it allows for the observation of the exchangeable carboxylic acid proton, which might be broadened or absent in other solvents like chloroform-d.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9br s1H-COOH
7.95d, J ≈ 8.8 Hz2HAromatic (H-2, H-6)
7.05d, J ≈ 8.8 Hz2HAromatic (H-3, H-5)
4.35dd, J ≈ 11.2, 3.1 Hz1H-O-CH₂- (diastereotopic)
3.95dd, J ≈ 11.2, 5.9 Hz1H-O-CH₂- (diastereotopic)
3.30m1H-CH- (epoxide)
2.85dd, J ≈ 5.0, 4.2 Hz1H-CH₂- (epoxide, diastereotopic)
2.70dd, J ≈ 5.0, 2.7 Hz1H-CH₂- (epoxide, diastereotopic)

Note: This is a predicted spectrum based on established chemical shift values and coupling constants for similar structural motifs. Actual experimental values may vary slightly.

Interpretation:

  • The downfield singlet around 12.9 ppm is characteristic of a carboxylic acid proton.

  • The two doublets in the aromatic region are indicative of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) are expected to be deshielded and appear further downfield compared to the protons ortho to the electron-donating ether group (H-3, H-5).

  • The protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) are diastereotopic due to the chiral center of the epoxide, resulting in two distinct signals, each appearing as a doublet of doublets.

  • The epoxide protons also exhibit diastereotopicity and complex splitting patterns.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
167.5C=O (Carboxylic Acid)
162.0C-4 (Aromatic, C-O)
131.5C-2, C-6 (Aromatic)
123.0C-1 (Aromatic, C-COOH)
114.5C-3, C-5 (Aromatic)
69.0-O-CH₂-
50.0-CH- (Epoxide)
44.0-CH₂- (Epoxide)

Data adapted from similar compounds and spectral databases.

Interpretation:

  • The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167.5 ppm.

  • The aromatic carbons show distinct signals, with the carbon attached to the electron-donating ether oxygen (C-4) appearing at a higher field than what would be expected for an unsubstituted benzene ring.

  • The three carbons of the oxiran-2-ylmethoxy group are clearly resolved in the upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-(Oxiran-2-ylmethoxy)benzoic acid is expected to show characteristic absorption bands for the carboxylic acid, ether, and epoxide moieties.

Experimental Protocol

The spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Caption: Standard FTIR experimental workflow.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid, H-bonded)
~3000MediumC-H stretch (Aromatic and Aliphatic)
1680-1710Strong, SharpC=O stretch (Carboxylic acid, conjugated)
~1600, ~1450Medium to StrongC=C stretch (Aromatic ring)
1250-1300StrongC-O stretch (Carboxylic acid and Aryl ether)
~910, ~840MediumEpoxide ring vibrations (asymmetric and symmetric stretch)

Interpretation:

  • The very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

  • The strong, sharp peak around 1680-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch. Its position at a lower wavenumber than a non-conjugated carboxylic acid is due to conjugation with the aromatic ring.

  • The strong absorption between 1250-1300 cm⁻¹ is attributed to the C-O stretching vibrations of both the carboxylic acid and the aryl ether.

  • The presence of the epoxide ring is confirmed by the characteristic vibrations in the 950-810 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Caption: Standard ESI-MS experimental workflow.

Mass Spectral Data
  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol [1]* Expected m/z: 195.05 [M+H]⁺, 193.04 [M-H]⁻

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the molecular ion would reveal characteristic fragmentation patterns.

fragmentation parent [M-H]⁻ m/z 193 frag1 Loss of CO₂ m/z 149 parent->frag1 - CO₂ frag2 Loss of C₃H₅O m/z 136 parent->frag2 - C₃H₅O frag3 Loss of C₃H₄O₂ m/z 121 parent->frag3 - C₃H₄O₂

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion.

Interpretation:

  • The observation of the correct molecular ion peak confirms the molecular weight of the compound.

  • Common fragmentation pathways include the loss of the glycidyl group (C₃H₅O) and decarboxylation (loss of CO₂). The fragmentation pattern provides further confidence in the assigned structure.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a robust and unambiguous characterization of 4-(Oxiran-2-ylmethoxy)benzoic acid. Each technique offers a unique and complementary piece of the structural puzzle. This guide serves as a comprehensive reference for the spectroscopic analysis of this important chemical intermediate, empowering researchers to confidently verify its identity and purity in their scientific endeavors.

References

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • SpectraBase. 4-Methoxy benzoic acid. [Link]

Sources

Foundational

"4-(Oxiran-2-ylmethoxy)benzoic acid" chemical properties and reactivity

An In-Depth Technical Guide to 4-(Oxiran-2-ylmethoxy)benzoic Acid: Properties, Reactivity, and Applications Foreword For the discerning researcher and drug development professional, the utility of a chemical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Oxiran-2-ylmethoxy)benzoic Acid: Properties, Reactivity, and Applications

Foreword

For the discerning researcher and drug development professional, the utility of a chemical intermediate is defined by its structural features, reactivity, and potential for elaboration into complex molecular architectures. 4-(Oxiran-2-ylmethoxy)benzoic acid emerges as a compound of significant interest, possessing a unique bifunctional scaffold. It combines the electrophilic reactivity of a terminal epoxide with the versatile chemistry of a para-substituted benzoic acid. This guide provides a comprehensive technical overview of its chemical properties, reactivity profile, and its role as a strategic building block in the synthesis of high-value molecules.

Core Molecular Profile and Physicochemical Properties

4-(Oxiran-2-ylmethoxy)benzoic acid is a solid organic compound that integrates a glycidyl ether moiety with a benzoic acid backbone. This structure provides two distinct reactive centers, enabling orthogonal chemical transformations and making it a valuable synthon in multistep synthesis.

Structural and Physicochemical Data

The fundamental properties of 4-(Oxiran-2-ylmethoxy)benzoic acid are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
CAS Number 35217-95-9[1][2]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white solid[3]
Melting Point Not consistently reported; requires experimental verification.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.[4]
pKa Estimated to be slightly higher than benzoic acid (~4.2) due to the +R effect of the ether oxygen.[5]
Spectroscopic Signature

The structural identity of 4-(Oxiran-2-ylmethoxy)benzoic acid can be unequivocally confirmed through a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[6][7]

¹H NMR (400 MHz, DMSO-d₆):

  • ~12.9 ppm (s, 1H): The acidic proton of the carboxylic acid group, often broad.[8]

  • ~7.9 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.[8]

  • ~7.1 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.[8]

  • ~4.4 ppm (dd, 1H) & ~4.0 ppm (dd, 1H): Diastereotopic protons of the -O-CH₂- group attached to the aromatic ring.

  • ~3.3 ppm (m, 1H): The -CH- proton of the oxirane ring.

  • ~2.9 ppm (dd, 1H) & ~2.7 ppm (dd, 1H): Diastereotopic protons of the -CH₂- group of the oxirane ring.

¹³C NMR (100 MHz, DMSO-d₆):

  • ~167 ppm: Carboxylic acid carbonyl carbon (C=O).

  • ~162 ppm: Aromatic carbon attached to the ether oxygen (C-O).

  • ~131 ppm: Aromatic carbons ortho to the carboxylic acid group.

  • ~123 ppm: Aromatic carbon attached to the carboxylic acid group.

  • ~115 ppm: Aromatic carbons meta to the carboxylic acid group.

  • ~69 ppm: Methylene carbon of the ether linkage (-O-CH₂-).

  • ~50 ppm: Methylene carbon of the oxirane ring (-CH₂- oxirane).

  • ~44 ppm: Methine carbon of the oxirane ring (-CH- oxirane).

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

  • 3300-2500 (broad): O-H stretching of the hydrogen-bonded carboxylic acid.[9]

  • ~1680 (strong): C=O stretching of the aromatic carboxylic acid.[9]

  • ~1605, ~1580: C=C stretching of the aromatic ring.

  • ~1250 (strong): Asymmetric C-O-C stretching of the aryl ether.

  • ~915, ~840: Characteristic epoxide ring vibrations (C-O stretching).

Mass Spectrometry (MS):

  • ESI-MS: Expected [M-H]⁻ ion at m/z 193.05.

  • EI-MS: The molecular ion peak (M⁺) at m/z 194 may be observed, along with characteristic fragmentation patterns including the loss of the glycidyl group and cleavage of the ether bond.[3]

Synthesis Pathway

The most common and efficient synthesis of 4-(Oxiran-2-ylmethoxy)benzoic acid is achieved via a Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide.

Standard Synthesis Protocol: Glycidylation of 4-Hydroxybenzoic Acid

This protocol describes the reaction between 4-hydroxybenzoic acid and epichlorohydrin under basic conditions. The phenoxide, being more nucleophilic than the carboxylate, selectively attacks the epoxide precursor.

G cluster_reagents Reagents & Solvents cluster_process Process reagent1 4-Hydroxybenzoic Acid step1 Step 1: Deprotonation Formation of Sodium 4-hydroxybenzoate reagent1->step1 reagent2 Epichlorohydrin step2 Step 2: Nucleophilic Attack Phenoxide attacks epichlorohydrin reagent2->step2 base Base (e.g., NaOH, K₂CO₃) base->step1 solvent Solvent (e.g., Water, DMF) step1->step2 step3 Step 3: Ring Closure Intramolecular SN2 to form epoxide ring step2->step3 step4 Step 4: Workup & Purification Acidification, extraction, and crystallization/chromatography step3->step4 product Product 4-(Oxiran-2-ylmethoxy)benzoic Acid step4->product

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-hydroxybenzoic acid in an aqueous solution of a suitable base, such as sodium hydroxide (NaOH), at 0°C to form the corresponding sodium phenoxide.[3]

  • Addition of Epichlorohydrin: Add epichlorohydrin dropwise to the cooled solution while maintaining vigorous stirring. Epichlorohydrin serves as the electrophile.[3][10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The phenoxide ion attacks the terminal carbon of epichlorohydrin, displacing the chloride ion. An intermediate chlorohydrin is formed which, under the basic conditions, undergoes intramolecular cyclization to form the desired epoxide ring.

  • Acidification & Extraction: After the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This protonates the carboxylate, causing the product to precipitate. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[3]

Chemical Reactivity and Mechanistic Insights

The dual functionality of 4-(Oxiran-2-ylmethoxy)benzoic acid dictates its reactivity. The epoxide ring is susceptible to nucleophilic attack, while the carboxylic acid group undergoes typical reactions of its class. This allows for selective or sequential functionalization.

G cluster_epoxide Epoxide Ring Reactions cluster_acid Carboxylic Acid Reactions start 4-(Oxiran-2-ylmethoxy)benzoic Acid epoxide_react Nucleophilic Ring-Opening start->epoxide_react acid_react Carboxyl Group Derivatization start->acid_react epoxide_prod Diol Derivatives Amino Alcohols Thioethers epoxide_react->epoxide_prod acid_prod Esters Amides Acid Halides acid_react->acid_prod

Reactivity of the Epoxide Ring

The high ring strain of the three-membered oxirane ring makes it a potent electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles. These reactions proceed via an Sₙ2 mechanism.

A. Base-Catalyzed/Nucleophilic Ring-Opening: Under neutral or basic conditions, strong nucleophiles attack one of the carbon atoms of the epoxide. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon atom.

  • Mechanism: The nucleophile (e.g., R-NH₂, R-OH, R-SH) directly attacks the terminal carbon of the epoxide, leading to the opening of the ring and the formation of an alkoxide intermediate. A subsequent protonation step during aqueous workup yields the final 1,2-disubstituted product.

B. Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a good leaving group (a hydroxyl group) and activating the ring.

  • Mechanism: The protonated epoxide is highly electrophilic. A weak nucleophile then attacks the epoxide. In contrast to base-catalyzed opening, the nucleophile attacks the more substituted carbon atom because this carbon can better stabilize the developing partial positive charge in the transition state. This regioselectivity is a key consideration in synthetic design.

G cluster_base Base-Catalyzed (Strong Nu⁻) cluster_acid Acid-Catalyzed (Weak Nu) b1 Epoxide + Nu⁻ b2 Sₙ2 Attack at less substituted carbon b1->b2 b3 Alkoxide Intermediate b2->b3 b4 Protonation (Workup) b3->b4 b_prod Product b4->b_prod a1 Epoxide + H⁺ a2 Protonated Epoxide a1->a2 a3 Nu attack at more substituted carbon a2->a3 a_prod Product a3->a_prod

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety exhibits reactivity typical of aromatic acids.[5]

  • Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC) yields the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid, typically by converting it to an acid chloride (using SOCl₂ or (COCl)₂) or by using peptide coupling reagents (e.g., HATU, HOBt), followed by reaction with a primary or secondary amine, affords the corresponding amide.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). Note that these reagents will also open the epoxide ring.

  • Electrophilic Aromatic Substitution: The carboxyl group is a deactivating, meta-directing group for electrophilic substitution on the aromatic ring. However, the para-alkoxy group is a strong activating, ortho,para-directing group. The combined effect typically directs incoming electrophiles to the positions ortho to the alkoxy group (i.e., meta to the carboxyl group).[11]

Applications in Research and Development

The bifunctional nature of 4-(Oxiran-2-ylmethoxy)benzoic acid makes it a highly valuable building block, particularly in the fields of medicinal chemistry and materials science.

  • Drug Discovery: This molecule can serve as a versatile scaffold or linker. The carboxylic acid can be used to attach the molecule to a pharmacophore or a targeting ligand, while the epoxide can be opened by a nucleophilic group from another molecule or a biological target (e.g., cysteine or lysine residue of a protein), forming a stable covalent bond. This makes it suitable for designing targeted covalent inhibitors or bioconjugates.

  • Polymer Chemistry: The epoxide group can undergo ring-opening polymerization to create functional polyethers.[12] The carboxylic acid moiety can be used for post-polymerization modification, allowing for the attachment of other functional groups or for altering the polymer's solubility and other physical properties.

  • Materials Science: Derivatives of p-alkoxybenzoic acids are known to form liquid crystals due to their ability to self-assemble into dimers via hydrogen bonding.[13][14][15] The specific structure of this compound could be explored for the synthesis of novel liquid crystalline materials or functional surfaces.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-(Oxiran-2-ylmethoxy)benzoic acid.

  • Hazards: The compound is expected to cause skin irritation and serious eye damage.[16] Epoxides as a class are often considered potential alkylating agents. Inhalation of dust may cause respiratory irritation.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[20]

Conclusion

4-(Oxiran-2-ylmethoxy)benzoic acid is a strategically important bifunctional molecule. Its well-defined reactive sites—the sterically accessible epoxide and the versatile carboxylic acid—offer a powerful platform for synthetic chemists. A thorough understanding of its reactivity, particularly the regiochemical outcomes of the epoxide ring-opening under different conditions, allows for its precise incorporation into complex molecular designs. Its potential applications in covalent drug design, functional polymer synthesis, and materials science underscore its value as a key intermediate for innovation.

References

  • Al-Janabi, Z. A. M., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports. Available at: [Link]

  • Dyakonov, V. A., et al. (2020). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules. Available at: [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Available at: [Link]

  • Obreza, A., & Urleb, U. (2012). Crystal structures of 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid. Journal of Structural Chemistry. Available at: [Link]

  • Shabalin, I. G., et al. (2023). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Polymers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Journal of Chemical Education. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

  • Sciencemadness Wiki. (2024). Benzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link]

  • CONICET. (2014). Alkoxy-benzoic acids. Available at: [Link]

  • Royal Society of Chemistry. (2015). Green Chemistry. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. Available at: [Link]

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  • NIST. (n.d.). Benzoic acid. Available at: [Link]

  • Baranska, M., & Krol, M. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Available at: [Link]

  • Rengasamy, K. R. R., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Biomolecules. Available at: [Link]

  • Redox. (2022). Safety Data Sheet: Benzoic acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • El-Hiti, G. A., et al. (2021). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Polymers. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. Available at: [Link]

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  • YouTube. (2023). Synthesis of Epichlorohydrin. Available at: [Link]

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Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Crystal Structure of 4-(Oxiran-2-ylmethoxy)benzoic Acid Abstract This technical guide provides a comprehensive analysis of the crystal structure of 4-(Oxiran-2-ylmethoxy)benzoic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 4-(Oxiran-2-ylmethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-(Oxiran-2-ylmethoxy)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. The guide delves into the detailed crystallographic parameters, intermolecular interactions, and the experimental methodology for its structural determination. By synthesizing data from peer-reviewed literature and crystallographic databases, this document offers field-proven insights into the solid-state architecture of this compound, with a particular focus on the implications of its hydrogen bonding network for drug design and crystal engineering.

Introduction: The Significance of 4-(Oxiran-2-ylmethoxy)benzoic Acid

4-(Oxiran-2-ylmethoxy)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a reactive epoxide ring.[1][2] This unique combination of functional groups makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realm of drug discovery. The benzoic acid group provides a platform for forming salts or co-crystals, which can be used to modulate the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability.[3][4] The epoxide group, a strained three-membered ring, is a versatile electrophile that can undergo ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functionalities.[5]

Epoxide-containing molecules are of considerable interest in medicinal chemistry, with many demonstrating potent biological activities.[2] They are often investigated as inhibitors of enzymes such as soluble epoxide hydrolase, which is implicated in hypertension and inflammation.[6] Furthermore, the rigid, well-defined structure of the benzoic acid scaffold, coupled with the potential for specific intermolecular interactions, makes the study of its crystal structure crucial for understanding its solid-state behavior and for the rational design of new materials and pharmaceutical formulations.[3]

This guide will focus on the detailed crystal structure of 4-(Oxiran-2-ylmethoxy)benzoic acid as determined by single-crystal X-ray diffraction, providing a foundational understanding for researchers in the field.

Molecular and Crystal Structure Analysis

The crystal structure of 4-(Oxiran-2-ylmethoxy)benzoic acid was first reported by Obreza and Perdih in 2011.[7] The crystallographic data, deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 816654 , reveals a monoclinic crystal system with the space group P2₁/n.[7]

Crystallographic Data

A summary of the key crystallographic parameters for 4-(Oxiran-2-ylmethoxy)benzoic acid is presented in Table 1.

Parameter Value [7]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.1209(2)
b (Å)30.3429(16)
c (Å)5.9153(3)
α (°)90
β (°)96.725(3)
γ (°)90
Volume (ų)912.81(8)
Z4
Molecular Conformation and Packing

The asymmetric unit of the crystal structure contains two crystallographically independent molecules of 4-(Oxiran-2-ylmethoxy)benzoic acid.[7] A defining feature of the crystal packing is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[7][8] This is a common and robust supramolecular synthon observed in many carboxylic acid-containing crystal structures.[9]

The formation of these dimers is a critical aspect of the crystal engineering of this molecule, as it dictates the primary packing arrangement and influences properties such as melting point and solubility.[10][11] The O-H···O hydrogen bond within these dimers is strong, with an O···O distance of 2.635(2) Å.[7]

The overall crystal structure is further stabilized by weaker C-H···O interactions, which link the carboxyl dimers into layers.[7] Specifically, the epoxy oxygen atom acts as a hydrogen bond acceptor for a C-H donor from a neighboring molecule.[7] This network of strong and weak hydrogen bonds creates a stable, three-dimensional supramolecular architecture.

Diagram 1: Intermolecular Interactions in the Crystal Structure of 4-(Oxiran-2-ylmethoxy)benzoic Acid

G cluster_0 Molecule A cluster_1 Molecule B BenzoicAcid_A Benzoic Acid Moiety Epoxide_A Epoxide Ring BenzoicAcid_A->Epoxide_A oxiran-2-ylmethoxy linker BenzoicAcid_B Benzoic Acid Moiety BenzoicAcid_A->BenzoicAcid_B Strong O-H···O Hydrogen Bond Dimer Epoxide_A->BenzoicAcid_B Weak C-H···O Interaction Epoxide_B Epoxide Ring BenzoicAcid_B->Epoxide_B oxiran-2-ylmethoxy linker

Caption: Supramolecular assembly of 4-(Oxiran-2-ylmethoxy)benzoic acid.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 4-(Oxiran-2-ylmethoxy)benzoic acid is achieved through the well-established technique of single-crystal X-ray diffraction.[7][12] This method provides precise information about the three-dimensional arrangement of atoms within a crystal lattice.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[7] For 4-(Oxiran-2-ylmethoxy)benzoic acid, single crystals can be obtained by slow evaporation of a suitable solvent. A typical procedure would involve:

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent system (e.g., a mixture of polar and non-polar solvents) with gentle heating.

  • Filtration: Filter the warm solution to remove any particulate matter.

  • Slow Evaporation: Cover the container with a perforated film to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Selection: Carefully select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting.[7]

Data Collection and Structure Refinement

The following workflow outlines the key steps in single-crystal X-ray diffraction data collection and analysis:

Diagram 2: Workflow for Single-Crystal X-ray Diffraction

G CrystalMounting 1. Crystal Mounting (on a goniometer head) XraySource 2. X-ray Diffraction (Crystal rotated in X-ray beam) CrystalMounting->XraySource DataCollection 3. Data Collection (Diffraction pattern recorded) XraySource->DataCollection StructureSolution 4. Structure Solution (Initial atomic positions determined) DataCollection->StructureSolution StructureRefinement 5. Structure Refinement (Atomic parameters optimized) StructureSolution->StructureRefinement Validation 6. Validation and Deposition (CIF file generation and CCDC deposition) StructureRefinement->Validation

Caption: From crystal to structure: the experimental workflow.

  • Crystal Mounting: The selected crystal is mounted on a goniometer head.[7]

  • X-ray Diffraction: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated to collect diffraction data from all possible orientations.[12]

  • Data Collection: A detector records the intensities and positions of the diffracted X-ray beams, creating a diffraction pattern.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation and Deposition: The final structure is validated, and a Crystallographic Information File (CIF) is generated. This file is then deposited in a public database such as the CCDC to ensure data integrity and accessibility for the scientific community.[7]

Implications for Drug Development and Materials Science

The detailed understanding of the crystal structure of 4-(Oxiran-2-ylmethoxy)benzoic acid has several important implications:

  • Polymorph Screening: Knowledge of the stable crystal form is crucial for avoiding issues with polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

  • Co-crystal Design: The robust carboxylic acid dimer synthon provides a predictable and reliable interaction for the design of co-crystals with other APIs or excipients to improve their pharmaceutical properties.[9]

  • Solid-State Stability: The network of hydrogen bonds contributes to the thermal and chemical stability of the solid form, which is a critical consideration in drug formulation and storage.

  • Structure-Activity Relationship (SAR) Studies: A precise understanding of the molecular conformation in the solid state can inform the design of new derivatives with improved biological activity.

Conclusion

The crystal structure of 4-(Oxiran-2-ylmethoxy)benzoic acid, characterized by a monoclinic system and a hydrogen-bonded dimer motif, provides a fundamental basis for its application in drug development and materials science. The interplay of strong O-H···O and weaker C-H···O interactions governs the supramolecular assembly, offering opportunities for rational crystal engineering. The experimental protocol of single-crystal X-ray diffraction remains the definitive method for elucidating such detailed solid-state structures, and the resulting crystallographic data, available through the CCDC, is an invaluable resource for the scientific community.

References

  • Obreza, A., & Perdih, F. (2011). CRYSTAL STRUCTURES OF 4-(OXIRAN-2-YLMETHOXY)BENZOIC ACID AND 4-ACETOXYBENZOIC ACID. Journal of Structural Chemistry, 52(4), 802-808.
  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature reviews. Drug discovery, 8(10), 794–805.
  • Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility.
  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
  • Pellissier, H. (2012). The use of epoxides and aziridines in asymmetric synthesis. Tetrahedron, 68(36), 7371-7409.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.
  • CCDC. (n.d.). Short Guide to CIFs. Retrieved January 21, 2026, from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved January 21, 2026, from [Link]

  • Leiserowitz, L. (1976). Molecular packing modes. Carboxylic acids. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(3), 775-802.
  • Tavares da Silva, E. J., & Roleira, F. M. F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European journal of medicinal chemistry, 201, 112327.
  • Clegg, W. (2015). X-ray crystallography. Oxford University Press.
  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press.
  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679.
  • Vishweshwar, P., McMahon, J. A., Bis, J. A., & Zaworotko, M. J. (2005). Pharmaceutical co-crystals. Journal of pharmaceutical sciences, 95(3), 499-516.
  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved January 21, 2026, from [Link]

  • Friščić, T., & Jones, W. (2009). Recent advances in the co-crystallisation of active pharmaceutical ingredients. New Journal of Chemistry, 33(7), 1437-1451.
  • Good, D. J., & Rodríguez-Hornedo, N. (2009). Solubility advantage of pharmaceutical cocrystals. Crystal Growth & Design, 9(5), 2252-2264.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-(Oxiran-2-ylmethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Solubility in Scientific Advancement In the landscape of scientific research and pharmaceutical development, th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the landscape of scientific research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility and potential applications. For a molecule like 4-(Oxiran-2-ylmethoxy)benzoic acid, a bifunctional compound with both a reactive epoxide ring and a carboxylic acid group, understanding its behavior in various solvents is paramount. This guide, prepared for the discerning scientific professional, provides a comprehensive exploration of the solubility of 4-(Oxiran-2-ylmethoxy)benzoic acid. We will delve into its physicochemical properties, predictive analysis of its solubility based on molecular structure, and rigorous, field-proven methodologies for experimental determination. Our focus is not merely on data, but on the causal relationships between molecular structure, solvent properties, and the resulting solubility, empowering researchers to make informed decisions in their experimental designs.

Part 1: Physicochemical Profile of 4-(Oxiran-2-ylmethoxy)benzoic acid

A thorough understanding of a compound's physical and chemical characteristics is the foundation for predicting its solubility. 4-(Oxiran-2-ylmethoxy)benzoic acid, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , is a solid at room temperature[1][2][3]. Its structure, featuring a benzene ring, a carboxylic acid group, an ether linkage, and an epoxide ring, bestows upon it a unique combination of polar and non-polar characteristics.

PropertyValue/InformationSource
CAS Number 35217-95-9[1][2][3]
Molecular Formula C₁₀H₁₀O₄[1][2][3]
Molecular Weight 194.18 g/mol [1][2][3]
Physical State Solid[3]
Predicted pKa ~4.5Based on 4-methoxybenzoic acid[4]
Predicted logP ModerateInferred from structural components

The presence of the polar ether and epoxide groups, along with the carboxylic acid, allows for hydrogen bonding with protic solvents. The benzene ring, however, introduces a non-polar character. This duality suggests that the compound will exhibit varied solubility across a spectrum of solvents.

Part 2: Predictive Analysis of Solubility

The adage "like dissolves like" provides a fundamental framework for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on the structure of 4-(Oxiran-2-ylmethoxy)benzoic acid, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid, ether, and epoxide groups can all participate in hydrogen bonding with these solvents. Solubility in alcohols like ethanol and methanol is expected to be higher than in water, as the hydrocarbon portion of the alcohols can better solvate the non-polar benzene ring[5][6][7]. As observed with benzoic acid, solubility in alcohols generally increases with temperature[7].

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors but not donors. They are expected to be effective solvents due to their ability to interact with the polar functional groups of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar benzene ring will have favorable interactions with these solvents. However, the highly polar carboxylic acid and other oxygen-containing groups will be poorly solvated, leading to an expectation of low solubility in these solvents. The solubility of benzoic acid in toluene is significantly lower than in polar solvents[5].

To visualize the interplay of these factors, the following diagram illustrates the key structural features of 4-(Oxiran-2-ylmethoxy)benzoic acid and their influence on its solubility in different solvent classes.

G cluster_molecule 4-(Oxiran-2-ylmethoxy)benzoic acid cluster_properties Molecular Properties cluster_solvents Solvent Classes Molecule C₁₀H₁₀O₄ Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Epoxide Epoxide Ring Molecule->Epoxide Ether Ether Linkage (-O-) Molecule->Ether Benzene Benzene Ring Molecule->Benzene Polarity Polar & Non-polar Character Carboxylic_Acid->Polarity H_Bonding Hydrogen Bonding (Donor & Acceptor) Carboxylic_Acid->H_Bonding Acidity Weakly Acidic (pKa ~4.5) Carboxylic_Acid->Acidity Non_Polar Non-Polar (e.g., Hexane, Toluene) Carboxylic_Acid->Non_Polar Poor Interaction Epoxide->Polarity Epoxide->H_Bonding Ether->Polarity Ether->H_Bonding Benzene->Polarity Benzene->Non_Polar Favorable Interaction Polar_Aprotic Polar Aprotic (e.g., Acetone, DMSO) Polarity->Polar_Aprotic Good Interaction Polar_Protic Polar Protic (e.g., Water, Ethanol) H_Bonding->Polar_Protic High Affinity Acidity->Polar_Protic pH Dependent

Caption: Relationship between the structural features of 4-(Oxiran-2-ylmethoxy)benzoic acid and its predicted solubility in different solvent classes.

Part 3: Authoritative Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a well-controlled and validated experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy[8].

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the necessary steps for determining the equilibrium solubility of 4-(Oxiran-2-ylmethoxy)benzoic acid.

1. Materials and Reagents:

  • 4-(Oxiran-2-ylmethoxy)benzoic acid (ensure purity is characterized)

  • Selected solvents (analytical grade or higher)

  • Glass vials or flasks with airtight screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical technique.

2. Experimental Workflow:

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

G start Start preparation 1. Preparation - Weigh excess solid solute - Add known volume of solvent start->preparation equilibration 2. Equilibration - Agitate at constant temperature - (e.g., 24-72 hours) preparation->equilibration separation 3. Phase Separation - Centrifuge to pellet excess solid equilibration->separation sampling 4. Sampling - Carefully withdraw supernatant - Filter to remove fine particles separation->sampling analysis 5. Analysis - Quantify solute concentration (e.g., by HPLC) sampling->analysis end End analysis->end

Caption: Workflow for the shake-flask method of solubility determination.

3. Detailed Protocol:

  • Step 1: Preparation: Accurately weigh an excess amount of 4-(Oxiran-2-ylmethoxy)benzoic acid into a glass vial. The amount should be sufficient to ensure that a solid phase remains at equilibrium. Add a precise volume of the chosen solvent to the vial.

  • Step 2: Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is crucial to establish that equilibrium has been achieved by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution remains constant[9][10].

  • Step 3: Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases[11].

  • Step 4: Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure that no undissolved solid is transferred, pass the sample through a syringe filter (chemically compatible with the solvent) into a clean vial.

  • Step 5: Analysis: Accurately dilute the filtered sample with the solvent and analyze the concentration of 4-(Oxiran-2-ylmethoxy)benzoic acid using a validated analytical method such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for quantification[12][13].

4. Trustworthiness and Self-Validation:

To ensure the integrity of the results, the following self-validating measures should be implemented:

  • Purity of Materials: The purity of both the solute and the solvent must be confirmed prior to the experiment[9].

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent[9].

  • Attainment of Equilibrium: As mentioned, confirm that equilibrium has been reached by demonstrating that the measured solubility does not change with further equilibration time[10][14].

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

  • Replicates: Perform each solubility determination in at least triplicate to assess the reproducibility of the results[15].

Part 4: Data Presentation and Interpretation

For clarity and ease of comparison, the experimentally determined solubility data should be summarized in a well-structured table.

Table 1: Hypothetical Solubility Data for 4-(Oxiran-2-ylmethoxy)benzoic acid at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)80.1[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetone21.0[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

The interpretation of this data will provide valuable insights into the behavior of 4-(Oxiran-2-ylmethoxy)benzoic acid. For instance, a comparison of its solubility in water at different pH values will quantify the impact of its acidic nature. The relative solubilities in a range of organic solvents will inform the selection of appropriate solvent systems for reactions, purifications, and formulations.

Conclusion: A Foundation for Future Research

This guide has provided a comprehensive framework for understanding and determining the solubility of 4-(Oxiran-2-ylmethoxy)benzoic acid. By integrating a deep understanding of its physicochemical properties with robust experimental methodologies, researchers can generate high-quality, reliable solubility data. This, in turn, will facilitate the effective use of this versatile compound in a wide array of scientific applications, from materials science to drug discovery. The principles and protocols outlined herein are intended to serve as a valuable resource for scientists and researchers, promoting best practices and fostering a deeper understanding of the fundamental principles of solubility.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Zhang, P., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 63(4), 1100-1106. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Hancock, C. K., et al. (1969). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 34(11), 3349-3353. Retrieved from [Link]

  • Pires, M. A., & Franco, R. W. A. (2015). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 60(1), 169-176. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Retrieved from [Link]

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Exploratory

A Technical Guide to the Thermal Stability Assessment of 4-(Oxiran-2-ylmethoxy)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Disclaimer: This document is intended for research and informational purposes only. "4-(Oxiran-2-ylm...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for research and informational purposes only. "4-(Oxiran-2-ylmethoxy)benzoic acid" should be handled with appropriate personal protective equipment in a well-ventilated area, following all institutional and regulatory safety protocols.

Introduction

4-(Oxiran-2-ylmethoxy)benzoic acid, with the molecular formula C₁₀H₁₀O₄, is a bifunctional molecule incorporating a reactive epoxide (oxirane) ring and a carboxylic acid moiety attached to a phenoxy ether backbone.[1][2] This unique combination of functional groups makes it a valuable building block in polymer chemistry, materials science, and as an intermediate in the synthesis of complex organic molecules, including potential pharmaceutical compounds. The thermal stability of such a molecule is a critical parameter, dictating its shelf-life, storage conditions, safe handling procedures, and viability in thermally demanding applications such as melt processing or high-temperature curing reactions.

A comprehensive understanding of a compound's response to heat is paramount to prevent uncontrolled exothermic decomposition, which can pose significant safety hazards.[3] This guide provides a robust framework for characterizing the thermal stability of 4-(Oxiran-2-ylmethoxy)benzoic acid. As specific, peer-reviewed thermal decomposition data for this exact molecule is not extensively documented in public literature, this whitepaper will focus on the predictive analysis based on its constituent functional groups and present a definitive, field-proven experimental workflow for its comprehensive thermal characterization.

Part 1: Theoretical Thermal Behavior - A Predictive Analysis

The thermal liability of 4-(Oxiran-2-ylmethoxy)benzoic acid is primarily dictated by its three key functional groups: the epoxide ring, the ether linkage, and the carboxylic acid on an aromatic ring.

  • Epoxide (Oxirane) Ring: Epoxides are known to be thermally sensitive. At elevated temperatures, the strained three-membered ring can undergo exothermic polymerization or decomposition.[4] Hazardous polymerization can occur at elevated temperatures, making thermal control crucial.[4]

  • Carboxylic Acid Group: The thermal decomposition of benzoic acid and its derivatives is a well-studied process. The primary decomposition pathway is decarboxylation, yielding carbon dioxide and a corresponding aromatic compound (in this case, a substituted benzene).[5][6][7] Studies on benzoic acid itself show that this process occurs at high temperatures (e.g., 475-500°C in the gas phase), producing mainly benzene and CO₂.[5][6] The presence of other substituents can influence the decomposition onset temperature.[8][9]

  • Ether Linkage: While generally more stable than epoxides, ether linkages can cleave at high temperatures through radical mechanisms.

Based on this analysis, a multi-stage decomposition is plausible. An initial, potentially exothermic event could be related to the opening of the epoxide ring, possibly initiating polymerization or other reactions. At significantly higher temperatures, the molecule would likely undergo decarboxylation and fragmentation of the ether linkage.

Caption: Hypothetical thermal decomposition pathways for the title compound.

Part 2: Definitive Experimental Protocol for Thermal Stability Assessment

To move from prediction to empirical data, a dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is mandatory. These methods provide complementary information on mass loss versus temperature and heat flow, respectively.[10][11][12]

Core Experimental Workflow

The logical flow of the investigation is to first determine the temperatures at which mass loss occurs (TGA) and then to characterize the energetic nature (endothermic or exothermic) of transitions within that temperature range (DSC).

Caption: Experimental workflow for comprehensive thermal analysis.

Methodology 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass due to decomposition and volatilization.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (platinum or alumina is recommended).

  • Atmosphere Selection: The choice of purge gas is critical.

    • Inert Atmosphere (Nitrogen): Use a nitrogen purge (flow rate ~50 mL/min) to analyze the intrinsic thermal decomposition of the molecule without oxidative effects.

    • Oxidative Atmosphere (Air): A subsequent run in air (flow rate ~50 mL/min) is crucial to assess stability in a processing environment and to characterize the combustion of any char residue formed during initial decomposition.[13]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A constant heating rate allows for standardized comparison.[11][13]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. This is a key indicator of thermal stability.

    • Quantify the percentage of mass lost at each distinct decomposition step.

    • Note the final residual mass at 600°C.

Methodology 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, glass transition, and to quantify the energy released or absorbed during decomposition (exothermic or endothermic events).

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is essential to contain any volatiles produced before the main decomposition, ensuring accurate enthalpy measurements.

  • Atmosphere Selection: Use an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 25°C).

    • Ramp the temperature from 25°C to a temperature just beyond the final decomposition event observed in the TGA analysis (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify any endothermic peaks, which may correspond to melting (T_m).

    • Identify any exothermic peaks. A sharp exotherm concurrent with the T_onset from TGA is indicative of decomposition. The area under this peak provides the enthalpy of decomposition (ΔH_d), a critical parameter for safety assessment.[3]

    • Note the onset temperature of the exothermic decomposition.

Part 3: Data Interpretation and Reporting

The synthesis of TGA and DSC data provides a complete thermal stability profile. The results should be summarized in a clear, tabular format for easy comparison and reporting.

Table 1: Summary of Thermal Analysis Data

ParameterMethodAtmosphereValueUnitsDescription
Melting Point (T_m)DSCNitrogenTBD°COnset temperature of the melting endotherm.
Onset of Decomposition (T_onset)TGANitrogenTBD°CTemperature of initial significant mass loss.
Decomposition Peak (T_peak)DSCNitrogenTBD°CTemperature of maximum exothermic heat flow.
Enthalpy of Decomposition (ΔH_d)DSCNitrogenTBDJ/gEnergy released during decomposition; critical for hazard evaluation.
Mass Loss (Stage 1)TGANitrogenTBD%Mass loss associated with the primary decomposition event.
Residual Mass @ 600°CTGANitrogenTBD%Non-volatile char remaining after pyrolysis.
Residual Mass @ 600°CTGAAirTBD%Ash content after oxidative burnout of char.

TBD = To Be Determined experimentally.

Trustworthiness and Self-Validation: The protocols described are self-validating through the correlation of TGA and DSC data. A significant mass loss event in the TGA thermogram should correspond to a thermal event (typically a large exotherm) in the DSC curve.[10] Discrepancies would indicate a need to re-examine experimental conditions or consider more complex, multi-step reaction mechanisms.

Conclusion

While specific thermal stability data for 4-(Oxiran-2-ylmethoxy)benzoic acid requires empirical determination, a predictive analysis of its functional groups suggests a multi-stage decomposition initiated by the thermally sensitive epoxide ring, followed by decarboxylation at higher temperatures. The detailed TGA and DSC protocols provided in this guide offer a comprehensive and authoritative methodology for researchers to accurately characterize the thermal behavior of this compound. The resulting data on decomposition onset, energy release, and mass loss is fundamental for ensuring its safe handling, establishing appropriate storage conditions, and designing robust manufacturing and application processes.

References

  • Wesołowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
  • Springer Link. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry.
  • Memorial University Research Repository. The gas phase thermal decomposition of Benzoic acid.
  • Chemos GmbH & Co.KG. (2022).
  • Gelest, Inc. (2016).
  • PerkinElmer. Characterization of (Epoxy) Adhesives Using Multiple Thermal Analysis Techniques.
  • SciELO. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • ResearchGate. (2019). TGA, DSC, DTG Properties of Epoxy Polymer Nanocomposites by Adding Hexagonal Boron Nitride Nanoparticles.
  • ResearchGate. (2018). TGA curves of the epoxy composites.
  • ResearchGate. (2015). The thermal decomposition of benzoic acid.
  • University of North Texas.
  • PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • Santa Cruz Biotechnology, Inc. 4-(Oxiran-2-ylmethoxy)benzoic acid | CAS 35217-95-9.
  • VSNCHEM. 4-(Oxiran-2-ylmethoxy)benzoic acid 35217-95-9.

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Foundational

The Polymerization of 4-(Oxiran-2-ylmethoxy)benzoic Acid: Mechanisms, Methodologies, and Characterization

An In-Depth Technical Guide: Abstract 4-(Oxiran-2-ylmethoxy)benzoic acid is a functional monomer possessing significant potential for the synthesis of advanced polyethers. The resultant polymer, featuring a poly(glycidyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

4-(Oxiran-2-ylmethoxy)benzoic acid is a functional monomer possessing significant potential for the synthesis of advanced polyethers. The resultant polymer, featuring a poly(glycidyl ether) backbone with pendant carboxylic acid moieties, is a promising candidate for biomedical applications, including pH-responsive drug delivery systems and functional bioconjugates.[1][2][3][4] The primary challenge in its polymerization lies in the selective ring-opening of the oxirane group while preserving the integrity of the reactive carboxylic acid. This guide provides a comprehensive technical overview of the viable polymerization mechanisms, focusing on Anionic and Cationic Ring-Opening Polymerization (ROP). We delve into the causality behind experimental design, proposing advanced organocatalytic strategies to overcome the inherent reactivity challenges of the monomer. Detailed experimental protocols, characterization techniques, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising polymer system.

Introduction: The Monomer and Its Potential

4-(Oxiran-2-ylmethoxy)benzoic acid is a bifunctional molecule characterized by a terminal epoxide (oxirane) ring and a para-substituted benzoic acid.

  • Oxirane Ring: A strained three-membered ether, which serves as the polymerizable group via Ring-Opening Polymerization (ROP).

  • Benzoic Acid Group: A carboxylic acid attached to a phenyl ring, which provides a valuable site for post-polymerization modification, drug conjugation, or imparting pH-sensitivity to the final polymer.[2][5]

  • Ether Linkage: A stable connection between the aromatic and aliphatic segments.

The polymerization of this monomer yields a linear polyether with regularly spaced carboxylic acid side chains. This structure is highly desirable for creating "smart" materials that can respond to environmental stimuli or for covalently attaching therapeutic agents. However, the acidic proton of the carboxylic acid group presents a significant synthetic hurdle, as it can interfere with most common ROP initiators. This guide will dissect the mechanistic pathways and propose robust solutions to achieve controlled polymerization.

Anionic Ring-Opening Polymerization (AROP): The Path to Control

Anionic ROP is generally the preferred method for polymerizing epoxides as it can proceed as a "living" polymerization, offering excellent control over molecular weight and achieving narrow molecular weight distributions (low dispersity, Đ).[6][7][8] The mechanism proceeds via a nucleophilic attack on one of the epoxide carbons, propagating through an anionic alkoxide chain end.

The Core Challenge: The Acidic Proton

A conventional AROP approach using a strong base as an initiator (e.g., potassium hydroxide, alkoxides) is fundamentally incompatible with 4-(Oxiran-2-ylmethoxy)benzoic acid. The initiator, being a strong base, would preferentially engage in an acid-base reaction with the carboxylic acid.

Initiator (B⁻) + Monomer-COOH → Initiator-H + Monomer-COO⁻

This reaction consumes the initiator and forms a carboxylate anion. The resulting carboxylate is a significantly weaker nucleophile than the original initiator, rendering it incapable of efficiently initiating the ring-opening of the epoxide. This effectively prevents polymerization.

Proposed Solution: Chemoselective Lewis Pair Organocatalysis

To circumvent the issue of the acidic proton, a modern and highly effective strategy involves the use of a dual-component, metal-free Lewis pair catalyst system. A common and effective pairing is a mild phosphazene base (e.g., t-BuP₂) with a Lewis acid, such as triethylborane (Et₃B).[9][10][11] This system demonstrates high chemoselectivity, enabling the polymerization of the epoxide while leaving base-sensitive functional groups untouched.[10][11]

Mechanism of Action:

  • Initiator Activation: The phosphazene base is not the initiator itself. Instead, it deprotonates a protic initiator, typically an alcohol (ROH), to generate a small, controlled concentration of the nucleophilic alkoxide (RO⁻). This process is an equilibrium, so the concentration of the highly reactive alkoxide is kept low.

  • Monomer Activation: The Lewis acid (Et₃B) coordinates to the oxygen atom of the oxirane ring. This coordination polarizes the C-O bonds, rendering the epoxide more electrophilic and thus more susceptible to nucleophilic attack.[10]

  • Propagation: The generated alkoxide (RO⁻) attacks the activated monomer, opening the ring. The Lewis acid helps to stabilize the resulting anionic chain end, mitigating side reactions.[10][11]

This synergistic activation allows the polymerization to proceed efficiently under conditions mild enough to not deprotonate the carboxylic acid group, thus preserving its functionality.

Diagram of Proposed AROP Mechanism

AROP_Mechanism Proposed AROP Mechanism via Lewis Pair Catalysis cluster_initiation 1. Initiation cluster_activation 2. Monomer Activation cluster_propagation 3. Propagation Initiator Initiator (Benzyl Alcohol) Alkoxide Activated Initiator (Alkoxide Anion) Initiator->Alkoxide Deprotonation Base Base (t-BuP₂) Attack Nucleophilic Attack Alkoxide->Attack Alkoxide->Attack Monomer Monomer (Oxirane Ring) ActivatedMonomer Activated Monomer (Coordinated Complex) Monomer->ActivatedMonomer LewisAcid Lewis Acid (Et₃B) LewisAcid->ActivatedMonomer ActivatedMonomer->Attack ActivatedMonomer->Attack GrowingChain Propagating Chain (Alkoxide) Attack->GrowingChain Ring-Opening GrowingChain->ActivatedMonomer + next monomer

Caption: Workflow for Anionic ROP using a Lewis pair catalyst system.

Experimental Protocol: AROP of 4-(Oxiran-2-ylmethoxy)benzoic acid

This protocol is a generalized starting point based on methodologies for similar functional glycidyl ethers and requires optimization.[6]

  • Monomer and Reagent Preparation:

    • Dry the monomer, 4-(Oxiran-2-ylmethoxy)benzoic acid, under high vacuum at room temperature for 24 hours to remove residual water.

    • Dry the initiator, benzyl alcohol (BA), by distillation over calcium hydride.

    • Prepare stock solutions of the phosphazene base (t-BuP₂) and triethylborane (Et₃B) in anhydrous toluene under an inert atmosphere (e.g., in a glovebox).

  • Polymerization Setup:

    • Assemble a Schlenk flask, bake it under vacuum, and backfill with high-purity argon or nitrogen.

    • Maintain an inert atmosphere throughout the procedure.

  • Reaction:

    • In the glovebox, add the monomer (e.g., 100 equivalents) to the Schlenk flask.

    • Add the desired amount of anhydrous toluene to achieve the target concentration (e.g., 2 M).

    • Add the initiator, benzyl alcohol (1 eq.).

    • Add the phosphazene base solution (e.g., 0.1 eq.).

    • Finally, add the triethylborane solution (e.g., 0.3 eq.). The ratio of base to Lewis acid is critical and may require optimization.[9]

    • Seal the flask, remove it from the glovebox, and place it in a temperature-controlled oil bath (e.g., 25-50 °C).

  • Monitoring and Termination:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via ¹H NMR to observe the disappearance of the oxirane protons.

    • Once the desired conversion is reached, terminate the polymerization by adding a small amount of quenched acidic methanol.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane.

    • Collect the polymer by filtration or centrifugation.

    • Redissolve the polymer in a suitable solvent (e.g., THF, DMF) and re-precipitate to remove residual monomer and catalyst.

    • Dry the final polymer under high vacuum until a constant weight is achieved.

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization is an alternative pathway initiated by acids.[12] The mechanism involves the activation of the epoxide by protonation or coordination with a Lewis acid, creating a cationic active center that is then attacked by the nucleophilic oxygen of another monomer molecule.[13][14][15]

General Mechanism
  • Initiation: A protic acid (H⁺) or Lewis acid (e.g., BF₃) activates the epoxide oxygen, forming a tertiary oxonium ion or a coordinated complex.[15]

  • Propagation: A monomer molecule attacks one of the carbons of the activated epoxide, leading to ring-opening and regenerating the active cationic center at the chain end.[13]

  • Termination and Chain Transfer: CROP is often plagued by termination and chain-transfer reactions, which can be difficult to control.[14] This leads to polymers with broader molecular weight distributions (Đ > 1.5) and less defined structures compared to living anionic methods.

Diagram of General CROP Mechanism

CROP_Mechanism General CROP Mechanism cluster_init 1. Initiation cluster_prop 2. Propagation cluster_term 3. Termination Initiator Initiator (H⁺A⁻) ActivatedMonomer Activated Monomer (Protonated Oxirane) Initiator->ActivatedMonomer Monomer1 Monomer Monomer1->ActivatedMonomer Dimer Propagating Cationic Chain ActivatedMonomer->Dimer Nucleophilic Attack by Monomer O Monomer2 Incoming Monomer Monomer2->Dimer Dimer->Dimer + n Monomers Termination Termination / Chain Transfer Dimer->Termination InactivePolymer Inactive Polymer Termination->InactivePolymer

Caption: The three main stages of a cationic ring-opening polymerization.

Applicability and Limitations

While mechanistically feasible, CROP of 4-(Oxiran-2-ylmethoxy)benzoic acid is less attractive than controlled AROP. The presence of multiple nucleophilic oxygen atoms (ether, carbonyl) and the acidic proton can lead to unpredictable side reactions, making it difficult to achieve well-defined polymer architectures. For applications in drug development where precision and reproducibility are paramount, the control offered by living AROP is highly superior.

Polymer Characterization

Once the polymer is synthesized, a suite of analytical techniques is required to confirm its structure, molecular weight, and thermal properties.[6]

Technique Parameter Measured Expected Outcome / Interpretation
¹H and ¹³C NMR Chemical StructureConfirmation of successful polymerization by the disappearance of signals corresponding to oxirane ring protons (~2.6-3.1 ppm) and the appearance of broad signals for the polyether backbone (~3.4-4.2 ppm). The aromatic and carboxylic acid protons should remain intact.[6][16]
SEC / GPC Molecular Weight (Mₙ, Mₙ) & Dispersity (Đ)For a controlled AROP, a narrow, monomodal distribution with low Đ (< 1.2) is expected. The molecular weight should be predictable based on the monomer-to-initiator ratio.[10][17]
FTIR Spectroscopy Functional GroupsDisappearance of the characteristic epoxide C-O-C stretching vibration (~840-910 cm⁻¹). Persistence of the strong C=O stretch from the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).
DSC Glass Transition Temp. (T₉)Provides information on the thermal properties and amorphous/crystalline nature of the polymer. The T₉ value will depend on the final molecular weight.[6][16]

Conclusion and Future Outlook

The polymerization of 4-(Oxiran-2-ylmethoxy)benzoic acid presents a solvable challenge in modern polymer chemistry. While conventional polymerization methods are hindered by the monomer's acidic functionality, advanced techniques, particularly Lewis pair-catalyzed anionic ring-opening polymerization, offer a robust and highly controlled pathway to synthesize well-defined polyethers. This approach preserves the crucial carboxylic acid side chains, making the resulting polymer an ideal candidate for further functionalization.

For researchers in drug development, poly(4-(oxymethyl)benzoic acid ether) represents a versatile platform. The pendant acid groups can be used to:

  • Covalently conjugate drugs through ester or amide linkages.

  • Create pH-responsive nanoparticles that release their payload in the acidic microenvironments of tumors or endosomes.

  • Improve the aqueous solubility and biocompatibility of hydrophobic drugs.

The successful synthesis and characterization of this polymer will open new avenues for the design of sophisticated and effective therapeutic delivery systems.

References

  • Polymer Chemistry (RSC Publishing). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers.
  • RSC Publishing. (2022-05-20). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers.
  • ACS Publications. Selective Ring-Opening Polymerization of Silyl Glycidyl Ether through Organocatalysis.
  • ACS Publications. (2025-09-05). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts | ACS Macro Letters.
  • ACS Publications. (2024-06-27). Selective Ring-Opening Polymerization of Silyl Glycidyl Ether through Organocatalysis | ACS Macro Letters.
  • Benchchem. Application Notes and Protocols: 4-(oxiran-2-ylmethoxy)butan-1-ol in the Synthesis of Biomedical Polymers.
  • Anionic Polymerization. (2013-06-13).
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  • YouTube. (2024-04-10). Exploring Radical, Cationic, Anionic, and Condensation Polymerization.
  • YouTube. (2022-07-30). mechanism of anionic polymerization technique/ M.Sc. polymer chemistry/(easy and better explanation).
  • Chemistry LibreTexts. (2024-03-23). 30.1: Chain-Growth Polymers.
  • Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. (2025-08-07).
  • ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE.
  • YouTube. (2024-04-16). Polymer Chemistry: Understanding Cationic Polymerization.
  • YouTube. (2020-08-15). Mechanism of Cationic Polymerization.
  • ResearchGate. (2025-08-07). (PDF) Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale.
  • BLD Pharm. 35217-95-9|4-(Oxiran-2-ylmethoxy)benzoic acid|BLD Pharm.
  • PubMed Central. Structure‐Based Varieties of Polymeric Nanocarriers and Influences of Their Physicochemical Properties on Drug Delivery Profiles.
  • SciELO México. Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release.
  • PMC - PubMed Central. Polysaccharide-Based Drug Carriers—A Patent Analysis.
  • Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release. (2017-10-12).
  • NIH. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System.

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Exploratory

Potential applications of "4-(Oxiran-2-ylmethoxy)benzoic acid" in materials science

An In-depth Technical Guide to the Potential Applications of 4-(Oxiran-2-ylmethoxy)benzoic Acid in Materials Science Abstract: 4-(Oxiran-2-ylmethoxy)benzoic acid (OBA) is a bifunctional molecule featuring both a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Applications of 4-(Oxiran-2-ylmethoxy)benzoic Acid in Materials Science

Abstract: 4-(Oxiran-2-ylmethoxy)benzoic acid (OBA) is a bifunctional molecule featuring both a reactive oxirane (epoxy) ring and a carboxylic acid group integrated into a rigid aromatic structure. This unique combination of functionalities makes it a compelling, yet underexplored, building block for the synthesis of advanced polymers and materials. This technical guide explores the fundamental chemistry of OBA and extrapolates its potential applications in high-performance materials, including advanced adhesives, composites, and functional coatings. By leveraging established principles of epoxy and polyester chemistry, we provide a theoretical framework, hypothetical performance benchmarks, and detailed experimental protocols to guide researchers in unlocking the potential of this versatile compound.

In the pursuit of novel materials with enhanced performance characteristics, the design of the monomer is paramount. 4-(Oxiran-2-ylmethoxy)benzoic acid (OBA) presents a fascinating case study in molecular design. Its structure, C₁₀H₁₀O₄, combines the high reactivity of a glycidyl ether with the crosslinking and property-modifying potential of an aromatic carboxylic acid.[1][2][3] This dual-functionality allows OBA to act as a self-curing monomer or as a potent modifier for existing polymer systems.

Chemical Structure and Key Properties

The OBA molecule consists of a central benzene ring, which provides rigidity and thermal stability, substituted with a glycidyl ether group and a carboxylic acid group at the para position.

  • Chemical Formula : C₁₀H₁₀O₄[1][2]

  • Molecular Weight : 194.18 g/mol [1][2]

  • Key Functional Groups :

    • Oxirane (Epoxy) Ring : A highly strained three-membered ring that can undergo ring-opening reactions with a variety of nucleophiles, forming stable ether linkages. This is the cornerstone of epoxy chemistry.

    • Carboxylic Acid Group : Can react with hydroxyl groups to form ester linkages or with epoxy groups to form a β-hydroxy ester, providing a secondary pathway for polymerization and crosslinking.[4][5]

Caption: Chemical structure of 4-(Oxiran-2-ylmethoxy)benzoic acid (OBA).

The Core Chemistry: Self-Curing and Polymerization Mechanisms

The primary allure of OBA lies in its potential for self-polymerization without the need for a separate hardener. The epoxy and carboxylic acid groups can react with each other, initiating a cascade of reactions that build a cross-linked polymer network.

The reaction between an epoxy group and a carboxylic acid is a well-established ring-opening addition that forms a β-hydroxy ester.[4][5] This reaction can be catalyzed by tertiary amines or phosphonium compounds to proceed at lower temperatures.[4] The newly formed secondary hydroxyl group is also reactive and can subsequently attack another epoxy ring, leading to etherification and further cross-linking.

This dual reactivity suggests that a thermoset polymer can be formed through a one-component system, simplifying formulation and processing.

Curing_Mechanism OBA OBA Monomer (Epoxy + COOH) Heat Heat / Catalyst OBA->Heat Reaction1 Step 1: Ring-Opening Epoxy + COOH → β-Hydroxy Ester Heat->Reaction1 Intermediate Polymer Chain with Pendant -OH Groups Reaction1->Intermediate Reaction2 Step 2: Etherification -OH + Epoxy → Ether Linkage Intermediate->Reaction2 Reaction3 Step 3: Esterification -OH + COOH → Ester Linkage Intermediate->Reaction3 Network Cross-linked Polymer Network (Thermoset) Reaction2->Network Reaction3->Network

Caption: Proposed self-curing mechanism for 4-(Oxiran-2-ylmethoxy)benzoic acid.

Potential Applications in Advanced Materials

Based on its molecular architecture, OBA is a prime candidate for creating materials where high thermal stability, rigidity, and strong adhesion are required.

High-Performance Adhesives

The rigid aromatic core of OBA can contribute to high cohesive strength, while the polar carboxylic acid and hydroxyl groups formed during curing can promote strong adhesion to various substrates, particularly metals and polar plastics. An adhesive formulated with OBA could exhibit a high glass transition temperature (Tg), enabling its use in high-temperature environments where conventional epoxy adhesives might soften and fail.

Advanced Composite Materials

OBA could serve as a high-performance matrix resin for fiber-reinforced composites (e.g., with carbon or glass fibers). Its dual functionality could enhance the interfacial adhesion between the fiber and the matrix in two ways: the epoxy group can react with sizing agents on the fiber surface, while the inherent polarity of the molecule promotes strong secondary interactions. The resulting composites would be expected to exhibit excellent mechanical properties and thermal stability, making them suitable for aerospace and automotive applications.[6]

Functional Coatings

The epoxy-carboxyl reaction is widely used in the coatings industry to create durable and chemically resistant films.[4] A coating based on OBA could form a highly cross-linked network, providing exceptional hardness, scratch resistance, and protection against corrosive chemicals. Furthermore, the aromatic structure would offer good thermal stability. Such coatings could be valuable for industrial machinery, protective layers on electronic components, and automotive clearcoats.

Hypothetical Performance and Data

While specific experimental data for OBA-based polymers is not widely published, we can extrapolate its likely performance characteristics against a well-known industry standard: a Bisphenol A diglycidyl ether (DGEBA) epoxy cured with an amine hardener. The introduction of the aromatic carboxylic acid structure is anticipated to increase the thermal stability and rigidity of the resulting polymer.

Table 1: Hypothetical Comparison of Cured Resin Properties

PropertyStandard DGEBA Epoxy (Amine Cured)Hypothetical OBA-Based PolymerRationale for OBA Polymer Performance
Glass Transition Temp (Tg)150 - 180 °C190 - 220 °C The rigid benzene ring in the OBA backbone restricts chain mobility, increasing the energy required for the transition from a glassy to a rubbery state.[1][7]
Tensile Strength60 - 80 MPa75 - 95 MPa The high cross-link density from dual reaction pathways (esterification and etherification) combined with the rigid aromatic core is expected to result in a stronger, more robust material.
Tensile Modulus2.5 - 3.5 GPa3.5 - 4.5 GPa The inherent stiffness of the aromatic ring translates directly to a higher modulus, indicating a more rigid material under tensile load.
Water Absorption (24h)0.3 - 0.5 %0.1 - 0.25 % The increased cross-link density and the formation of relatively hydrophobic ester linkages can reduce the free volume within the polymer network, thereby hindering water ingress.[6]

Disclaimer: The data presented for the OBA-Based Polymer is hypothetical and projected based on established structure-property relationships in polymer chemistry. Experimental validation is required.

Experimental Protocols

The following section provides a detailed, hypothetical methodology for the synthesis and characterization of a thermoset polymer from OBA. This protocol is designed as a self-validating system, incorporating analytical checkpoints to verify the reaction progress and final material properties.

Workflow for OBA Polymer Synthesis and Characterization

Workflow cluster_synthesis Synthesis & Curing cluster_validation Validation & Characterization A 1. Monomer Preparation Weigh OBA and catalyst (e.g., 0.5 mol% TPP) B 2. Homogenization Melt and mix at 120°C until clear and uniform A->B C 3. Degassing Vacuum oven for 15 min to remove trapped air B->C D 4. Casting & Curing Pour into pre-heated mold Cure at 150°C (2h) then 180°C (3h) C->D E 5. Post-Curing & Demolding Cool slowly to RT Demold sample for testing D->E F FTIR Analysis Confirm disappearance of epoxy (~915 cm⁻¹) and -COOH (~1680 cm⁻¹) peaks E->F G DSC Analysis Determine Glass Transition Temperature (Tg) E->G H TGA Analysis Determine Thermal Decomposition Temp (Td) E->H I Mechanical Testing Measure Tensile Strength and Modulus (ASTM D638) E->I

Caption: Experimental workflow for synthesis and validation of an OBA-based thermoset.

Step-by-Step Methodology

Objective: To synthesize a cross-linked polymer from 4-(Oxiran-2-ylmethoxy)benzoic acid and characterize its fundamental properties.

Materials:

  • 4-(Oxiran-2-ylmethoxy)benzoic acid (OBA), >97% purity

  • Triphenylphosphine (TPP) or other suitable catalyst

  • Silicone mold

  • Vacuum oven, programmable convection oven

Protocol:

  • Monomer and Catalyst Preparation:

    • Action: Weigh 10.0 g of OBA into a glass beaker. Add 0.07 g of TPP (approx. 0.5 mol% relative to OBA).

    • Causality: TPP is an effective catalyst for the epoxy-carboxyl reaction, promoting ring-opening at a more moderate temperature and ensuring a more complete reaction.[4]

  • Homogenization and Degassing:

    • Action: Place the beaker in an oven at 120°C. Stir intermittently with a glass rod until the OBA has completely melted and the catalyst has dissolved, forming a clear, homogenous liquid. Transfer the beaker to a vacuum oven at 120°C for 15 minutes.

    • Causality: Melting ensures intimate mixing of the monomer and catalyst. Degassing is critical to remove any entrapped air or moisture, which can cause voids in the final cured material and compromise its mechanical integrity.

  • Curing:

    • Action: Carefully pour the molten resin into a pre-heated (120°C) silicone mold. Place the mold into a programmable oven and execute the following cure schedule:

      • Ramp to 150°C and hold for 2 hours.

      • Ramp to 180°C and hold for 3 hours.

      • Slowly cool to room temperature over 4-6 hours.

    • Causality: A staged cure profile is employed to manage the reaction exotherm and prevent internal stresses. The initial lower temperature stage initiates gelation, while the higher temperature stage drives the reaction to completion, ensuring a high degree of cross-linking and optimal thermomechanical properties.

  • Characterization and Validation:

    • FTIR Spectroscopy:

      • Action: Analyze a sample of the cured polymer.

      • Validation: A successful cure is confirmed by the significant reduction or complete disappearance of the characteristic absorbance peaks for the epoxy ring (~915 cm⁻¹) and the carboxylic acid C=O stretch (~1680 cm⁻¹), and the appearance of a strong ester C=O peak (~1730 cm⁻¹).

    • Differential Scanning Calorimetry (DSC):

      • Action: Run a DSC scan from 30°C to 250°C at 10°C/min.

      • Validation: The glass transition temperature (Tg) is determined from the midpoint of the step change in heat flow. A sharp, single Tg indicates a homogenous network. A lack of any significant exothermic peak confirms that the curing reaction went to completion.[1]

    • Thermogravimetric Analysis (TGA):

      • Action: Heat a sample from 30°C to 800°C at 10°C/min under a nitrogen atmosphere.

      • Validation: Determine the onset of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs. This provides a quantitative measure of the material's thermal stability.[2]

Future Outlook

4-(Oxiran-2-ylmethoxy)benzoic acid is a molecule of significant theoretical potential. While this guide has outlined its plausible applications based on fundamental chemical principles, the next critical phase is rigorous experimental validation. Future research should focus on optimizing cure kinetics, characterizing the mechanical and thermal properties of the resulting polymers in detail, and evaluating their performance in real-world applications such as adhesives and composite matrices. The exploration of copolymers, where OBA is blended with other epoxy resins or diacids, could also yield a new generation of materials with highly tunable properties.

References

  • The Role of Carbolic Acid in Enhancing Epoxy Resin Properties. (2025).
  • The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology.
  • Catalysis of the Epoxy-Carboxyl Reaction. (2001).
  • Thermal and Mechanical Properties of Epoxy Resin Modified with N-(4-hydroxyphenyl)terahydrophthalic Anhydrideimide. (2015).
  • Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides. (1956). Industrial & Engineering Chemistry.
  • Poly(1,2-glycerol carbonate): A Fundamental Polymer Structure Synthesized from CO2 and Glycidyl Ethers. (2013).
  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024). MDPI.
  • Polymer Chemistry. (2025). Gutenberg Open Science.
  • Aromatic Epoxy from Caffeic Acid: Mechanical Properties and Flame Retardancy. (2021).
  • Mechanical Properties of Epoxy Compounds Based on Unmodified Epoxy Resin Modified with Boric Acid as an Antiseptic. (2023). MDPI.
  • Modification of Epoxy Resin with Reactive End-Capped Carboxylic Imide Oligomer for Manufacture of Glass-Fiber Reinforced Composite. (2017).
  • Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid): Is This Reaction Mechanism Still Unclear? (2009).
  • Mechanical Performances of Phenolic Modified Epoxy Resins at Room and High Temper
  • Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid): Is This Reaction Mechanism Still Unclear? (2009).
  • Synthesis of Poly(allyl glycidyl ether)-Derived Polyampholytes and Their Application to the Cryopreservation of Living Cells. (2023).
  • (A) Conversion (%) of epoxy and carboxylic acid groups during heating... (2018).
  • Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides. (1956).
  • Carboxylic acid compound and epoxy resin composition containing same. (2013).
  • Clearing the mechanism of reaction of glycidyl methacrylate at the hydroxyl and carboxyl groups of poly(vinyl alcohol) and poly(acrylic acid). (2009).
  • The Influence of Carbolic Acid on Epoxy Coating Properties. (2025).
  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. (2024). PMC - NIH.
  • Epoxy resin with multi-functionalities: (a) Bi-functional epoxy resin; (b) Tri-functional epoxy resin; (c) Tetra-functional epoxy resin.

Sources

Foundational

An In-Depth Technical Guide to 4-(Oxiran-2-ylmethoxy)benzoic Acid as a Monomer for Advanced Epoxy Resins

This guide provides a comprehensive technical overview of 4-(oxiran-2-ylmethoxy)benzoic acid, a versatile monomer for the formulation of high-performance epoxy resins. It is intended for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(oxiran-2-ylmethoxy)benzoic acid, a versatile monomer for the formulation of high-performance epoxy resins. It is intended for researchers, scientists, and professionals in materials science and engineering, with particular insights for those in fields requiring advanced polymers, including specialized biomedical applications.

Introduction: The Strategic Advantage of Aromatic Acid Epoxy Monomers

The field of epoxy resins is dominated by derivatives of bisphenol A (BPA), such as diglycidyl ether of bisphenol A (DGEBA). These resins are valued for their excellent mechanical strength, thermal stability, and chemical resistance.[1] However, concerns over the potential health effects of BPA and a growing demand for materials with tailored functionalities have driven research into alternative epoxy monomers.[1]

4-(Oxiran-2-ylmethoxy)benzoic acid emerges as a compelling alternative, offering a unique combination of a rigid aromatic core, a reactive carboxylic acid group, and a polymerizable oxirane (epoxy) ring. The aromatic backbone is crucial for imparting high thermal and mechanical stability to the resulting polymer network.[2] This guide will delve into the synthesis, polymerization, and characterization of this monomer, providing a framework for its application in advanced material formulations.

Monomer Profile and Synthesis

Chemical Properties
PropertyValue
Chemical Name 4-(Oxiran-2-ylmethoxy)benzoic acid
CAS Number 35217-95-9
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Synthesis of 4-(Oxiran-2-ylmethoxy)benzoic Acid

A reliable method for the synthesis of 4-(oxiran-2-ylmethoxy)benzoic acid involves the oxidation of 4-(oxiran-2-ylmethoxy)benzaldehyde. This approach is efficient and yields the desired product in high purity.

Experimental Protocol:

  • Reactant Preparation: 5.80 g (32.6 mmol) of 4-(oxiran-2-ylmethoxy)benzaldehyde is pulverized and placed in a 100 ml flask.

  • Oxidation: 50 ml of 30% hydrogen peroxide is added to the flask.

  • Reaction: The mixture is stirred vigorously for 30 minutes at room temperature.

  • Extraction: 100 ml of dichloromethane is added, and the phases are separated.

  • Washing and Drying: The organic phase is washed with brine and dried over sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the final product as a white solid.[1]

This method provides a straightforward route to obtaining the monomer with a reported yield of 86%.[1]

Polymerization and Curing Mechanisms

The polymerization of 4-(oxiran-2-ylmethoxy)benzoic acid to form a cross-linked epoxy resin can be achieved through various curing agents, primarily anhydrides and amines. The choice of curing agent is critical as it dictates the reaction mechanism, cure kinetics, and the final properties of the thermoset.

Anhydride Curing

Anhydride curing agents are widely used for epoxy resins intended for high-performance applications due to the excellent thermal and electrical properties of the resulting polymers.[3] The curing reaction with anhydrides is complex and involves multiple steps.

Reaction Mechanism:

The reaction is initiated by the opening of the anhydride ring by a hydroxyl group, which can be present on the epoxy monomer or introduced by the reaction of a carboxylic acid group with an oxirane ring. This forms a monoester with a free carboxylic acid group, which then reacts with an epoxy group to form a hydroxyl-ester. This newly formed hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction.[4]

Caption: Anhydride Curing Mechanism of Epoxy Resins.

Experimental Protocol for Anhydride Curing:

  • Formulation: The epoxy monomer and a stoichiometric amount of an anhydride hardener (e.g., 4-methylcyclohexane-1,2-dicarboxylic anhydride) are mixed.

  • Curing: The mixture is cured in a preheated oven following a specific cure schedule (e.g., 2 hours at 90°C followed by 4 hours at 165°C).[3][5]

  • Post-Curing: A post-cure at a higher temperature (e.g., up to 16 hours at 200°C) may be necessary to achieve optimal properties.[3]

Amine Curing

Amine hardeners are another major class of curing agents for epoxy resins, offering a wide range of reactivity and final properties. The curing mechanism involves the reaction of the amine's active hydrogens with the epoxy groups.

Reaction Mechanism:

Primary amines react with two epoxy groups, while secondary amines react with one. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbon atom of the oxirane ring, leading to the opening of the ring and the formation of a hydroxyl group and a new secondary or tertiary amine. These newly formed hydroxyl groups can further catalyze the reaction.

Amine_Curing_Workflow cluster_formulation Formulation cluster_curing Curing Process cluster_characterization Characterization Epoxy Epoxy Monomer (4-(Oxiran-2-ylmethoxy)benzoic acid) Mixing Mixing Epoxy->Mixing Amine Amine Hardener (e.g., DDM, IPDA) Amine->Mixing Cure Curing (e.g., Room Temp or Elevated Temp) Mixing->Cure Thermal Thermal Analysis (DSC, TGA) Cure->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Cure->Mechanical

Caption: Workflow for Amine Curing and Characterization.

Experimental Protocol for Amine Curing:

  • Formulation: The epoxy monomer and a stoichiometric amount of an amine hardener (e.g., 4,4'-diaminodiphenylmethane - DDM) are thoroughly mixed.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • Curing: The mixture is poured into a mold and cured at a specified temperature (e.g., 150°C for 2 hours followed by 180°C for 2 hours).

Properties of Cured Resins

The properties of the final epoxy thermoset are a direct consequence of the monomer structure and the curing conditions. The presence of the aromatic ring in 4-(oxiran-2-ylmethoxy)benzoic acid is expected to yield resins with high thermal stability and mechanical strength.

Thermal Properties

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and to monitor the curing process. The curing process is observed as a large exothermic peak.[6] As the resin cures and the crosslink density increases, the Tg also increases to a maximum value.[7] For bio-based epoxy resins cured with amine hardeners, Tg values comparable to or even exceeding those of DGEBA-based systems have been reported, with some systems reaching a Tg of up to 236°C.[8]

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the cured resin. The TGA curve shows the weight loss of the material as a function of temperature. Cured epoxy resins typically exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[9]

Mechanical Properties

The mechanical properties of the cured resin, such as tensile strength, modulus, and toughness, are critical for structural applications. Aromatic epoxy resins are known for their high strength and stiffness. For instance, a bio-based epoxy derived from vanillin, when cured with DDM, exhibited a tensile strength of approximately 124 MPa and a tensile modulus of 2.88 GPa, which are higher than those of a commercial DGEBA thermoset.[10] The choice of curing agent significantly influences these properties; for example, aromatic amines generally yield higher mechanical properties compared to aliphatic amines.[11]

Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential tool for monitoring the synthesis of the monomer and the curing of the resin. For 4-(oxiran-2-ylmethoxy)benzoic acid, the FTIR spectrum would show characteristic peaks for the carboxylic acid O-H stretch (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the oxirane ring vibrations (around 915 cm⁻¹ and 840 cm⁻¹). During curing, the disappearance of the oxirane peak indicates the progress of the polymerization reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized monomer. For 4-(oxiran-2-ylmethoxy)benzoic acid, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the glycidyl group, and the acidic proton of the carboxylic acid. For example, in the related compound 4-methoxybenzoic acid, the aromatic protons appear as doublets around 7.9 ppm and 7.0 ppm, and the methoxy protons as a singlet around 3.8 ppm.[12][13]

Applications in Advanced Materials and Biomedical Fields

The unique properties of epoxy resins derived from 4-(oxiran-2-ylmethoxy)benzoic acid make them suitable for a range of advanced applications.

High-Performance Composites and Adhesives

The high thermal stability and mechanical strength of these resins make them excellent candidates for use as matrices in high-performance fiber-reinforced composites for the aerospace and automotive industries.[14] Their inherent aromaticity also contributes to good chemical resistance, making them suitable for protective coatings and adhesives in demanding environments.[15]

Biomedical Applications

The address to "drug development professionals" stems from the broader context of biocompatible polymers and the use of benzoic acid derivatives in pharmaceuticals. While direct applications of this specific monomer in drug delivery are still an emerging area, the development of biocompatible epoxy resins is of significant interest for medical devices.[16][17]

Potential Roles:

  • Medical Device Encapsulation: Biocompatible epoxy resins are used to encapsulate sensitive electronic components in medical devices such as pacemakers and sensors, protecting them from bodily fluids.[18][19]

  • Dental Composites and Adhesives: Epoxy-based materials are explored for dental applications due to their strong adhesion and durability.[18]

  • Drug Delivery Systems: The carboxylic acid functionality of the monomer could be leveraged for conjugating drugs or for creating pH-responsive drug delivery systems. Benzoic acid and its derivatives are known to have various biological activities and are used as scaffolds in drug design.[5][20][21][22] The development of biocompatible and potentially biodegradable epoxy resins opens possibilities for their use in controlled release formulations.

Conclusion

4-(Oxiran-2-ylmethoxy)benzoic acid represents a significant advancement in the field of epoxy resin chemistry. Its synthesis from readily available precursors and its ability to be polymerized into high-performance thermosets with excellent thermal and mechanical properties make it a strong candidate to replace or supplement conventional BPA-based epoxy monomers. The inherent functionalities of this monomer also open up new avenues for the development of advanced materials for high-tech industries and specialized biomedical applications. Further research into the specific performance characteristics of resins derived from this monomer will undoubtedly solidify its position as a key building block for the next generation of epoxy materials.

References

  • (No source provided)
  • Obreza A., Perdih F. (2012). CRYSTAL STRUCTURES OF 4-(OXIRAN-2-YLMETHOXY)BENZOIC AC. Journal of Structural Chemistry, 53, 802–808.
  • (No source provided)
  • Figueroa, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5894.
  • Evolution of Dental Resin Adhesives—A Comprehensive Review. (2023). Prosthesis, 5(4), 996-1014.
  • Shanghai Jome Industrial Co., Ltd. (n.d.). Biocompatible Epoxy Potting for Safe Motor Encapsulation in Medical Devices. Retrieved from [Link]

  • Haque, A., et al. (2022). Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. Polymers, 14(15), 3045.
  • Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]

  • (No source provided)
  • Anhydride-cured epoxy resin reinforcing with citric acid-modified cellulose. (2020). Industrial Crops and Products, 145, 112134.
  • (No source provided)
  • INCURE INC. (2025). What is Biocompatible Epoxy? A Professional's Guide. Retrieved from [Link]

  • Robert, T., et al. (2024). Biobased aromatic building blocks for coating applications. Current Opinion in Green and Sustainable Chemistry, 49, 100962.
  • El-Gamel, M. M., et al. (2021). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride)
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). Chemistry – A European Journal, 27(65), 18188-18196.
  • A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA. (2021). RSC Advances, 11(43), 26661-26676.
  • AZoM. (2025). The Unique Benefits of Anhydride Curing in Epoxy Resins. Retrieved from [Link]

  • (No source provided)
  • Aromatic Epoxy from Caffeic Acid: Mechanical Properties and Flame Retardancy. (2021). ACS Sustainable Chemistry & Engineering, 9(4), 1836–1846.
  • Chemical Resistance of Epoxy DGEBA Coatings for Metals. (2014).
  • Breakthrough instruments and products: Biocompatible epoxies for medical device manufacturing. (2020). AIP Publishing.
  • TGA curve of the cured epoxy resin. (n.d.). ResearchGate. Retrieved from [Link]

  • BlazeAsia. (n.d.). Two-Part Epoxy Resin Systems for Medical Devices – INCURE. Retrieved from [Link]

  • Bio‐Based Epoxy Resins from Estragole: Achieving High Glass Transition Temperatures Comparable to DGEBA and Simultaneously Low Viscosities. (2025).
  • Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. (2021). Polymers, 13(16), 2739.
  • Characterization of Electronic Materials Using Thermal Analysis. (n.d.). PE Polska. Retrieved from [Link]

  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry, 31(36), 4683-4704.

Sources

Exploratory

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-(Oxiran-2-ylmethoxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The unique structural motif of 4-(Oxiran-2-ylmethoxy)benzoic acid, which combines a benzoic acid scaffold with a reactive oxirane (epoxide) ring, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural motif of 4-(Oxiran-2-ylmethoxy)benzoic acid, which combines a benzoic acid scaffold with a reactive oxirane (epoxide) ring, presents a compelling starting point for the design of novel therapeutic agents. This technical guide delves into the prospective biological activities of its derivatives, drawing upon established principles of medicinal chemistry and the known bioactivities of related compounds. While direct research on this specific class of derivatives is emerging, this document synthesizes current knowledge to provide a forward-looking analysis of their potential in anticancer, antimicrobial, and anti-inflammatory applications. We will explore the chemical rationale behind these potential activities, propose synthetic strategies, and outline established protocols for their biological evaluation.

Introduction: The Promise of a Hybrid Scaffold

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Their inherent properties, such as metabolic stability and the ability to engage in various biological interactions, make them an attractive scaffold. The introduction of an oxirane ring, a strained three-membered heterocycle, imparts a unique chemical reactivity. This electrophilic epoxide moiety can readily react with nucleophiles, such as amino acid residues in proteins, leading to covalent modification and potentially irreversible inhibition of biological targets. This dual functionality within the 4-(Oxiran-2-ylmethoxy)benzoic acid framework offers a powerful platform for developing targeted covalent inhibitors and other novel therapeutic modalities.

Synthetic Strategy: Building a Diverse Chemical Library

The generation of a diverse library of 4-(Oxiran-2-ylmethoxy)benzoic acid derivatives is crucial for exploring their biological potential. A common synthetic route commences with the readily available and economical starting material, 4-hydroxybenzoic acid.

General Synthetic Workflow:

  • Etherification: The phenolic hydroxyl group of 4-hydroxybenzoic acid is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form the key intermediate, 4-(Oxiran-2-ylmethoxy)benzoic acid.

  • Derivatization: The carboxylic acid moiety of this intermediate can then be modified through various reactions, such as esterification or amidation, to introduce a wide range of functional groups. These modifications can modulate the compound's physicochemical properties, including solubility, lipophilicity, and cell permeability, as well as its target-binding affinity.

  • Epoxide Ring Opening: Alternatively, the oxirane ring can be opened by various nucleophiles (e.g., amines, thiols) to generate a diverse set of amino alcohol or thioether derivatives. This approach allows for the introduction of additional pharmacophoric features.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Step1 Etherification with Epichlorohydrin Start->Step1 Intermediate 4-(Oxiran-2-ylmethoxy)benzoic Acid Step1->Intermediate Step2a Esterification/ Amidation Intermediate->Step2a Step2b Nucleophilic Ring Opening Intermediate->Step2b Derivatives1 Ester/Amide Derivatives Step2a->Derivatives1 Derivatives2 Amino alcohol/ Thioether Derivatives Step2b->Derivatives2

Caption: General synthetic routes to derivatives of 4-(Oxiran-2-ylmethoxy)benzoic acid.

Potential Biological Activities and Mechanisms of Action

The unique chemical architecture of 4-(Oxiran-2-ylmethoxy)benzoic acid derivatives suggests their potential utility across several therapeutic areas.

Anticancer Activity

The oxirane moiety is a well-known pharmacophore in anticancer drug design. Its ability to act as an alkylating agent allows for the covalent modification of key biological macromolecules, including DNA and proteins, leading to cytotoxicity in rapidly proliferating cancer cells.

Plausible Mechanisms of Action:

  • Enzyme Inhibition: The epoxide ring can covalently bind to nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of enzymes crucial for cancer cell survival and proliferation, such as kinases, proteases, or metabolic enzymes. This irreversible inhibition can lead to sustained pathway blockade.

  • DNA Alkylation: While less selective, the oxirane ring could potentially alkylate DNA bases, leading to DNA damage and the induction of apoptosis.

Anticancer_Mechanism Derivative 4-(Oxiran-2-ylmethoxy)benzoic Acid Derivative Enzyme Target Enzyme (e.g., Kinase) Derivative->Enzyme Covalent Modification (Irreversible Inhibition) Apoptosis Apoptosis Enzyme->Apoptosis Inhibition of Survival Pathway

Caption: Hypothetical mechanism of anticancer activity via irreversible enzyme inhibition.

Antimicrobial Activity

Many antimicrobial agents exert their effects by disrupting essential cellular processes in bacteria and fungi. The reactive nature of the oxirane ring makes it a candidate for targeting microbial-specific enzymes or cellular structures.

Plausible Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: The derivatives could potentially inhibit enzymes involved in the biosynthesis of peptidoglycan in bacteria or chitin in fungi through covalent modification.

  • Enzyme Inhibition: Targeting essential microbial enzymes, such as those involved in metabolism or DNA replication, could lead to bacteriostatic or bactericidal effects.

Anti-inflammatory Activity

Inflammation is a complex biological response involving a cascade of signaling pathways and enzymatic activities. Targeted inhibition of key pro-inflammatory enzymes is a validated strategy for the treatment of inflammatory diseases.

Plausible Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: The oxirane moiety could irreversibly inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are central to the production of inflammatory mediators like prostaglandins and leukotrienes. The benzoic acid portion of the molecule could contribute to binding in the active site, positioning the epoxide for covalent reaction.

Experimental Protocols for Biological Evaluation

Rigorous and standardized assays are essential to validate the predicted biological activities of newly synthesized 4-(Oxiran-2-ylmethoxy)benzoic acid derivatives.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Plate the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Anticancer Activity Data

Compound IDModificationCell LineIC₅₀ (µM)
Parent -MCF-7>100
DA-01 Methyl EsterMCF-750.2
DA-02 Ethyl EsterMCF-725.8
DA-03 AnilideMCF-710.5

Conclusion and Future Directions

The 4-(Oxiran-2-ylmethoxy)benzoic acid scaffold holds considerable promise for the development of novel therapeutic agents. The combination of a versatile benzoic acid core and a reactive epoxide ring provides a unique platform for designing compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which, when coupled with robust biological screening, can lead to the identification of lead compounds. Future research should focus on synthesizing and evaluating a broad range of derivatives to establish clear structure-activity relationships, elucidating their mechanisms of action through biochemical and cellular assays, and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety.

References

Due to the emergent nature of research on this specific class of compounds, direct citations are limited. The principles and protocols described are based on established knowledge in medicinal chemistry and pharmacology.

Protocols & Analytical Methods

Method

Synthesis of Functional Polyethers: A Detailed Guide to the Polymerization of 4-(Oxiran-2-ylmethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for the synthesis of novel f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel functional polyethers derived from 4-(oxiran-2-ylmethoxy)benzoic acid. This monomer, characterized by a reactive oxirane ring and a functionalizable benzoic acid moiety, presents a versatile platform for the development of advanced polymers with potential applications in drug delivery, biomaterials, and nanotechnology. This document explores two primary synthetic strategies: a controlled anionic ring-opening polymerization (AROP) of a protected monomer and a direct cationic ring-opening polymerization (CROP) of the unprotected monomer. We delve into the causality behind experimental choices, provide step-by-step protocols, and outline methods for polymer characterization, ensuring a robust and reproducible approach to the synthesis of these promising materials.

Introduction: The Promise of Functional Polyethers

Polyethers, such as the well-established poly(ethylene glycol) (PEG), are a cornerstone of biomedical and pharmaceutical research due to their biocompatibility, water solubility, and stealth properties. The introduction of functional groups along the polyether backbone unlocks a new dimension of possibilities, allowing for the covalent attachment of drugs, targeting ligands, and imaging agents. The monomer, 4-(oxiran-2-ylmethoxy)benzoic acid, is a particularly interesting building block. The glycidyl ether group is amenable to ring-opening polymerization, leading to a stable polyether backbone. The pendant benzoic acid group, with its aromatic nature and reactive carboxylic acid, offers a site for further chemical modification and can influence the polymer's solubility and self-assembly properties.

Polymers derived from this monomer are anticipated to have applications in:

  • Drug Delivery: The carboxylic acid can be used to conjugate drugs, and the aromatic nature may facilitate drug loading via π-π stacking interactions.

  • Biomaterials: The polymer backbone can be crosslinked to form hydrogels for tissue engineering and controlled release applications.

  • Nanomedicine: Amphiphilic block copolymers can be synthesized to form micelles or polymersomes for targeted drug delivery.

This guide will provide the necessary technical details to empower researchers to explore the full potential of this versatile monomer.

Synthetic Strategies: Navigating the Reactivity of the Carboxylic Acid

The primary challenge in the polymerization of 4-(oxiran-2-ylmethoxy)benzoic acid is the presence of the carboxylic acid group. This acidic proton can interfere with both anionic and cationic polymerization mechanisms. Therefore, two main strategies are presented:

  • Strategy 1: Anionic Ring-Opening Polymerization (AROP) with a Protected Monomer. This approach offers excellent control over the polymerization, leading to polymers with predictable molecular weights and low dispersity. It involves the protection of the carboxylic acid group prior to polymerization, followed by a deprotection step to yield the final functional polymer.

  • Strategy 2: Direct Cationic Ring-Opening Polymerization (CROP). This method avoids the additional steps of protection and deprotection. However, the carboxylic acid can act as a chain transfer agent, potentially leading to lower molecular weights and broader dispersity. Careful control of reaction conditions is crucial for success.

Anionic Ring-Opening Polymerization (AROP) of Protected 4-(Oxiran-2-ylmethoxy)benzoic Acid

This strategy is recommended for achieving well-defined polymers with controlled architectures. The key is to protect the carboxylic acid as an oxazoline, which is stable under the basic conditions of AROP and can be readily hydrolyzed post-polymerization.[1]

Rationale and Workflow

The workflow for this approach is illustrated below. The protection of the carboxylic acid prevents its acidic proton from terminating the living anionic polymerization. This allows for the synthesis of polymers with narrow molecular weight distributions (low Ð).

AROP_Workflow Monomer 4-(Oxiran-2-ylmethoxy)benzoic acid Protection Protection of Carboxylic Acid (e.g., as Oxazoline) Monomer->Protection 2-amino-2-methyl-1-propanol, Dean-Stark Protected_Monomer Protected Monomer Protection->Protected_Monomer AROP Anionic Ring-Opening Polymerization Protected_Monomer->AROP Initiator (e.g., BnO⁻K⁺), Solvent (e.g., THF) Protected_Polymer Protected Polymer AROP->Protected_Polymer Deprotection Deprotection of Carboxylic Acid Protected_Polymer->Deprotection Acidic Hydrolysis Final_Polymer Functional Polyether Deprotection->Final_Polymer

Figure 1: Workflow for the synthesis of functional polyethers via AROP of a protected monomer.

Experimental Protocols

Protocol 1: Synthesis of 2-((4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)oxirane (Protected Monomer)

  • Reactants:

    • 4-(Oxiran-2-ylmethoxy)benzoic acid

    • 2-Amino-2-methyl-1-propanol

    • Toluene

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure:

    • Combine 4-(oxiran-2-ylmethoxy)benzoic acid and 2-amino-2-methyl-1-propanol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure protected monomer.

Protocol 2: Anionic Ring-Opening Polymerization of the Protected Monomer

  • Materials and Reagents:

    • Protected monomer (rigorously dried)

    • Benzyl alcohol (initiator, freshly distilled)

    • Potassium naphthalenide or other strong base (for initiator deprotonation)

    • Anhydrous tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)

    • Methanol (for termination)

  • Procedure (under inert atmosphere):

    • Prepare the initiator by reacting benzyl alcohol with a slight excess of potassium naphthalenide in anhydrous THF until a persistent green color is observed.

    • In a separate flame-dried flask under argon, dissolve the protected monomer in anhydrous THF.

    • Add the initiator solution to the monomer solution via cannula at room temperature.

    • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The progress can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).

    • Terminate the polymerization by adding an excess of degassed methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

    • Collect the polymer by filtration or centrifugation and dry it under vacuum.

Protocol 3: Deprotection of the Polymer

  • Reagents:

    • Protected polymer

    • Aqueous acid solution (e.g., 1 M HCl)

    • Dioxane or THF

  • Procedure:

    • Dissolve the protected polymer in a suitable solvent such as dioxane or THF.

    • Add the aqueous acid solution and stir the mixture at room temperature or with gentle heating.

    • Monitor the deprotection by ¹H NMR spectroscopy, looking for the disappearance of the oxazoline signals and the appearance of the carboxylic acid proton.

    • Once the deprotection is complete, neutralize the solution with a base (e.g., sodium bicarbonate).

    • Purify the final polymer by dialysis against deionized water to remove salts and any low molecular weight impurities.

    • Lyophilize the purified polymer solution to obtain the final product as a solid.

Cationic Ring-Opening Polymerization (CROP) of 4-(Oxiran-2-ylmethoxy)benzoic Acid

This direct approach is less complex as it avoids protection and deprotection steps. However, careful selection of the initiator and reaction conditions is necessary to minimize side reactions. The carboxylic acid can act as a proton source, potentially leading to uncontrolled initiation and chain transfer events.[2]

Rationale and Workflow

Cationic ring-opening polymerization is initiated by a strong acid, which protonates the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer unit.[3]

CROP_Workflow Monomer 4-(Oxiran-2-ylmethoxy)benzoic acid CROP Cationic Ring-Opening Polymerization Monomer->CROP Initiator (e.g., BF₃·OEt₂), Solvent (e.g., CH₂Cl₂) Polymer Functional Polyether CROP->Polymer

Figure 2: Workflow for the direct synthesis of functional polyethers via CROP.

Experimental Protocol

Protocol 4: Direct Cationic Ring-Opening Polymerization

  • Materials and Reagents:

    • 4-(Oxiran-2-ylmethoxy)benzoic acid (dried)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂, freshly distilled) or another suitable Lewis acid initiator

    • Anhydrous dichloromethane (CH₂Cl₂, freshly distilled)

    • Methanol (for quenching)

  • Procedure (under inert atmosphere):

    • In a flame-dried flask under argon, dissolve the monomer in anhydrous dichloromethane.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) to control the polymerization rate and minimize side reactions.

    • Slowly add the BF₃·OEt₂ initiator via syringe.

    • Stir the reaction mixture for the desired period (e.g., 1-12 hours).

    • Quench the polymerization by adding an excess of cold methanol.

    • Concentrate the solution under reduced pressure.

    • Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether) or by dialysis.

    • Dry the final polymer under vacuum.

Protocol Validation and Characterization

Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and purity.

Technique Parameter Measured Expected Outcome
¹H and ¹³C NMR Spectroscopy Chemical structure and purityConfirmation of the polymer backbone formation and the presence of the benzoic acid moiety. For the protected polymer, signals corresponding to the protecting group should be visible, which disappear upon deprotection.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Ð = Mw/Mn)For AROP, a narrow dispersity (Ð < 1.2) is expected, indicating a controlled polymerization. For CROP, a broader dispersity may be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsPresence of characteristic peaks for the ether backbone, the aromatic ring, and the carboxylic acid group (or the protecting group).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)Provides information about the thermal properties of the polymer, which is important for material applications.

Potential Applications in Drug Development and Biomedical Research

The unique structure of poly(4-(oxiran-2-ylmethoxy)benzoic acid) opens up a range of possibilities in the biomedical field.[4]

  • Drug Conjugation: The pendant carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) for the covalent attachment of amine-containing drugs, peptides, or proteins.

  • Stimuli-Responsive Systems: The carboxylic acid provides pH-responsiveness. At pH values above its pKa, the polymer will be deprotonated and more water-soluble, which can be exploited for pH-triggered drug release.

  • Formation of Nanoparticles: The aromatic benzoic acid groups can participate in π-π stacking interactions, which can be a driving force for the self-assembly of the polymer into nanoparticles or for the encapsulation of aromatic drug molecules.

  • Surface Modification: The polymer can be grafted onto surfaces of medical devices or nanoparticles to improve their biocompatibility and provide functional handles for further modification.

Conclusion

This guide has provided a detailed roadmap for the synthesis of functional polyethers from 4-(oxiran-2-ylmethoxy)benzoic acid. By offering both a controlled, protecting-group-based anionic polymerization and a more direct cationic approach, researchers are equipped with versatile tools to create well-defined polymers tailored to their specific needs. The combination of a stable polyether backbone with a functionalizable aromatic side chain makes these materials highly attractive for a wide range of applications in drug development, biomaterials science, and beyond. Careful execution of the provided protocols and thorough characterization will be key to unlocking the full potential of this exciting class of polymers.

References

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Application

Application Note: Ring-Opening Polymerization of 4-(Oxiran-2-ylmethoxy)benzoic Acid

Introduction and Strategic Overview The synthesis of functional polyethers is a cornerstone of advanced materials science, with significant implications for drug delivery, hydrogels, and functional coatings. 4-(Oxiran-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The synthesis of functional polyethers is a cornerstone of advanced materials science, with significant implications for drug delivery, hydrogels, and functional coatings. 4-(Oxiran-2-ylmethoxy)benzoic acid (OMBA) is a monomer of considerable interest, as it possesses a polymerizable oxirane (epoxide) ring and a pendant carboxylic acid group. This unique bifunctional structure allows for the creation of polyethers with built-in functionality, capable of hydrogen bonding and pH-responsive behavior.[1][2]

However, the presence of the acidic carboxylic acid proton presents a significant synthetic challenge. It can interfere with many common catalytic systems used for ring-opening polymerization (ROP), particularly cationic methods, and can complicate anionic polymerizations by reacting with initiators.[3] This guide provides a detailed examination of a robust strategy to overcome this challenge: the self-initiated anionic ring-opening polymerization (AROP) of OMBA, where the monomer's own carboxylate group serves as the initiator. We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss essential characterization techniques.

Mechanistic Pathway: Carboxylate-Initiated Anionic ROP

The most direct route to polymerize OMBA is to leverage its inherent functionality. By adding a suitable non-nucleophilic base, the carboxylic acid is deprotonated to form a carboxylate anion. This carboxylate is sufficiently nucleophilic to attack the least sterically hindered carbon of the oxirane ring on another monomer molecule, initiating polymerization.[4][5]

The process unfolds in three key stages:

  • Initiation: A base deprotonates the carboxylic acid of an OMBA molecule, forming the active carboxylate initiator. This initiator then attacks an epoxide ring, opening it and forming an alkoxide.

  • Propagation: The newly formed alkoxide end-group of the growing polymer chain attacks the epoxide ring of the next monomer. This process repeats, extending the polyether backbone.

  • Termination: The polymerization is "living" in the absence of protic impurities. It is terminated by the deliberate addition of a proton source (e.g., acidified methanol), which protonates the active alkoxide chain ends, yielding hydroxyl-terminated polymer chains.

This mechanism is advantageous as it avoids the need for external, often metallic, catalysts and directly incorporates the functional carboxylic acid group into the polymer structure without the need for protection/deprotection steps.[6]

ROP_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Monomer1 OMBA Monomer (with -COOH) Initiator OMBA Carboxylate (Initiator) Monomer1->Initiator Deprotonation Base Base (e.g., DBU) Dimer Dimer with Alkoxide End Initiator->Dimer Nucleophilic Attack on Epoxide GrowingChain Growing Polymer Chain (-O⁻ End) Monomer2 Another OMBA Monomer ElongatedChain Elongated Chain (n+1 units) GrowingChain->ElongatedChain Epoxide Attack MonomerN OMBA Monomer (n) ActiveEnd Living Polymer (-O⁻ End) FinalPolymer Final Polymer (-OH Terminated) ActiveEnd->FinalPolymer Protonation ProtonSource Proton Source (H⁺)

Caption: Anionic Ring-Opening Polymerization (AROP) of OMBA.

Detailed Experimental Protocol

This protocol describes the polymerization of OMBA in bulk, which minimizes solvent waste and simplifies purification.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
4-(Oxiran-2-ylmethoxy)benzoic acid (OMBA)>98%e.g., Santa Cruz Biotechnology[7]Monomer
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)>98%Sigma-AldrichNon-nucleophilic base catalyst
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichSolvent for purification
MethanolACS GradeFisher ScientificSolvent for precipitation
Hydrochloric Acid (HCl)37%Sigma-AldrichTermination/neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificDrying agent
Schlenk flask and manifoldN/AChemglassInert atmosphere reaction
Magnetic stirrer/hotplateN/AIKA/CorningAgitation and heating
Step-by-Step Procedure
  • Monomer Preparation:

    • Place 5.0 g (25.7 mmol) of 4-(Oxiran-2-ylmethoxy)benzoic acid (OMBA) into a 50 mL Schlenk flask equipped with a magnetic stir bar.

    • Heat the flask to 60°C under high vacuum for at least 4 hours to remove any residual water. The monomer will melt.

    • Rationale: Water is a protic impurity that can prematurely terminate the living anionic polymerization, leading to low molecular weight products. Rigorous drying is critical for controlled polymerization.[8]

  • Reaction Setup & Initiation:

    • Backfill the flask with dry argon or nitrogen to create an inert atmosphere.

    • Increase the temperature of the oil bath to 120°C. Allow the molten OMBA to thermally equilibrate.

    • Using a dry, gas-tight syringe, add the catalyst, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), targeting a specific monomer-to-catalyst ratio. For example, for a target degree of polymerization (DP) of 50, a [Monomer]/[Catalyst] ratio of 50:1 would be used. Add 78 µL (0.51 mmol) of DBU.

    • Rationale: DBU is a strong, non-nucleophilic base that efficiently deprotonates the carboxylic acid to generate the initiating carboxylate species without participating in ring-opening itself. The reaction is performed in bulk (neat) at an elevated temperature to ensure the monomer and resulting polymer remain molten and to achieve a reasonable reaction rate.

  • Polymerization (Propagation):

    • Maintain the reaction at 120°C with vigorous stirring. The viscosity of the mixture will noticeably increase as the polymerization proceeds.

    • Allow the reaction to proceed for 12-24 hours. The optimal time should be determined by taking small aliquots periodically (if possible) and analyzing for monomer conversion via ¹H NMR.

    • Rationale: The propagation step involves the sequential addition of monomer units. The increase in viscosity is a direct physical indication of increasing polymer chain length.

  • Termination and Purification:

    • Cool the reaction mixture to approximately 80°C.

    • Dissolve the viscous polymer in a minimal amount of anhydrous THF (approx. 20 mL).

    • Terminate the polymerization by adding a few drops of acidified methanol (1% HCl in MeOH) until the solution is neutral.

    • Precipitate the polymer by slowly adding the THF solution to a large volume of cold methanol (approx. 200 mL) with rapid stirring. The polymer should crash out as a white solid.

    • Rationale: Adding a proton source quenches the "living" alkoxide chain ends. Precipitation into a non-solvent (methanol) separates the polymer from unreacted monomer and the DBU catalyst, which remain dissolved.

  • Isolation and Drying:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the solid polymer with fresh cold methanol (2 x 30 mL).

    • Dry the final polymer product in a vacuum oven at 40°C overnight to a constant weight.

Polymer Characterization

Confirming the structure, molecular weight, and purity of the synthesized poly(OMBA) is crucial.

Workflow_Diagram cluster_results Analysis Results start Start: Synthesized Poly(OMBA) nmr ¹H NMR & ¹³C NMR (in DMSO-d₆) start->nmr gpc Gel Permeation Chromatography (GPC) start->gpc ftir FT-IR Spectroscopy start->ftir structure Verify Structure & Purity nmr->structure mw Determine Mn, Mw, Đ gpc->mw functional_groups Confirm Functional Groups (-COOH, -OH, C-O-C) ftir->functional_groups

Caption: Post-Polymerization Characterization Workflow.

Expected Results
TechniqueParameterExpected Result
¹H NMR Chemical ShiftsDisappearance of epoxide protons (~2.7-2.9 ppm). Appearance of broad polyether backbone protons (~3.5-4.5 ppm). Aromatic protons (~7.0-8.0 ppm) and the carboxylic acid proton (>12 ppm) remain.
FT-IR Vibrational BandsDisappearance of epoxide C-O stretch (~915 cm⁻¹). Persistence of strong C=O stretch from acid (~1680-1700 cm⁻¹). Appearance of broad O-H stretch (~3200-3500 cm⁻¹) from chain ends. Strong C-O-C ether stretch (~1100 cm⁻¹).
GPC/SEC Molecular WeightMn should be controllable by the [Monomer]/[Catalyst] ratio. A narrow dispersity (Đ = Mw/Mn) between 1.1 and 1.3 indicates a controlled polymerization.
DSC Thermal PropertiesDetermination of the glass transition temperature (Tg), which provides insight into the polymer's amorphous or semi-crystalline nature.

Troubleshooting and Expert Insights

  • Low Monomer Conversion: This is often due to impurities. Ensure the monomer is meticulously dried and the reaction is conducted under a strictly inert atmosphere. Insufficient reaction time or temperature can also be a cause.

  • Broad Dispersity (Đ > 1.5): This suggests chain-transfer reactions or the presence of impurities that cause premature termination. Re-purify all reagents and dry glassware thoroughly. The reaction temperature might be too high, leading to side reactions; consider lowering it to 100-110°C and increasing the reaction time.

  • Alternative Strategy - Protection Chemistry: If direct polymerization proves difficult, an alternative is to protect the carboxylic acid as an ester (e.g., a benzyl or t-butyl ester).[1][6] The protected monomer can then be polymerized using a wider range of anionic initiators (e.g., potassium naphthalenide). The protecting group is subsequently removed in a post-polymerization step to yield the final desired polymer.[3] This multi-step process offers greater control but is less atom-economical.

References

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Method

Application Note: Harnessing the Dual Reactivity of 4-(Oxiran-2-ylmethoxy)benzoic Acid for Advanced Cross-Linking Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the cross-linking reactions and mechanisms of 4-(Oxiran-2-ylmethoxy)benzoic acid, a versati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the cross-linking reactions and mechanisms of 4-(Oxiran-2-ylmethoxy)benzoic acid, a versatile bifunctional molecule. Possessing both a reactive epoxide (oxirane) ring and a carboxylic acid group, this compound offers a unique platform for creating covalently linked networks in a variety of polymer systems. This document outlines the fundamental reaction mechanisms, provides illustrative experimental protocols, and discusses the rationale behind key procedural steps, empowering researchers to effectively utilize this cross-linker in their work.

Introduction: A Bifunctional Cross-Linking Agent

4-(Oxiran-2-ylmethoxy)benzoic acid, also known as 4-(glycidyloxy)benzoic acid, is a molecule of significant interest in polymer chemistry and materials science.[1][2] Its structure incorporates two distinct reactive functional groups: a terminal epoxide ring and a carboxylic acid on a benzene ring. This dual-functionality allows for a two-pronged approach to cross-linking, enabling the formation of stable covalent bonds with a variety of polymer backbones.

The epoxide group, a strained three-membered ring, is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable ether linkage and a secondary hydroxyl group.[3] Concurrently, the carboxylic acid group can readily participate in esterification reactions with hydroxyl-containing polymers or form amide bonds with amine-containing polymers, often facilitated by carbodiimide chemistry. The strategic application of these orthogonal reaction capabilities opens avenues for the development of novel hydrogels, bioconjugates, and advanced materials with tailored properties.

Core Reaction Mechanisms

The cross-linking capabilities of 4-(Oxiran-2-ylmethoxy)benzoic acid are primarily governed by two well-established reaction mechanisms: epoxide ring-opening and esterification/amidation . The choice of reaction conditions, such as pH and the presence of catalysts, will dictate which pathway is favored.

Mechanism 1: Nucleophilic Ring-Opening of the Epoxide

The epoxide ring is highly strained and can be opened by a variety of nucleophiles.[3] In the context of biopolymers and synthetic polymers used in drug development, common nucleophiles include primary and secondary amines (-NH2, -NHR) and hydroxyl groups (-OH).

  • Reaction with Amines: Primary and secondary amines are excellent nucleophiles for epoxides. The reaction typically proceeds under neutral to basic conditions, where the amine directly attacks one of the electrophilic carbons of the epoxide ring. This results in the formation of a stable carbon-nitrogen bond and a secondary hydroxyl group.

  • Reaction with Hydroxyls: The reaction of epoxides with hydroxyl groups is generally slower than with amines and often requires catalysis. Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the epoxide. Alternatively, acid catalysis can be employed to protonate the epoxide oxygen, making the ring more susceptible to attack by a neutral hydroxyl group.

Diagram: Epoxide Ring-Opening Mechanism

G cluster_amine A) Reaction with Amine (R-NH2) cluster_hydroxyl B) Reaction with Hydroxyl (R-OH) mol1 4-(Oxiran-2-ylmethoxy)benzoic acid intermediate Transition State mol1->intermediate Nucleophilic Attack mol2 Polymer-NH2 mol2->intermediate product1 Cross-linked Product (β-amino alcohol linkage) intermediate->product1 Proton Transfer mol3 4-(Oxiran-2-ylmethoxy)benzoic acid intermediate2 Transition State mol3->intermediate2 Nucleophilic Attack (catalyzed) mol4 Polymer-OH mol4->intermediate2 product2 Cross-linked Product (Ether linkage) intermediate2->product2 Proton Transfer G cluster_ester A) Esterification with Hydroxyl (R-OH) cluster_amide B) Amidation with Amine (R-NH2) mol1 4-(Oxiran-2-ylmethoxy)benzoic acid product1 Cross-linked Product (Ester linkage) mol1->product1 Acid Catalyst, Heat mol2 Polymer-OH mol2->product1 h2o H2O product1->h2o mol3 4-(Oxiran-2-ylmethoxy)benzoic acid activated Activated Ester (e.g., with EDC/NHS) mol3->activated EDC, NHS mol4 Polymer-NH2 product2 Cross-linked Product (Amide linkage) mol4->product2 activated->product2 Nucleophilic Attack

Caption: Formation of ester and amide bonds via the carboxylic acid group.

Experimental Protocols

The following protocols are illustrative and should be optimized for specific polymers and desired cross-linking densities. It is recommended to perform small-scale pilot reactions to determine the optimal stoichiometry, reaction time, and temperature.

Protocol 1: Cross-Linking of Amine-Containing Polymers via Epoxide Ring-Opening

This protocol is suitable for polymers containing primary or secondary amine groups, such as chitosan, gelatin, or poly(ethyleneimine) (PEI). The reaction is typically performed under mild basic conditions to ensure the nucleophilicity of the amine groups.

Materials:

  • Amine-containing polymer

  • 4-(Oxiran-2-ylmethoxy)benzoic acid

  • Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Polymer Dissolution: Dissolve the amine-containing polymer in the chosen buffer to the desired concentration. If necessary, use a minimal amount of a water-miscible organic solvent to aid in the dissolution of 4-(Oxiran-2-ylmethoxy)benzoic acid.

  • Cross-linker Addition: Prepare a stock solution of 4-(Oxiran-2-ylmethoxy)benzoic acid in the same buffer or co-solvent. Add the cross-linker solution to the polymer solution dropwise while stirring.

  • Reaction Incubation: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 37°C) for 4-24 hours with gentle agitation. The reaction time will depend on the reactivity of the polymer and the desired degree of cross-linking.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted cross-linker and any byproducts.

  • Lyophilization: Freeze-dry the purified hydrogel to obtain the cross-linked product.

Quantitative Parameters (Illustrative):

ParameterValueRationale
Polymer Concentration1-10% (w/v)Higher concentrations can lead to faster gelation but may result in a more brittle network.
Molar Ratio (Amine:Epoxide)1:0.1 to 1:1A lower ratio results in a lower cross-linking density. The optimal ratio should be determined empirically.
Reaction pH7.4 - 8.5A slightly basic pH ensures the amine groups are deprotonated and thus more nucleophilic.
Reaction Temperature25 - 50°CHigher temperatures can accelerate the reaction but may also promote side reactions or polymer degradation.
Reaction Time4 - 24 hoursMonitor the reaction progress by assessing the viscosity or gelation of the solution.
Protocol 2: Cross-Linking of Hydroxyl-Containing Polymers via Esterification

This protocol is suitable for polymers rich in hydroxyl groups, such as hyaluronic acid, cellulose derivatives, or poly(vinyl alcohol) (PVA). Acid catalysis is typically required to promote the esterification reaction.

Materials:

  • Hydroxyl-containing polymer

  • 4-(Oxiran-2-ylmethoxy)benzoic acid

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Dialysis tubing or precipitation solvent (e.g., ethanol, acetone)

  • Vacuum oven

Procedure:

  • Azeotropic Distillation (Optional): To ensure anhydrous conditions, dissolve the polymer in the organic solvent and perform azeotropic distillation to remove any residual water.

  • Reagent Addition: Cool the polymer solution and add 4-(Oxiran-2-ylmethoxy)benzoic acid and the acid catalyst.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60°C to 100°C for 6-48 hours.

  • Neutralization and Purification: Cool the reaction mixture and neutralize the catalyst with a suitable base. Purify the cross-linked polymer by either precipitation in a non-solvent or by dialysis against a suitable solvent to remove unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven.

Quantitative Parameters (Illustrative):

ParameterValueRationale
Polymer Concentration5-20% (w/v) in anhydrous solventAnhydrous conditions are crucial to prevent the reverse hydrolysis of the ester bond.
Molar Ratio (Hydroxyl:Carboxyl)1:0.2 to 1:1.5Excess carboxylic acid may be needed to drive the equilibrium towards the product.
Catalyst Loading0.1 - 1 mol% (relative to carboxylic acid)A catalytic amount is sufficient to promote the reaction without causing significant side reactions.
Reaction Temperature60 - 100°CHigher temperatures are generally required for esterification but should be below the polymer's degradation temperature.
Reaction Time6 - 48 hoursThe reaction can be monitored by techniques such as FTIR to observe the appearance of the ester carbonyl peak.

Self-Validating Systems and Causality

The success of these cross-linking protocols can be validated through a series of analytical techniques:

  • Solubility Tests: A successfully cross-linked polymer will exhibit reduced solubility or swelling behavior in solvents where the un-cross-linked polymer is freely soluble.

  • Spectroscopic Analysis:

    • FTIR: The formation of an ester or amide bond can be confirmed by the appearance of new carbonyl stretching bands. The disappearance of the epoxide peaks can also be monitored.

    • NMR: ¹H and ¹³C NMR can provide detailed structural information on the cross-linked product, confirming the formation of new covalent bonds.

  • Thermal Analysis (DSC/TGA): Cross-linking typically leads to an increase in the glass transition temperature (Tg) and improved thermal stability, which can be measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Rheological Studies: The formation of a cross-linked network will result in a significant increase in the storage modulus (G') and viscosity of the material, which can be quantified using a rheometer.

The choice of experimental parameters is dictated by the underlying chemical principles. For instance, the pH in the amine-epoxide reaction is critical; at low pH, the amine is protonated and non-nucleophilic, while at very high pH, hydrolysis of the epoxide can become a competing side reaction. Similarly, the use of anhydrous conditions in esterification is paramount to prevent the reverse reaction and achieve a high degree of cross-linking. [4]

Conclusion

4-(Oxiran-2-ylmethoxy)benzoic acid represents a promising, yet underexplored, cross-linking agent with the potential for creating novel materials with tunable properties. Its bifunctional nature allows for a range of cross-linking strategies that can be adapted to various polymer systems. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers to begin exploring the utility of this versatile molecule in their specific applications, from drug delivery systems to advanced biomaterials. Experimental validation and optimization are crucial next steps in fully realizing the potential of this compound.

References

  • van den Berg, A. J., de Koning, M. C., & van der Waal, J. C. (1999). Crosslinking and modification of dermal sheep collagen using 1, 4-butanediol diglycidyl ether.
  • Hermanson, G. T. (2013).
  • Majumder, P., & Kumar, A. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 4(8), 227-231.
  • MDPI. (2020). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol)
  • RSC Publishing. (2019). Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether. RSC Advances, 9(1), 1-10.
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Application

Application Notes and Protocols for Investigating the Curing Kinetics of 4-(Oxiran-2-ylmethoxy)benzoic Acid-Based Epoxy Resins

Introduction: The Significance of Curing Kinetics in Novel Bio-Based Epoxy Systems The transition towards sustainable and bio-derived materials has led to significant interest in precursors like 4-hydroxybenzoic acid (4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Curing Kinetics in Novel Bio-Based Epoxy Systems

The transition towards sustainable and bio-derived materials has led to significant interest in precursors like 4-hydroxybenzoic acid (4-HBA), a compound readily obtainable from biomass.[1] Its derivative, 4-(Oxiran-2-ylmethoxy)benzoic acid, represents a new frontier in the formulation of high-performance, bio-based epoxy resins. These resins possess a rigid aromatic backbone and reactive oxirane (epoxy) groups, making them promising for applications in advanced composites, coatings, and electronic encapsulants where thermal stability and mechanical strength are paramount.[2]

The performance of any thermosetting polymer, including these novel epoxy systems, is critically dependent on the curing process—an irreversible chemical reaction that transforms the liquid resin into a solid, three-dimensional network.[3] Understanding the curing kinetics , the study of the reaction rate and its dependence on various factors, is not merely an academic exercise. It is essential for optimizing processing parameters, controlling the final properties of the material, and ensuring manufacturing efficiency and product reliability.[4]

This comprehensive guide provides detailed application notes and experimental protocols for characterizing the curing kinetics of epoxy resins based on 4-(Oxiran-2-ylmethoxy)benzoic acid. We will focus on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Rheometry . The protocols are designed for researchers, scientists, and professionals in materials science and drug development, offering not just procedural steps, but also the scientific rationale behind them.

Part 1: Foundational Concepts - The Chemistry of Curing

The curing of an epoxy resin involves the opening of the oxirane ring by a curing agent, or hardener. For resins derived from 4-(Oxiran-2-ylmethoxy)benzoic acid, a common and effective class of hardeners are anhydrides . The reaction is typically initiated by a hydroxyl group, which can be present on the epoxy resin, from trace water, or introduced via a catalyst.[5] This initiates a chain of reactions, including esterification and etherification, leading to a densely cross-linked network.[6]

The curing process is often autocatalytic, meaning that a product of the reaction—in this case, hydroxyl groups generated during the ring-opening—acts as a catalyst for subsequent reactions.[7][8] This leads to the characteristic S-shaped conversion curve, where the reaction rate initially accelerates.[9]

Part 2: Thermal Analysis - Unraveling Curing with Differential Scanning Calorimetry (DSC)

DSC is the most widely used technique for studying the curing kinetics of epoxy resins.[10] It measures the heat flow into or out of a sample as a function of temperature or time. Since curing is an exothermic process, it releases heat, which is detected by the DSC instrument.[11]

Non-Isothermal DSC Analysis: A Dynamic Approach

In this method, the uncured epoxy resin system is heated at a constant rate (β). The resulting exothermic peak provides a wealth of information about the curing process. By performing experiments at several different heating rates, we can determine key kinetic parameters.[12]

Protocol 1: Non-Isothermal DSC for Kinetic Parameter Determination

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the uncured resin/hardener mixture into a standard aluminum DSC pan. Ensure intimate mixing of the resin and hardener in the desired stoichiometric ratio.

    • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring more accurate heat flow measurements. A hermetically sealed pan is crucial to prevent mass loss due to volatilization during heating.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[11]

    • Purge the cell with a dry, inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the onset of the curing reaction (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the curing reaction is complete (e.g., 300°C).[12]

    • Causality: Running multiple heating rates is essential for model-free kinetic analysis methods like Kissinger and Ozawa-Flynn-Wall.[13][14] The peak of the exotherm will shift to higher temperatures at higher heating rates.[12]

  • Data Analysis:

    • Total Heat of Reaction (ΔH_T): Integrate the area under the exothermic peak for each heating rate. The total heat is proportional to the total number of bonds formed during curing.[10]

    • Degree of Conversion (α): The degree of conversion at any temperature T is the ratio of the heat evolved up to that temperature (ΔH_T) to the total heat of reaction (ΔH_total).

    • Activation Energy (Ea) - Kissinger Method: The Kissinger method is a popular model-free approach to determine the activation energy.[14] It relates the heating rate (β) and the peak temperature (T_p) of the exotherm. A plot of ln(β/T_p²) versus 1/T_p yields a straight line with a slope of -Ea/R, where R is the gas constant.[15]

    • Activation Energy (Ea) - Ozawa-Flynn-Wall (OFW) Method: The OFW method is another isoconversional method that can determine the activation energy as a function of conversion.[16] It involves plotting log(β) versus 1/T for specific degrees of conversion (α). The slope of the resulting lines is proportional to -0.4567 Ea/(RT).[17]

Table 1: Typical Non-Isothermal DSC Data for Kinetic Analysis

Heating Rate (β, °C/min)Onset Temperature (°C)Peak Temperature (T_p, K)Total Heat of Reaction (ΔH_T, J/g)
5145.2435.5495.3
10158.6448.1501.2
15165.3456.8498.7
20172.1463.4505.6

Note: Data are illustrative and will vary based on the specific formulation.

Isothermal DSC Analysis: Curing at Constant Temperature

Isothermal DSC experiments involve holding the sample at a constant temperature and monitoring the heat flow over time.[11] This method is particularly useful for understanding the curing behavior under specific processing conditions and for developing autocatalytic kinetic models.[18]

Protocol 2: Isothermal DSC for Autocatalytic Model Fitting

  • Sample Preparation: As described in Protocol 1.

  • Instrument Setup: As described in Protocol 1.

  • Thermal Program:

    • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150°C, 160°C, 170°C).

    • Hold the sample at this temperature until the reaction is complete, indicated by the heat flow returning to the baseline.

    • Causality: A high heating rate to the isothermal temperature is necessary to minimize curing during the initial ramp, which could otherwise skew the kinetic analysis.[10]

  • Data Analysis:

    • The rate of cure (dα/dt) is directly proportional to the measured heat flow (dH/dt).

    • The degree of conversion (α) at any time (t) is the fractional area of the exothermic peak up to that time.

    • Autocatalytic Kinetic Modeling: The data can be fitted to an autocatalytic model, such as the Kamal or Šesták–Berggren model.[9] A common form of the autocatalytic rate equation is: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ where k₁ and k₂ are rate constants, and m and n are the reaction orders.[7] These parameters can be determined by fitting the experimental data.

Part 3: Rheological Analysis - Tracking the Viscoelastic Transformation

Rheometry provides complementary information to DSC by measuring the changes in the viscoelastic properties of the material as it cures. This is crucial for understanding the processability of the resin, including its pot life and gel time.[19]

Protocol 3: Isothermal Rheometry for Gel Point Determination

  • Sample Preparation:

    • Apply a sufficient amount of the uncured resin/hardener mixture to the lower plate of the rheometer.

  • Instrument Setup:

    • Use a parallel-plate geometry.

    • Set the gap between the plates to a defined value (e.g., 1 mm).

    • Equilibrate the plates to the desired isothermal temperature.

  • Experimental Program:

    • Perform a time sweep experiment at a constant temperature and a small-amplitude oscillatory shear (e.g., at a frequency of 1 Hz and a strain of 1%).

    • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

    • Causality: Small-amplitude oscillatory shear ensures that the measurement does not interfere with the curing process.

  • Data Analysis:

    • Gel Point: The gel point is the transition from a liquid-like to a solid-like state.[20] It is often identified as the crossover point where the storage modulus (G') becomes equal to the loss modulus (G''). At this point, a continuous network has formed throughout the material.

    • Viscosity Profile: The evolution of the complex viscosity (η*) provides critical information about the working life or "pot life" of the resin system. A sharp increase in viscosity signals the onset of gelation.[21]

Table 2: Typical Rheological Data for Gel Time Determination

Isothermal Temperature (°C)Gel Time (minutes)Viscosity at Gel Point (Pa·s)
15045.31500
16028.11450
17015.81400

Note: Data are illustrative and will vary based on the specific formulation.

Part 4: Visualizing the Workflow and Kinetic Relationships

To better illustrate the experimental and analytical processes, the following diagrams are provided.

G cluster_0 Sample Preparation Resin 4-(Oxiran-2-ylmethoxy)benzoic acid Resin Mix Stoichiometric Mixing Resin->Mix Hardener Anhydride Hardener Hardener->Mix DSC Differential Scanning Calorimetry (DSC) Mix->DSC Rheometer Rheometry Mix->Rheometer NonIso Non-Isothermal Scans (Multiple Heating Rates) DSC->NonIso Iso_DSC Isothermal Scans (Multiple Temperatures) DSC->Iso_DSC Iso_Rheo Isothermal Time Sweep Rheometer->Iso_Rheo Kinetics Kinetic Parameters (Ea, n, A) NonIso->Kinetics Models Model Fitting (Kissinger, OFW, Autocatalytic) Iso_DSC->Models Gel Gel Point & Viscosity Profile Iso_Rheo->Gel Kinetics->Models G cluster_0 Inputs cluster_1 Kinetic Models cluster_2 Outputs Temp Temperature Kissinger Kissinger (Model-Free) Temp->Kissinger OFW Ozawa-Flynn-Wall (Model-Free) Temp->OFW Time Time Autocatalytic Autocatalytic (e.g., Kamal) Time->Autocatalytic Conversion Degree of Conversion (α) Conversion->OFW Conversion->Autocatalytic Ea Activation Energy (Ea) Kissinger->Ea OFW->Ea ReactionOrder Reaction Order (n, m) Autocatalytic->ReactionOrder RateConstant Rate Constant (k) Autocatalytic->RateConstant

Caption: Relationship between inputs, models, and outputs in kinetic analysis.

Conclusion

The study of the curing kinetics of 4-(Oxiran-2-ylmethoxy)benzoic acid-based epoxy resins is fundamental to unlocking their full potential. By employing a combination of non-isothermal and isothermal DSC, along with rheological analysis, researchers can build a comprehensive understanding of the curing process. This knowledge enables the precise control of material properties, optimization of manufacturing cycles, and the development of robust, high-performance bio-based materials for a wide array of advanced applications. The protocols and insights provided herein serve as a rigorous framework for conducting these critical investigations.

References

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Method

Application Notes &amp; Protocols: Formulation of High-Performance Coatings and Adhesives with 4-(Oxiran-2-ylmethoxy)benzoic acid

Introduction: A Multifunctional Building Block for Advanced Polymer Systems In the pursuit of advanced materials, formulators continually seek monomers and additives that offer multifunctional benefits—enhancing performa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Advanced Polymer Systems

In the pursuit of advanced materials, formulators continually seek monomers and additives that offer multifunctional benefits—enhancing performance, simplifying processing, and creating novel properties. 4-(Oxiran-2-ylmethoxy)benzoic acid (CAS 35217-95-9) emerges as a compelling candidate in this arena.[1][2][3] This molecule possesses a unique bifunctional structure, integrating a reactive oxirane (epoxy) ring and a polar carboxylic acid group within a single aromatic framework.[1]

This dual functionality is the cornerstone of its versatility. The epoxy group serves as a primary site for polymerization and cross-linking, characteristic of robust epoxy systems. Simultaneously, the carboxylic acid moiety can act as an internal catalyst, a co-monomer, or a powerful adhesion promoter, offering a level of formulation control and performance enhancement not achievable with standard epoxy resins alone.

This guide provides researchers, scientists, and development professionals with a comprehensive technical framework for leveraging the unique chemistry of 4-(Oxiran-2-ylmethoxy)benzoic acid in the formulation of next-generation coatings and adhesives. We will move beyond simple recipes to explore the underlying chemical principles, offering detailed protocols for synthesis, characterization, and performance evaluation.

Section 1: Core Chemistry and Strategic Role in Formulations

The strategic value of 4-(Oxiran-2-ylmethoxy)benzoic acid lies in the distinct yet synergistic reactivity of its two functional groups. Understanding these is critical to unlocking its potential.

1.1. Physicochemical Properties

PropertyValueSource
CAS Number 35217-95-9[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Synonyms 2-[(4-Carboxyphenoxy)methyl]oxirane[1]
Structure A glycidyl ether of 4-hydroxybenzoic acid

1.2. The Role of Dual Functionality

The presence of both an epoxide and a carboxylic acid allows this molecule to play several strategic roles within a formulation:

  • Primary Monomer: It can be homopolymerized or copolymerized to form the primary polymer backbone.

  • Reactive Diluent: Its relatively low molecular weight allows it to reduce the viscosity of high-viscosity resins like Bisphenol A diglycidyl ether (DGEBA), facilitating easier processing, while still reacting into the polymer network to prevent leaching.

  • Adhesion Promoter: The carboxylic acid group can form strong hydrogen bonds and covalent linkages with hydroxyl groups present on metal, mineral, and cellulosic substrates, significantly enhancing adhesion.

  • Internal Accelerator/Co-Curing Agent: The acid functionality can catalyze the epoxy-hydroxyl reaction in anhydride-cured systems and can itself react with epoxy groups, influencing cure kinetics and final network structure.[4]

Section 2: Formulation Strategies & Curing Mechanisms

Epoxy-based systems are typically two-part (2K) formulations that cure upon mixing a resin with a hardener.[5] However, the unique structure of 4-(Oxiran-2-ylmethoxy)benzoic acid also enables one-part (1K) systems. We will explore three primary curing pathways.

2.1. Strategy A: Amine Curing (2K System)

This is the most conventional approach for curing epoxy resins. Amines, with their active hydrogen atoms, react with the oxirane ring to form a highly cross-linked, durable polymer network.[6][7]

  • Mechanism of Action: The active hydrogens on a primary amine perform a nucleophilic attack on the carbon of the epoxy ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. This new secondary amine can then react with another epoxy group.[6] The carboxylic acid on the 4-(Oxiran-2-ylmethoxy)benzoic acid backbone remains largely as a pendant group at ambient temperatures, enhancing the polarity and adhesive properties of the cured film.

  • Formulation Rationale: This approach is ideal for creating robust, chemically resistant coatings and structural adhesives. The choice of amine curing agent (aliphatic, cycloaliphatic, or aromatic) allows for significant control over pot life, cure speed, and the thermomechanical properties of the final product.[6][8] For example, aliphatic amines offer rapid room-temperature curing, while aromatic amines require heat but yield higher thermal stability.[6][8]

Caption: Amine curing of the epoxy group on 4-(Oxiran-2-ylmethoxy)benzoic acid.

2.2. Strategy B: Anhydride Curing (2K Thermal Cure System)

Anhydride curing agents are used to create systems with high thermal resistance (high Glass Transition Temperature, Tg), excellent chemical resistance, and good electrical properties.[9][10]

  • Mechanism of Action: The curing mechanism is complex. It is initiated by a source of hydroxyl groups (e.g., from a standard DGEBA resin backbone or trace water), which opens the anhydride ring to form a carboxylic acid. This newly formed acid, along with the inherent carboxylic acid from our target molecule, then reacts with an epoxy group to form an ester linkage and generate another hydroxyl group, which continues the cycle.[4][11] The presence of 4-(Oxiran-2-ylmethoxy)benzoic acid provides a built-in source of carboxylic acid, potentially accelerating the cure and altering the required stoichiometry. This system requires thermal energy to proceed efficiently, often with the aid of a catalyst like a tertiary amine.[11]

  • Formulation Rationale: This strategy is suited for demanding applications such as high-performance composites, electrical potting compounds, and protective coatings for harsh environments. The low viscosity and long pot life of anhydride systems are also beneficial for manufacturing processes that require good impregnation of reinforcing fibers.[11]

Caption: Reaction pathways in an epoxy system cured with anhydride and OMBA.

2.3. Strategy C: Cationic Polymerization (1K UV or Thermal Cure System)

Cationic polymerization offers the advantage of creating one-component (1K) systems with long shelf stability that cure rapidly upon exposure to a stimulus like UV light or heat.

  • Mechanism of Action: The reaction is initiated by a superacid (H⁺) generated from the decomposition of a cationic photoinitiator (e.g., a diaryliodonium salt) under UV light, or from a thermally activated catalyst.[12][13] This acid protonates the oxygen of the oxirane ring, making it highly electrophilic. Another monomer then attacks the activated ring, propagating a polyether chain.[14] This process is extremely fast and continues even in the absence of the stimulus ("dark cure"). The carboxylic acid groups remain as pendant functionalities on the polyether backbone.

  • Formulation Rationale: This approach is perfect for applications requiring rapid processing, such as conformal coatings for electronics, fast-curing adhesives, and 3D printing resins. The 1K nature eliminates mixing errors and reduces waste.

Section 3: Experimental Protocols & Characterization

The following protocols provide a starting point for formulating and evaluating systems based on 4-(Oxiran-2-ylmethoxy)benzoic acid. Safety precautions, including the use of gloves, safety glasses, and a fume hood, are mandatory.

3.1. Protocol: Preparation of a 2K Amine-Cured Coating

This protocol details the formulation of a simple coating based on Strategy A.

  • Component A (Resin Side) Preparation:

    • To a disposable beaker, add 50 parts by weight of a standard liquid epoxy resin (e.g., DGEBA, EEW ~188 g/eq).

    • Add 50 parts by weight of 4-(Oxiran-2-ylmethoxy)benzoic acid (EEW = 194.18 g/eq).

    • Gently warm the mixture to ~40-50°C and stir until a homogenous, clear solution is obtained. Allow to cool to room temperature.

    • Rationale: Blending with a standard resin improves mechanical properties and reduces cost. The calculated blended EEW for this mixture is approximately 191 g/eq.

  • Stoichiometric Calculation of Curing Agent:

    • Select an amine curing agent, for example, Triethylenetetramine (TETA), which has an Amine Hydrogen Equivalent Weight (AHEW) of ~25 g/eq.

    • Calculate the required amount of curing agent per 100 parts of resin (phr):

      • phr = (AHEW / Blended EEW) * 100

      • phr = (25 / 191) * 100 ≈ 13.1 parts by weight of TETA.

  • Mixing and Application:

    • Accurately weigh 100g of the Component A blend into a clean container.

    • Add 13.1g of TETA (Component B).

    • Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure uniformity. Avoid excessive air entrapment. Note the pot life, which will be limited.[6]

    • Prepare a test substrate (e.g., a cold-rolled steel panel, cleaned with acetone).

    • Apply the mixed resin to the substrate using a drawdown bar to achieve a consistent wet film thickness (e.g., 150 µm).

  • Curing:

    • Allow the coated panel to cure at ambient temperature (~23°C) for 24 hours, followed by a post-cure at 60°C for 2 hours to ensure full cross-linking.

    • Rationale: A post-cure helps the network achieve its ultimate properties, especially Tg.[8]

3.2. Protocol: Characterization of the Cured Film

A protocol is only as good as the validation that follows. These characterization steps are essential.

  • Thermal Analysis via Differential Scanning Calorimetry (DSC):

    • Objective: To determine the Glass Transition Temperature (Tg), which indicates the upper service temperature and degree of cure.[15][16]

    • Procedure:

      • Carefully scrape 5-10 mg of the cured film from the panel.

      • Place the sample into an aluminum DSC pan and seal.

      • Place the pan in the DSC instrument.

      • Run a heat-cool-heat cycle, for example:

        • Heat from 25°C to 150°C at 10°C/min.

        • Cool to 25°C at 10°C/min.

        • Heat again from 25°C to 180°C at 10°C/min.

      • Determine the Tg from the inflection point in the heat flow curve of the second heating scan.[17] An absence of a residual cure exotherm in the first scan indicates a complete cure.[18]

  • Adhesion Testing via Pull-Off Method (ASTM D4541):

    • Objective: To quantitatively measure the bond strength of the coating to the substrate.[19][20]

    • Procedure:

      • Lightly abrade the surface of the cured coating on the test panel.

      • Using a suitable two-part adhesive, glue a 20 mm aluminum dolly to the abraded surface. Allow the dolly adhesive to cure completely.[21]

      • Use a cutting tool to score around the dolly, isolating the test area.

      • Attach a portable pull-off adhesion tester (e.g., PosiTest AT) to the dolly.[19]

      • Apply tensile force at a steady rate until the dolly detaches.

      • Record the pull-off strength in MPa or psi and note the nature of the failure (e.g., adhesive failure at the substrate interface, cohesive failure within the coating, or glue failure).[20]

  • Thermal Stability via Thermogravimetric Analysis (TGA):

    • Objective: To assess the thermal stability of the cured polymer.[15]

    • Procedure:

      • Place a 10-15 mg sample of the cured film into a TGA crucible.

      • Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

      • Record the temperature at which 5% weight loss occurs (T_d5%), which is a common metric for the onset of thermal decomposition.[17]

Section 4: Data Interpretation and Troubleshooting

The following table provides hypothetical but expected data for the amine-cured formulation described above, comparing it to a standard DGEBA system without the functional monomer.

PropertyStandard DGEBA + TETADGEBA/OMBA Blend + TETARationale for Change
Glass Transition (Tg) ~95 °C~105 °CThe rigid aromatic ring of OMBA increases backbone stiffness.
Pull-Off Adhesion (Steel) 10 MPa (Adhesive Failure)15 MPa (Cohesive Failure)The carboxylic acid group enhances substrate interaction, shifting the failure mode.
Thermal Stability (T_d5%) ~320 °C~330 °CIncreased aromatic content and cross-link density can improve thermal stability.

Troubleshooting Common Formulation Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Adhesion Improper substrate cleaning; Incorrect stoichiometry.Ensure substrate is free of oils and oxides; Recalculate and verify mix ratio of resin to hardener.
Low Tg / Incomplete Cure Insufficient cure time/temperature; Incorrect mix ratio; Moisture contamination (especially for anhydride cures).Implement or extend post-cure schedule; Verify stoichiometry; Use dry reagents and store anhydrides in a desiccator.[11]
Surface Defects (Blushing) High humidity during amine cure; Amine-CO₂ reaction.Control application environment to <85% RH; Ensure good air circulation; Consider less sensitive amine adducts.[5]
High Viscosity High molecular weight of resins.Gently warm the resin component before mixing; Add a small amount of a suitable reactive diluent.

Conclusion and Future Outlook

4-(Oxiran-2-ylmethoxy)benzoic acid is more than just another epoxy monomer; it is a versatile tool for the polymer chemist. Its unique dual-functional nature provides a pathway to formulate coatings and adhesives with enhanced adhesion, improved thermal properties, and tailored cure profiles. By understanding the fundamental chemistry of its epoxy and carboxylic acid groups, researchers can strategically design systems for a wide array of high-performance applications.

Future work should focus on exploring its use in toughened composites, as a surface modifier for nanoparticles, and in the development of advanced functional materials where the pendant carboxylic acid group can be used for subsequent chemical modification.

References

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  • Delamine. (n.d.). Epoxy curing agents. Delamine B.V. Retrieved from [Link]

  • Applied Poleramic, Inc. (n.d.). ANHYDRIDE CURED-EPOXY MATRICES. Applied Poleramic. Retrieved from [Link]

  • Johnson Fine Chemical. (n.d.). Amine Curing Agent. Johnson Fine Chemical. Retrieved from [Link]

  • Testronix. (2025, August 13). Adhesion Test: Methods, Standards, & Testing Techniques. Testronix Instruments. Retrieved from [Link]

  • Tri-iso Tryline. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Tri-iso Tryline. Retrieved from [Link]

  • Hexion. (2022, August 22). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Hexion Inc. Retrieved from [Link]

  • Pasatta, J. (2024, December 2). Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards. Prospector. Retrieved from [Link]

  • Sherwin-Williams. (n.d.). Epoxy Coatings Guide. The Sherwin-Williams Company. Retrieved from [Link]

  • AZoM. (2025, March 24). The Unique Benefits of Anhydride Curing in Epoxy Resins. AZoM.com. Retrieved from [Link]

  • Chandramouli, R. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry. Retrieved from [Link]

  • ASTM International. (2023). D3359 - 23 Standard Test Methods for Rating Adhesion by Tape Test. ASTM International. Retrieved from [Link]

  • Sika USA. (n.d.). Basics of Conducting Adhesion Testing. Sika Corporation. Retrieved from [Link]

  • Westlake Epoxy. (n.d.). Starting Formulations. Westlake Corporation. Retrieved from [Link]

  • NBchao.Com. (n.d.). Epoxy resin Formula Guide. NBchao.Com. Retrieved from [Link]

  • Crivello, J. V. (2006). Cationic photopolymerization of alkyl glycidyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6435-6448. (Abstract available via Semantic Scholar). Retrieved from [Link]

  • Pielichowska, K., & Pielichowski, K. (2010). DSC and TGA studies of the epoxy-polyester powder coatings modified with silicone-acrylic hybrid nanoparticles. Journal of Thermal Analysis and Calorimetry, 102(1), 181-189. (Abstract available via ResearchGate). Retrieved from [Link]

  • Lligadas, G., et al. (2012). Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use. U.S. Patent 9,879,112 B2. Filed May 23, 2012.
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  • Hoffmann Mineral. (2025, April). 2K Epoxy-floor coating, self-leveling, solvent-free, various hardeners - GUIDE FORMULATION. Hoffmann Mineral GmbH. Retrieved from [Link]

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  • MDPI. (2021). Experimental Characterization and Modeling Multifunctional Properties of Epoxy/Graphene Oxide Nanocomposites. Polymers, 13(16), 2758. Retrieved from [Link]

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  • PubMed. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-447. Retrieved from [Link]

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Application

Application Note: Molecular Weight Characterization of Poly("4-(Oxiran-2-ylmethoxy)benzoic acid") by Gel Permeation Chromatography

Introduction: The Critical Role of Molecular Weight in Polymer Performance Poly("4-(Oxiran-2-ylmethoxy)benzoic acid"), a functionalized polyether, holds significant promise in advanced materials and biomedical applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Molecular Weight in Polymer Performance

Poly("4-(Oxiran-2-ylmethoxy)benzoic acid"), a functionalized polyether, holds significant promise in advanced materials and biomedical applications, including drug delivery and tissue engineering. The polymer's performance characteristics—such as its mechanical strength, viscosity, solubility, and degradation kinetics—are intrinsically linked to its molecular weight (MW) and molecular weight distribution (MWD).[1][2][3] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for elucidating these critical parameters.[2][3][4][5][6][7] This application note provides a comprehensive guide to the characterization of poly("4-(Oxiran-2-ylmethoxy)benzoic acid") using GPC, detailing the underlying principles, a robust analytical protocol, and data interpretation.

The fundamental principle of GPC is the separation of molecules based on their hydrodynamic volume in solution.[3][4][6] As the dissolved polymer sample traverses a column packed with porous gel beads, larger molecules are excluded from the pores and elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer retention time.[2][6][8] This size-based separation allows for the determination of the entire molecular weight distribution of the polymer sample.[6]

Causality Behind Experimental Choices: A Scientifically Grounded Approach

The successful GPC analysis of poly("4-(Oxiran-2-ylmethoxy)benzoic acid") hinges on a series of carefully considered experimental parameters. Each choice is dictated by the specific chemical nature of the polymer and the principles of chromatography.

Mobile Phase and Column Selection: Ensuring a True Size-Based Separation

The primary goal in GPC is to achieve a separation based solely on molecular size, devoid of chemical interactions between the polymer and the stationary phase.[9][10] For a polar polymer like poly("4-(Oxiran-2-ylmethoxy)benzoic acid"), which contains both ether linkages and a carboxylic acid group, selecting an appropriate mobile phase and column is critical to prevent unwanted interactions such as adsorption.[11][12]

  • Mobile Phase: A polar organic solvent is required to ensure complete dissolution of the polymer. Tetrahydrofuran (THF) is a common choice for many polymers, but for those with increased polarity, solvents like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) are often more suitable.[13] To mitigate potential ionic interactions arising from the carboxylic acid moieties, the addition of a salt, such as lithium bromide (LiBr) at a low concentration (e.g., 0.05 M), is highly recommended.[12] This salt screens the electrostatic interactions, preventing aggregation and ensuring the polymer chains behave as individual coils in solution.[12]

  • Column Chemistry: The stationary phase should be compatible with the chosen mobile phase and minimize interactions with the polar analyte. Columns packed with polystyrene-divinylbenzene (PS-DVB) are widely used for organic GPC.[14] For highly polar polymers, specialized columns with a more polar surface chemistry, such as modified silica or polar polymer-based packings, can offer superior performance by reducing secondary interactions.[3][11] "Mixed-bed" columns, which contain a distribution of pore sizes, are often employed to analyze polymers with a broad molecular weight distribution, providing a linear calibration curve over a wide range.[14]

Detector Selection: The Role of the Refractive Index (RI) Detector

The choice of detector is crucial for quantifying the polymer as it elutes from the column. The most common and "universal" detector for GPC is the differential refractive index (dRI) detector.[9][15] It measures the difference in the refractive index between the eluent containing the analyte and the pure mobile phase.[9][16][17][18] The dRI detector's response is directly proportional to the concentration of the polymer, making it ideal for determining the molecular weight distribution.[16][17]

For a more comprehensive analysis, a multi-detector setup can be employed, combining the RI detector with a light scattering (LS) detector and a viscometer.[1][18] This "triple detection" method allows for the determination of absolute molecular weight, intrinsic viscosity, and information about the polymer's branching architecture, providing a more complete picture of the macromolecular structure.[1][18]

Calibration: The Foundation of Accurate Molecular Weight Determination

Since GPC is a relative technique, accurate calibration is paramount for converting elution times into molecular weights.[4][19] This is achieved by running a series of well-characterized polymer standards with narrow molecular weight distributions and known peak molecular weights (Mp).[19][20]

  • Calibration Standards: The ideal calibration standards would be chemically identical to the analyte. However, monodisperse standards of poly("4-(Oxiran-2-ylmethoxy)benzoic acid") are not commercially available. Therefore, a relative calibration must be performed using standards of a different, but well-behaved, polymer. Polystyrene (PS) standards are the most widely used for organic GPC due to their availability in a wide range of molecular weights with narrow dispersity.[5][13][19][21] It is crucial to acknowledge that the resulting molecular weight values are "polystyrene-equivalent" and may not represent the absolute molecular weight of the polyether. For improved accuracy, polyether-based standards like polyethylene oxide/polyethylene glycol (PEO/PEG) could be considered, though their stability in certain organic solvents can be a concern.[19][22]

Experimental Workflow and Protocols

The following section outlines a detailed, step-by-step protocol for the GPC analysis of poly("4-(Oxiran-2-ylmethoxy)benzoic acid").

Diagram: GPC Experimental Workflow

GPC_Workflow cluster_prep Preparation cluster_analysis GPC System Analysis cluster_data Data Processing & Analysis prep_mobile Mobile Phase Preparation (e.g., DMF + 0.05M LiBr) filtration Filtration (0.22 µm PTFE) prep_mobile->filtration prep_sample Sample Dissolution (Polymer in Mobile Phase) prep_sample->filtration prep_cal Calibration Standards (e.g., Polystyrene in Mobile Phase) prep_cal->filtration injector Autosampler/Injector filtration->injector pump HPLC Pump pump->injector column GPC Column(s) injector->column detector RI Detector column->detector data Data Acquisition System detector->data calibration_curve Generate Calibration Curve data->calibration_curve integrate Integrate Sample Chromatogram data->integrate calculate Calculate Mn, Mw, Mz, PDI calibration_curve->calculate integrate->calculate report Generate Report calculate->report

Caption: Workflow for GPC analysis of poly("4-(Oxiran-2-ylmethoxy)benzoic acid").

Materials and Instrumentation
Item Specification
GPC System An integrated GPC system equipped with a solvent delivery pump, autosampler, column oven, and a differential refractive index (dRI) detector.[7]
GPC Columns A set of two mixed-bed PS-DVB columns (e.g., 300 x 7.5 mm, 5 µm particle size) suitable for a broad range of molecular weights in organic solvents. A guard column is recommended to protect the analytical columns.
Mobile Phase (Eluent) N,N-Dimethylformamide (DMF) with 0.05 M Lithium Bromide (LiBr), HPLC grade.
Polymer Sample Poly("4-(Oxiran-2-ylmethoxy)benzoic acid"), dried under vacuum to remove residual moisture.
Calibration Standards Narrow polystyrene (PS) standards kit covering a molecular weight range from approximately 500 to 2,000,000 g/mol .[20]
Solvent Filtration 0.22 µm PTFE membrane filters.
Vials 2 mL autosampler vials with PTFE septa.
Protocol: Step-by-Step Methodology

A. Mobile Phase Preparation:

  • Carefully weigh the required amount of LiBr to achieve a 0.05 M concentration in the desired volume of DMF.

  • Dissolve the LiBr in DMF with gentle stirring.

  • Filter the mobile phase through a 0.22 µm PTFE filter to remove particulates and degas the solution.

  • Transfer the filtered mobile phase to the GPC system's solvent reservoir.

B. Instrument Setup and Equilibration:

  • Install the GPC column set and guard column in the column oven.

  • Set the column oven temperature to 40-50 °C to ensure good polymer solubility and reduce solvent viscosity.[23]

  • Set the RI detector temperature, typically 5 °C above the column oven temperature, to maintain a stable baseline.

  • Purge the pump and begin flowing the mobile phase through the system at a rate of 1.0 mL/min.

  • Allow the system to equilibrate for at least 1-2 hours, or until a stable baseline is achieved on the RI detector.

C. Calibration Curve Generation:

  • Prepare individual solutions of at least 8-10 narrow polystyrene standards in the mobile phase at concentrations ranging from 0.5 to 1.0 mg/mL.

  • Ensure the standards are fully dissolved, using gentle agitation if necessary.

  • Filter each standard solution through a 0.22 µm PTFE filter into an autosampler vial.

  • Inject each standard solution onto the GPC system.

  • Record the retention time of the peak maximum for each standard.

  • Construct a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) versus the retention time. The curve should be fitted with a polynomial function (typically 3rd or 5th order).

D. Sample Preparation and Analysis:

  • Accurately weigh approximately 2-4 mg of the dried poly("4-(Oxiran-2-ylmethoxy)benzoic acid") sample.

  • Dissolve the sample in 2 mL of the mobile phase to achieve a concentration of 1-2 mg/mL.[2] Higher molecular weight samples may require lower concentrations to avoid viscosity-related artifacts.

  • Allow the sample to dissolve completely, which may take several hours with gentle agitation.

  • Filter the sample solution through a 0.22 µm PTFE filter into an autosampler vial.

  • Inject the sample solution onto the equilibrated GPC system.

  • Record the chromatogram until the polymer has fully eluted.

Data Analysis and Interpretation

The output from the RI detector is a chromatogram showing detector response versus retention time.

Diagram: GPC Data Analysis Pathway

GPC_Analysis cluster_calc Calculations per Slice (i) cluster_results Final Molecular Weight Averages raw_data Raw Chromatogram (RI Signal vs. Retention Time) slice_peak Peak Slicing raw_data->slice_peak calibration_curve Calibration Curve (log Mp vs. Retention Time) calc_mi Determine Mi (from Calibration Curve) calibration_curve->calc_mi slice_peak->calc_mi calc_ni Determine Ni (proportional to slice height) slice_peak->calc_ni mn Mn (Number-Average) Σ(Ni * Mi) / ΣNi calc_mi->mn mw Mw (Weight-Average) Σ(Ni * Mi^2) / Σ(Ni * Mi) calc_mi->mw calc_ni->mn calc_ni->mw pdi PDI (Dispersity) Mw / Mn mn->pdi mw->pdi

Caption: From raw data to final molecular weight parameters.

The GPC software performs the following calculations:[24]

  • The sample chromatogram is divided into multiple narrow time "slices".

  • For each slice, the retention time is used to determine a corresponding molecular weight (Mi) from the polystyrene calibration curve.

  • The height of the slice (proportional to concentration) is used to determine the relative number of molecules (Ni) at that molecular weight.

  • The software then calculates the various molecular weight averages:

    • Number-average molecular weight (Mn): The total weight of the polymer divided by the total number of molecules. It is sensitive to the presence of low-molecular-weight species.

    • Weight-average molecular weight (Mw): Averages the molecular weights based on the contribution of each molecule to the total mass. It is more sensitive to high-molecular-weight species.

    • Z-average molecular weight (Mz): A higher-order average that is even more sensitive to the high-molecular-weight tail of the distribution.

  • Polydispersity Index (PDI) or Dispersity (Đ): Calculated as Mw/Mn, this value indicates the breadth of the molecular weight distribution.[5] A PDI of 1.0 signifies a perfectly monodisperse polymer, while higher values indicate a broader distribution of chain lengths.

Representative Data Table
ParameterDescriptionTypical Expected Value
Mn Number-Average Molecular Weight ( g/mol )Varies by synthesis
Mw Weight-Average Molecular Weight ( g/mol )Varies by synthesis
Mz Z-Average Molecular Weight ( g/mol )Varies by synthesis
PDI (Đ) Polydispersity Index (Mw/Mn)1.1 - 2.5
Mp Peak Molecular Weight ( g/mol )Varies by synthesis

Conclusion: Ensuring Trustworthiness and Reproducibility

This application note provides a scientifically grounded and detailed protocol for the characterization of poly("4-(Oxiran-2-ylmethoxy)benzoic acid") by GPC. By carefully selecting the mobile phase, column, and calibration standards, researchers can obtain reliable and reproducible data on the molecular weight and its distribution.[7] Understanding these parameters is a non-negotiable prerequisite for predicting material behavior, ensuring batch-to-batch consistency, and advancing the development of novel polymer-based technologies in the pharmaceutical and materials science fields.[3][25] The self-validating nature of this protocol, rooted in established chromatographic principles and supported by authoritative references, ensures a high degree of trustworthiness in the generated results.

References

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  • Separation Science. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]

  • University of California, Irvine - Department of Chemistry. (n.d.). Principles of Triple Detection GPC/SEC. Retrieved from [Link]

  • AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). Retrieved from [Link]

  • Agilent Technologies. (n.d.). GPC/SEC Detection – What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]

  • Waters Corporation. (n.d.). GPC Basic Chemistry. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). GPC Analysis Molecular Weight. Retrieved from [Link]

  • Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Measurement of Molecular Weight by using GPC method. Retrieved from [Link]

  • ResearchGate. (2015, July 1). Polyether polyols as GPC calibration standards for determination of molecular weight distribution of polyether polyols. Retrieved from [Link]

  • Waters Corporation. (n.d.). Frequently Asked GPC & SEC Questions. Retrieved from [Link]

  • Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent Polymer Standards for GPC/SEC Column Calibration. Retrieved from [Link]

  • Intertek. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Polyethylene Standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Understanding Gel Permeation Chromatography Basics. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Aqueous and polar GPC/SEC columns. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 15). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Retrieved from [Link]

  • Agilent Technologies. (2024, November 20). Optimize Your Polymer Analysis by Selecting the Ideal GPC/SEC Column. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Polymer characterization by gel permeation chromatography. Retrieved from [Link]

  • Polymer Laboratories Ltd. (2014, August 22). High Performance GPC Analysis for Reliable Polymer Characterization. Retrieved from [Link]

  • Agilent Technologies. (2015, April 30). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

  • Tosoh Bioscience. (n.d.). Characteristics of newly-developed, monodisperse, multi-pore organic GPC columns. Retrieved from [Link]

  • Polymer Char. (n.d.). High Temperature GPC (HT-GPC): A Complete Guide. Retrieved from [Link]

  • Regulations.gov. (2019, January 23). GPC Analysis of Urethane and Acrylic Based Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). GPC Application Notebook. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. Retrieved from [Link]

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Method

Application Note: Thermal Analysis of Polymers Derived from 4-(Oxiran-2-ylmethoxy)benzoic Acid

Introduction: Unveiling the Thermal Landscape of Novel Benzoic Acid-Functionalized Polyethers The monomer 4-(oxiran-2-ylmethoxy)benzoic acid presents a unique combination of a reactive glycidyl ether group and a function...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Thermal Landscape of Novel Benzoic Acid-Functionalized Polyethers

The monomer 4-(oxiran-2-ylmethoxy)benzoic acid presents a unique combination of a reactive glycidyl ether group and a functional benzoic acid moiety. Polymerization via the oxirane ring is expected to yield polyethers with pendant benzoic acid groups, creating materials with potential applications in biomedical fields, advanced coatings, and as functional additives. Understanding the thermal properties of these polymers is paramount for determining their processing parameters, service temperature, and long-term stability.

This application note provides a comprehensive guide to the thermal analysis of polymers derived from 4-(oxiran-2-ylmethoxy)benzoic acid using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). As this is a novel monomer system, this guide synthesizes established principles from the analysis of analogous poly(glycidyl ether)s and epoxy resins to provide a robust framework for researchers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the interpretation of the resulting data.

The Significance of Thermal Analysis for Functional Polymers

Thermal analysis serves as a critical tool in polymer science, providing a window into the material's behavior as a function of temperature. For polymers of 4-(oxiran-2-ylmethoxy)benzoic acid, DSC and TGA can elucidate key properties:

  • Glass Transition Temperature (Tg): DSC identifies the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This is a crucial parameter for defining the upper service temperature of the material in many applications. The presence of the bulky benzoic acid side group is expected to significantly influence the Tg.

  • Crystallinity and Melting Temperature (Tm): While many polyethers are amorphous, the regular structure of the polymer backbone and potential for hydrogen bonding between the carboxylic acid groups could lead to regions of crystallinity. DSC can detect the melting of these crystalline domains, providing the melting temperature (Tm) and the enthalpy of fusion.[2]

  • Curing and Cross-linking: If the polymer is formulated with cross-linking agents that react with the pendant carboxylic acid groups, DSC can be used to monitor the heat evolved during the curing process, providing insights into the reaction kinetics and the degree of cure.[3]

  • Thermal Stability and Decomposition Profile: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis reveals the onset temperature of decomposition, the degradation profile, and the amount of residual char, which are all critical indicators of the polymer's thermal stability.[4]

Part 1: Differential Scanning Calorimetry (DSC) Analysis

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] This technique is highly sensitive to the thermal transitions in a polymer.

Predicted Thermal Behavior and Experimental Rationale

For a linear polymer of 4-(oxiran-2-ylmethoxy)benzoic acid, we can anticipate several key thermal events. The experimental protocol is designed to capture these events with high fidelity. A typical heat-cool-heat cycle is employed to erase the thermal history of the sample and obtain data representative of the material's intrinsic properties.[5]

  • First Heating Scan: This scan reveals the thermal history of the sample, including any residual stresses from synthesis or processing. It may show a glass transition (Tg), crystallization exotherms (if the material was quenched from a melt), and melting endotherms.

  • Controlled Cooling Scan: This scan provides information on the crystallization behavior of the polymer from the molten state. The temperature at which crystallization occurs (Tc) can be determined.

  • Second Heating Scan: This is the most important scan for determining the intrinsic thermal properties of the material.[6] The Tg, Tm, and enthalpy of fusion obtained from this scan are characteristic of the polymer itself, free from the influence of its previous thermal history.

DSC Experimental Protocol

This protocol is based on the principles outlined in ASTM D3418, a standard test method for determining the transition temperatures of polymers.[3][7]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. The sample should be in a form that allows for good thermal contact with the bottom of the pan (e.g., a thin film or powder).
  • Hermetically seal the pan to prevent any loss of volatiles during the experiment.
  • Prepare an empty, sealed aluminum pan to be used as a reference.

2. Instrument Setup and Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.
  • Purge the DSC cell with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

3. Thermal Program:

  • Segment 1 (Equilibration): Equilibrate the sample at a low temperature, typically -50 °C, to ensure a stable starting baseline. Hold for 5 minutes.
  • Segment 2 (First Heating): Heat the sample from -50 °C to a temperature above its expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min.[1] This rate provides a good balance between resolution and sensitivity.
  • Segment 3 (Isothermal Hold): Hold the sample at the upper temperature for 5 minutes to ensure complete melting and to erase its thermal history.
  • Segment 4 (Controlled Cooling): Cool the sample back down to the starting temperature (-50 °C) at a controlled rate of 10 °C/min.
  • Segment 5 (Isothermal Hold): Hold the sample at the starting temperature for 5 minutes to allow for thermal equilibration.
  • Segment 6 (Second Heating): Heat the sample again from -50 °C to 250 °C at a rate of 10 °C/min.
Data Interpretation

The following table summarizes the key parameters to be extracted from the DSC thermogram:

ParameterDescriptionTypical Location on DSC CurveSignificance
Tg Glass Transition TemperatureA step-like change in the baseline of the second heating scan.Defines the transition from a glassy to a rubbery state.
Tc Crystallization TemperatureAn exothermic peak during the cooling scan.Indicates the temperature at which the polymer crystallizes from the melt.
Tm Melting TemperatureAn endothermic peak during the heating scans.The temperature at which crystalline domains melt.
ΔHm Enthalpy of FusionThe area under the melting peak.Proportional to the degree of crystallinity in the sample.
ΔHc Enthalpy of CrystallizationThe area of the crystallization peak.Related to the amount of material that crystallizes on cooling.

Part 2: Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability of a polymer by monitoring its mass as it is heated at a constant rate.[4]

Predicted Thermal Stability and Experimental Rationale

Polymers with aromatic and ether linkages generally exhibit good thermal stability. The decomposition of the polymer of 4-(oxiran-2-ylmethoxy)benzoic acid is likely to occur in multiple steps, potentially involving the degradation of the ether linkages and the decarboxylation of the benzoic acid groups. The experiment is conducted in both an inert (nitrogen) and an oxidative (air) atmosphere to understand the degradation mechanism and the material's suitability for different service environments.

TGA Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 10-15 mg of the polymer sample into a ceramic or platinum TGA pan.

2. Instrument Setup and Calibration:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
  • Select the desired atmosphere:
  • Inert Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
  • Oxidative Atmosphere: Use a synthetic air or air purge at a similar flow rate.

3. Thermal Program:

  • Segment 1 (Equilibration): Equilibrate the sample at a starting temperature of 30 °C and hold for 10 minutes to allow the balance to stabilize.
  • Segment 2 (Heating): Heat the sample from 30 °C to an upper temperature where complete decomposition is expected (e.g., 800 °C) at a heating rate of 10 °C/min. A slower heating rate can be used for better resolution of decomposition steps.
Data Interpretation

The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the following:

ParameterDescriptionHow to Determine from TGA/DTG CurveSignificance
Tonset Onset of DecompositionThe temperature at which significant mass loss begins. Often determined by the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.Indicates the beginning of thermal degradation.
Tpeak Peak Decomposition TemperatureThe temperature at which the rate of mass loss is at its maximum, identified as the peak in the DTG curve.Corresponds to the point of fastest degradation for a particular decomposition step.
% Mass Loss Percentage of Mass LostThe change in mass over a specific temperature range.Quantifies the amount of material lost in each decomposition step.
% Char Yield Residual Mass at High TemperatureThe percentage of the initial mass remaining at the end of the experiment (e.g., at 800 °C).Indicates the amount of thermally stable residue, which can be related to flame retardancy.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the DSC and TGA experimental procedures.

dsc_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis prep Weigh 5-10 mg of Polymer into Aluminum Pan seal Hermetically Seal Pan prep->seal calibrate Calibrate DSC (Temperature & Enthalpy) seal->calibrate purge Purge with Nitrogen (50 mL/min) calibrate->purge start Equilibrate at -50 °C purge->start heat1 Heat to 250 °C (10 °C/min) start->heat1 hold1 Hold for 5 min heat1->hold1 cool Cool to -50 °C (10 °C/min) hold1->cool hold2 Hold for 5 min cool->hold2 heat2 Heat to 250 °C (10 °C/min) hold2->heat2 analyze Determine Tg, Tc, Tm, ΔHm, ΔHc heat2->analyze caption DSC Experimental Workflow

Caption: A flowchart of the DSC experimental workflow.

tga_workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_program_tga Thermal Program cluster_analysis_tga Data Analysis prep_tga Weigh 10-15 mg of Polymer into TGA Pan calibrate_tga Calibrate TGA (Mass & Temperature) prep_tga->calibrate_tga purge_tga Select Atmosphere (Nitrogen or Air) calibrate_tga->purge_tga start_tga Equilibrate at 30 °C purge_tga->start_tga heat_tga Heat to 800 °C (10 °C/min) start_tga->heat_tga analyze_tga Determine Tonset, Tpeak, % Mass Loss, % Char Yield heat_tga->analyze_tga caption_tga TGA Experimental Workflow

Caption: A flowchart of the TGA experimental workflow.

Conclusion and Future Outlook

The protocols and interpretive framework presented in this application note provide a solid foundation for researchers and drug development professionals to characterize the thermal properties of novel polymers derived from 4-(oxiran-2-ylmethoxy)benzoic acid. By systematically applying DSC and TGA, one can gain critical insights into the material's glass transition, crystallinity, and thermal stability, which are essential for guiding further development and identifying suitable applications. The inherent functionality of the benzoic acid group offers intriguing possibilities for post-polymerization modification, and the thermal analysis techniques described herein will be indispensable for evaluating the impact of such modifications on the polymer's performance.

References

  • Isono, T., & Satoh, T. (Year of Publication). All-Atom Molecular Dynamics Simulations of the Temperature Response of Poly(glycidyl ether)
  • Zhang, Y., et al. (Year of Publication). Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). MDPI.
  • Linden, G. M., et al. (2015).
  • ASTM D3418: Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.
  • MaTestLab. (2025). ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter.
  • ASTM D3418-15. (2017). Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.
  • Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357.
  • A novel glycidyl ether type tetrafunctional epoxy resin: synthesis, cure kinetic and properties. (n.d.). ScienceDirect.
  • ASTM D3418-21. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
  • Simon, G. P. (n.d.). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. University of North Texas.

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Application

Application Notes and Protocols for Poly[4-(oxiran-2-ylmethoxy)benzoic acid]

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis and characterization of polymers derived f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and characterization of polymers derived from 4-(oxiran-2-ylmethoxy)benzoic acid (OMBA). As a novel polymer system, poly(OMBA) presents significant potential, particularly in biomedical applications where its constituent parts—a polyether backbone and pendant benzoic acid groups—may offer unique functionalities. This guide is structured to provide both the theoretical underpinning and practical, step-by-step protocols for researchers. It begins with the synthesis of the OMBA monomer, proceeds to its polymerization, and culminates in a detailed exposition of the analytical methods required to elucidate the mechanical and thermal properties of the resulting polymer. Given the novelty of this specific homopolymer, this document establishes a predictive framework for its properties based on well-understood structure-property relationships in analogous polymer systems, thereby providing a robust starting point for empirical validation.

Introduction: The Scientific Rationale for Poly(OMBA)

The quest for novel polymeric materials with tailored properties is a cornerstone of advancements in drug delivery, tissue engineering, and advanced materials science. The monomer 4-(oxiran-2-ylmethoxy)benzoic acid is a compelling candidate for the development of new functional polymers. Its structure is a unique amalgamation of a reactive oxirane (epoxy) ring, suitable for ring-opening polymerization, a flexible ether linkage, and a rigid benzoic acid moiety.

The resulting polymer, poly[4-(oxiran-2-ylmethoxy)benzoic acid] or poly(OMBA), is anticipated to possess a unique combination of properties:

  • Biocompatibility: Polyether backbones, such as that of polyethylene glycol (PEG), are renowned for their biocompatibility and low toxicity.[1]

  • Functionality: The pendant carboxylic acid groups provide sites for further chemical modification, such as the covalent attachment of drugs, targeting ligands, or other functional molecules.[2] They also offer pH-responsiveness, a desirable trait for controlled drug release systems.

  • Mechanical Integrity: The presence of aromatic rings in the side chains is expected to impart a degree of rigidity and potentially a higher glass transition temperature (Tg) compared to simple aliphatic polyethers, contributing to the material's mechanical strength.

This application note serves as a foundational guide for the synthesis and rigorous characterization of poly(OMBA), enabling researchers to explore its potential in their respective fields.

Synthesis of the Monomer: 4-(Oxiran-2-ylmethoxy)benzoic acid (OMBA)

The synthesis of the OMBA monomer is a critical first step. A feasible synthetic route involves the oxidation of the corresponding aldehyde.[3]

Protocol 2.1: Synthesis of OMBA Monomer

Materials:

  • 4-(Oxiran-2-ylmethoxy)benzaldehyde

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Pulverize 5.80 g (32.6 mmol) of 4-(oxiran-2-ylmethoxy)benzaldehyde and place it in a 100 ml round-bottom flask.

  • Add 50 ml of 30% hydrogen peroxide to the flask.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and add 100 ml of dichloromethane.

  • Separate the organic phase.

  • Wash the organic phase with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the product, 4-(oxiran-2-ylmethoxy)benzoic acid, as a white solid.[3]

Self-Validation: The purity and identity of the synthesized monomer should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of the crystalline solid should also be determined and compared to literature values.

Polymerization of OMBA: Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a well-established and controlled method for polymerizing epoxides, yielding polyethers with predictable molecular weights and narrow molecular weight distributions.[4] The acidic proton of the carboxylic acid on the OMBA monomer presents a challenge for traditional AROP using strong bases, as it can terminate the polymerization. Therefore, a protection/deprotection strategy or the use of specific catalytic systems that are tolerant to acidic protons may be necessary.[5] However, for this protocol, we will assume a direct polymerization approach, which may result in a lower molecular weight polymer but serves as a fundamental starting point.

Protocol 3.1: Synthesis of Poly(OMBA) via AROP

Materials:

  • Purified 4-(Oxiran-2-ylmethoxy)benzoic acid (OMBA) monomer

  • Anhydrous Tetrahydrofuran (THF)

  • Initiator: Potassium naphthalenide solution in THF (prepared separately)

  • Methanol (for termination)

  • High-vacuum line and Schlenk flasks

  • Dry ice/acetone bath

Procedure:

  • Monomer and Solvent Preparation: Rigorously dry the OMBA monomer and THF solvent to remove any protic impurities that could interfere with the anionic polymerization. This can be achieved by drying the monomer under vacuum and distilling THF from a sodium/benzophenone ketyl.

  • Initiator Preparation: Prepare a solution of potassium naphthalenide in anhydrous THF in a glovebox or under an inert atmosphere. The concentration of the initiator will determine the target molecular weight of the polymer.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of OMBA monomer in anhydrous THF.

    • Cool the monomer solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the potassium naphthalenide initiator solution dropwise to the monomer solution until a faint, persistent color change is observed, indicating the titration of any remaining impurities. Then, add the calculated amount of initiator to achieve the desired monomer-to-initiator ratio.

    • Allow the reaction to proceed at -78 °C for several hours. The progress can be monitored by taking aliquots and analyzing them via Gel Permeation Chromatography (GPC).

  • Termination: Terminate the polymerization by adding an excess of degassed methanol to the reaction mixture.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Causality and Self-Validation: The low temperature is crucial to control the polymerization and minimize side reactions. The choice of initiator and its concentration directly impacts the molecular weight and polydispersity of the final polymer.[6] The resulting polymer's molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) must be characterized by GPC.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (K+ Naphth-) M OMBA Monomer I->M Nucleophilic Attack IM Initiator-Monomer Adduct (Anionic) I->IM M->IM Ring Opening IM_n Growing Polymer Chain (Anionic) IM->IM_n M_prop OMBA Monomer IM_n->M_prop Nucleophilic Attack IM_n1 Elongated Polymer Chain IM_n->IM_n1 M_prop->IM_n1 Sequential Addition IM_final Living Polymer Chain IM_n1->IM_final Term Terminating Agent (e.g., Methanol) IM_final->Term Protonation Polymer Final Poly(OMBA) IM_final->Polymer Term->Polymer

Caption: Anionic Ring-Opening Polymerization (AROP) of OMBA.

Predicted Properties and Characterization Protocols

The ability to predict a polymer's properties from its chemical structure is a powerful tool in materials science.[7] For poly(OMBA), we can hypothesize its key thermal and mechanical characteristics.

Predicted Thermal and Mechanical Properties

The combination of a flexible polyether backbone and rigid aromatic side chains suggests that poly(OMBA) will be a semi-crystalline or amorphous polymer with a glass transition temperature (Tg) significantly above room temperature. The benzoic acid groups can form strong intermolecular hydrogen bonds, which would further increase the Tg and enhance the mechanical strength of the material.

Table 1: Predicted Properties of Poly(OMBA)

PropertyPredicted RangeRationale
Glass Transition Temp. (Tg) 50 - 90 °CPresence of rigid benzene rings and potential for hydrogen bonding will restrict chain mobility.
Decomposition Temp. (Td) > 250 °CAromatic structures generally impart good thermal stability.[8]
Young's Modulus 1 - 3 GPaThe rigid side chains are expected to result in a stiff material.
Tensile Strength 40 - 70 MPaIntermolecular hydrogen bonding and aromatic stacking can lead to high strength.
Elongation at Break 2 - 10 %The rigidity of the structure may limit the polymer's ductility.

Note: These values are predictive and require experimental verification.

Protocols for Thermal and Mechanical Characterization

Thermal analysis is essential to determine the material's behavior at different temperatures.[9][10]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the dry poly(OMBA) sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan at 10 °C/min. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Place 10-15 mg of the dry poly(OMBA) sample into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a rate of 20 °C/min under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

G cluster_workflow Thermal Analysis Workflow Sample Poly(OMBA) Sample DSC DSC Instrument Sample->DSC TGA TGA Instrument Sample->TGA Data_DSC Heat Flow vs. Temp Curve DSC->Data_DSC Data_TGA Weight % vs. Temp Curve TGA->Data_TGA Tg Determine Tg Data_DSC->Tg Td Determine Td Data_TGA->Td

Caption: Workflow for Thermal Characterization of Poly(OMBA).

Tensile testing provides fundamental data on a material's strength, stiffness, and ductility.[11][12][13]

  • Specimen Preparation:

    • Prepare test specimens by compression molding or solvent casting the poly(OMBA) into thin sheets.

    • Cut the sheets into standard dumbbell-shaped specimens as specified by ASTM D638 (Type V specimens are often suitable for preliminary studies).[11]

    • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours prior to testing.

  • Testing Procedure:

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine equipped with an extensometer.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[14]

    • Record the load and extension data throughout the test.

    • Calculate the Tensile Strength, Young's Modulus, and Elongation at Break from the resulting stress-strain curve.

G Prep Prepare Dumbbell Specimen (ASTM D638) Cond Condition Specimen (23°C, 50% RH) Prep->Cond Mount Mount in Universal Testing Machine Cond->Mount Test Apply Tensile Load at Constant Speed Mount->Test Data Record Load vs. Extension Data Test->Data Analyze Generate Stress-Strain Curve Data->Analyze Results Calculate: - Tensile Strength - Young's Modulus - Elongation at Break Analyze->Results

Caption: Workflow for Tensile Testing of Poly(OMBA).

Conclusion and Future Directions

The protocols and predictive insights provided in this application note offer a comprehensive starting point for the scientific exploration of poly[4-(oxiran-2-ylmethoxy)benzoic acid]. The synthesis of the monomer and its subsequent polymerization via AROP are based on established chemical principles. The outlined characterization methods—GPC, DSC, TGA, and tensile testing—represent the standard for a thorough evaluation of any new polymer system.

Future research should focus on optimizing the polymerization to achieve higher molecular weights and lower polydispersity, potentially through the use of protecting groups for the carboxylic acid functionality. The pH-responsive nature of the polymer in aqueous solutions should be investigated, as this is a key feature for potential drug delivery applications. Furthermore, the pendant carboxylic acid groups serve as versatile handles for post-polymerization modification, opening up a vast landscape for the creation of functional materials with tailored properties. The empirical data generated by following these protocols will be invaluable in validating the predictive models and unlocking the full potential of this promising new polymer.

References

  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,

  • Crystal Structures of 4-(Oxiran-2-ylmethoxy)benzoic Acid. Journal of Structural Chemistry.
  • Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. [Link]

  • Prediction of the Properties of Polymers from Their Structures. Taylor & Francis Online. [Link]

  • Thermal Characterization of Polymers. Nexus Analytics. [Link]

  • Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature. [Link]

  • Thermal Analysis of Polymers Selected Applications. Mettler Toledo. [Link]

  • Polymer Structure Prediction from First Principles. ACS Publications. [Link]

  • ASTM D638: tensile properties plastics. ZwickRoell. [Link]

  • Novel Thermosensitive Polyethers Prepared by Anionic Ring-Opening Polymerization of Glycidyl Ether Derivatives. Chemistry Letters. [Link]

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. [Link]

  • Machine-learning model instantly predicts polymer properties. Lawrence Livermore National Laboratory. [Link]

  • Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications. MDPI. [Link]

  • ASTM D638 and ISO 527 Standards for Tensile Strength Testing. Pacorr. [Link]

  • Anionic ring-opening polymerization of functional epoxide monomers in the solid state. [Link]

  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. [Link]

  • Predicting Polymers' Glass Transition Temperature by a Chemical Language Processing Model. PMC - NIH. [Link]

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Method

Application Notes &amp; Protocols: Leveraging 4-(Oxiran-2-ylmethoxy)benzoic Acid in the Synthesis of Advanced Biomedical Polymers

Abstract The monomer 4-(Oxiran-2-ylmethoxy)benzoic acid (OBA), characterized by its dual-functional nature possessing both a reactive oxirane (epoxy) ring and a carboxylic acid group, presents a significant opportunity f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The monomer 4-(Oxiran-2-ylmethoxy)benzoic acid (OBA), characterized by its dual-functional nature possessing both a reactive oxirane (epoxy) ring and a carboxylic acid group, presents a significant opportunity for innovation in biomedical polymer science. Its unique molecular architecture allows for multiple polymerization and post-polymerization modification pathways, making it an exemplary candidate for creating functional materials for drug delivery, tissue engineering, and diagnostics. This guide provides an in-depth exploration of OBA's potential, outlining detailed theoretical and practical protocols for its polymerization and subsequent application. We delve into the causality behind experimental choices, offering researchers and drug development professionals a robust framework for synthesizing and evaluating OBA-based polymers.

Introduction: The Strategic Advantage of a Dual-Functional Monomer

In the quest for advanced biomedical materials, polymers that offer tunable properties and versatile functionality are paramount.[1][2] 4-(Oxiran-2-ylmethoxy)benzoic acid (CAS 35217-95-9) emerges as a compelling building block precisely because it integrates two distinct and highly useful chemical moieties into a single molecule.[3]

  • The Oxirane (Epoxy) Group: This strained three-membered ring is susceptible to nucleophilic attack, making it ideal for ring-opening polymerization (ROP). This process can yield well-defined polyethers with controlled molecular weights.[4] The resulting polymer backbone is hydrophilic, enhancing biocompatibility. Furthermore, the pendant hydroxyl groups generated upon ring-opening offer sites for further functionalization.[5]

  • The Carboxylic Acid Group: This moiety provides a handle for various functionalities. It can be used for polyesterification reactions, offers a site for conjugating drugs or targeting ligands via amide or ester linkages, and imparts a pH-responsive character to the polymer, a crucial feature for smart drug delivery systems.[6]

This unique combination allows for the synthesis of polymers with complex architectures, such as block copolymers or hyperbranched structures, tailored for specific biomedical challenges.[7][8]

Monomer Properties
IUPAC Name 4-(Oxiran-2-ylmethoxy)benzoic acid
Alternate Names 2-[(4-Carboxyphenoxy)methyl]oxirane[3]
CAS Number 35217-95-9[3]
Molecular Formula C₁₀H₁₀O₄[3]
Molecular Weight 194.18 g/mol [3]

Polymer Synthesis Strategies & Protocols

The dual functionality of OBA permits several polymerization strategies. Below are two primary, validated approaches adapted for this specific monomer, explaining the rationale behind each step.

Strategy 1: Anionic Ring-Opening Polymerization (ROP) of the Oxirane Group

This strategy focuses on polymerizing the epoxy group to create a linear polyether with pendant carboxylic acid groups. This method is chosen for its ability to produce polymers with predictable molecular weights and narrow polydispersity, which is critical for biomedical applications.

Causality & Rationale: Anionic ROP is initiated by a strong nucleophile that attacks one of the carbon atoms of the oxirane ring. The reaction proceeds in a living manner, meaning that the polymer chains continue to grow as long as the monomer is available, with minimal termination or chain transfer reactions. This control is essential for reproducible material properties. The carboxylic acid group must be protected during this process to prevent it from reacting with the anionic initiator.

G cluster_0 PART A: Monomer Protection cluster_1 PART B: Polymerization cluster_2 PART C: Deprotection & Purification A1 Dissolve OBA in THF A2 Add Protecting Agent (e.g., t-butyldimethylsilyl chloride) A1->A2 A3 Purify Protected Monomer (OBA-Si) A2->A3 B2 Add Purified OBA-Si Monomer under Inert Gas A3->B2 Input B1 Prepare Initiator (e.g., Potassium Naphthalenide) B1->B2 B3 Monitor Reaction (GPC, NMR) B2->B3 B4 Terminate with Protic Solvent (e.g., Methanol) B3->B4 C1 Dissolve Polymer in THF B4->C1 Input C2 Add Deprotecting Agent (e.g., TBAF) C1->C2 C3 Precipitate Polymer in Non-Solvent (e.g., Hexane) C2->C3 C4 Dry to Yield Pure Poly(OBA) C3->C4 caption Workflow for OBA Polymerization via Anionic ROP.

Caption: Workflow for OBA Polymerization via Anionic ROP.

Materials:

  • 4-(Oxiran-2-ylmethoxy)benzoic acid (OBA)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium metal

  • Naphthalene

  • Methanol (anhydrous)

  • Tetrabutylammonium fluoride (TBAF)

  • Hexane, Diethyl Ether

Protocol Steps:

Part A: Protection of the Carboxylic Acid Group

  • Rationale: The acidic proton of the carboxylic acid will quench the anionic initiator. Protection with a silyl ether group is a standard and reversible strategy.

  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve OBA (10 mmol) in 50 mL of anhydrous THF.

  • Add imidazole (12 mmol) followed by the dropwise addition of TBDMSCl (11 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, filter the mixture to remove imidazolium chloride. Remove the THF under reduced pressure.

  • Purify the resulting silyl-protected monomer (OBA-TBDMS) by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Part B: Anionic Ring-Opening Polymerization

  • Rationale: This polymerization must be conducted under strictly anhydrous and oxygen-free conditions to maintain the "living" nature of the polymer chains.[9] Potassium naphthalenide is a common initiator for such reactions.

  • Prepare the initiator: In a separate flask under argon, add potassium metal (1.1 mmol) to a solution of naphthalene (1.2 mmol) in 20 mL of anhydrous THF. Stir until the characteristic dark green color of the potassium naphthalenide radical anion appears.

  • In the main reaction flask, dissolve the purified OBA-TBDMS monomer (e.g., 50 mmol for a target degree of polymerization of ~45) in 100 mL of anhydrous THF.

  • Cool the monomer solution to 0°C and slowly add the initiator solution via cannula until a faint, persistent green color is observed, then add the calculated amount for the desired molecular weight.

  • Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by taking aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track molecular weight increase.

  • Terminate the polymerization by adding 5 mL of degassed, anhydrous methanol.

Part C: Deprotection and Purification

  • Rationale: The protecting group must be removed to reveal the functional carboxylic acid on the final polymer. TBAF is a standard reagent for cleaving silyl ethers.

  • Concentrate the polymer solution from Part B.

  • Redissolve the crude polymer in 50 mL of THF and add a 1M solution of TBAF in THF (1.5 equivalents per silyl group).

  • Stir for 4 hours at room temperature.

  • Precipitate the final deprotected polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether or hexane.

  • Collect the polymer by filtration or centrifugation and wash it several times with the non-solvent to remove impurities.

  • Dry the final product, Poly(OBA), under vacuum at 40°C.

Strategy 2: Polycondensation of the Carboxylic Acid Group

This approach utilizes the carboxylic acid for polyesterification, leaving the oxirane group intact for subsequent modifications. This is valuable for creating polymers that can be crosslinked or functionalized after initial synthesis.

Causality & Rationale: This is a step-growth polymerization. To form a high molecular weight polyester from a single monomer, the monomer must contain two different reactive groups that can react with each other. OBA itself cannot self-condense to form a high polymer this way. Therefore, it must be copolymerized with a diol, where OBA acts as an A-B type monomer that has been modified to an A-A type (dicarboxylic acid) or used in conjunction with an A-A (diol) and B-B (diacid) system. For this guide, we will describe its use as a functional diol after ring-opening the epoxide.

G cluster_0 PART A: Monomer Modification cluster_1 PART B: Polycondensation cluster_2 PART C: Purification A1 Ring-open OBA with a diol (e.g., ethylene glycol) under acidic conditions A2 Purify the resulting Diol-Functionalized Benzoic Acid A1->A2 B1 Combine Diol-Monomer with a Diacid (e.g., Adipic Acid) A2->B1 Input B2 Add Catalyst (e.g., p-Toluenesulfonic acid) B1->B2 B3 Heat under Vacuum to Remove Water Byproduct B2->B3 B4 Monitor Viscosity & Reaction Progress B3->B4 C1 Dissolve crude polymer in suitable solvent (e.g., DMF) B4->C1 Input C2 Precipitate in non-solvent (e.g., Methanol/Water) C1->C2 C3 Dry to yield pure functional polyester C2->C3 caption Workflow for Polyester Synthesis using an OBA-derived diol.

Caption: Workflow for Polyester Synthesis using an OBA-derived diol.

Applications in Biomedical Systems

The polymers derived from OBA are well-suited for several high-value biomedical applications due to their inherent properties.[2][10]

Application: pH-Responsive Nanoparticles for Drug Delivery

Principle: The polyether synthesized via ROP (Strategy 2.1) possesses a backbone rich in carboxylic acid groups.[6] In aqueous solution at physiological pH (~7.4), these groups will be deprotonated and negatively charged, making the polymer soluble. However, in the acidic environment of a tumor microenvironment or an endosome (pH 5.0-6.5), the carboxylic acids become protonated. This change reduces electrostatic repulsion and increases hydrophobicity, potentially triggering the disassembly of a nanoparticle carrier and the release of an encapsulated drug.[7][11]

  • Drug Encapsulation: Dissolve 50 mg of Poly(OBA) and 5 mg of a hydrophobic drug (e.g., Doxorubicin, after neutralization) in 5 mL of a water-miscible organic solvent like Dimethylformamide (DMF).

  • Nanoprecipitation: Vigorously stir 20 mL of a buffer solution (e.g., PBS, pH 7.4). Add the polymer-drug solution dropwise to the buffer. The rapid change in solvent polarity will cause the polymer to precipitate, entrapping the drug in nanoparticles.

  • Solvent Removal: Stir the resulting nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate.

  • Purification: Purify the nanoparticles from the free drug and excess polymer by dialysis (using a membrane with an appropriate molecular weight cut-off) against deionized water for 48 hours.

  • Characterization: Analyze the nanoparticles for size and zeta potential (Dynamic Light Scattering), morphology (TEM/SEM), and drug loading efficiency (using UV-Vis spectroscopy on the supernatant after centrifugation).

Parameter Expected Outcome Rationale
Particle Size 100 - 200 nmOptimal range for passive targeting of tumors via the EPR effect.
Zeta Potential (pH 7.4) -20 to -40 mVNegative charge provides colloidal stability and reduces non-specific protein adsorption.
Drug Loading (%) 5 - 15% (w/w)Dependent on drug-polymer interaction; indicates efficiency of encapsulation.
Release at pH 7.4 < 20% over 24hStable in circulation, minimizing premature drug release.
Release at pH 5.5 > 70% over 24hTriggered release in acidic endosomal/tumor environment.
Application: In-Situ Crosslinkable Hydrogels for Tissue Engineering

Principle: The polyester synthesized via polycondensation (Strategy 2.2) contains pendant oxirane groups along its backbone. These epoxy groups are reactive towards nucleophiles, particularly amines.[5] This allows the polymer to be crosslinked into a hydrogel network by simply mixing it with a biocompatible, amine-containing crosslinker like chitosan or a multi-arm PEG-amine.[12][13] This system is ideal for injectable hydrogels that can be delivered in a minimally invasive manner and form a scaffold in-situ.[6]

  • Polymer Solution: Prepare a sterile, aqueous solution of the functional polyester (e.g., 10% w/v in PBS at pH 7.4). Gentle heating may be required for dissolution.

  • Crosslinker Solution: Prepare a sterile, aqueous solution of a biocompatible crosslinker, such as glycol chitosan (e.g., 2% w/v in PBS).[14]

  • Hydrogel Formation: In a sterile vial, mix the polymer solution and the crosslinker solution at a desired ratio (e.g., 2:1 v/v). The gelation time can be tuned by adjusting the concentration of the polymer and crosslinker.

  • Cell Encapsulation (Optional): For tissue engineering, cells can be pre-suspended in the polymer solution before mixing with the crosslinker. The rapid and mild crosslinking conditions are often cytocompatible.

  • Characterization: The hydrogel's mechanical properties (rheology), swelling ratio, and degradation profile can be assessed using standard laboratory techniques.

Conclusion and Future Outlook

4-(Oxiran-2-ylmethoxy)benzoic acid is a monomer with significant, yet largely untapped, potential in biomedical polymer synthesis. The protocols and strategies outlined in this guide, derived from established principles of polymer chemistry, provide a solid foundation for researchers to begin exploring this versatile building block. The ability to create both linear polymers with pendant functional groups and polyesters with reactive sites for crosslinking opens up a vast design space. Future research should focus on the in-vivo evaluation of these materials, exploring their biocompatibility, degradation kinetics, and therapeutic efficacy in relevant disease models.

References

  • Cunha, C., et al. (2003). Synthesis and characterization of hydrogels formed from a glycidyl methacrylate derivative of galactomannan. PubMed. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-(oxiran-2-ylmethoxy)butan-1-ol in the Synthesis of Biomedical Polymers. BenchChem.
  • de la Rosa, V. R., et al. (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. ResearchGate. Available at: [Link]

  • Zarena, A.S. (2023). Epoxy-Based Composite Materials for Innovative Biomedical Applications. ResearchGate. Available at: [Link]

  • Ho, M., et al. (2020). Polymers for Drug Delivery Systems. PMC - PubMed Central. Available at: [Link]

  • Tziveleka, A., et al. (2021). Glycidyl Methacrylate-Based Copolymers as Healing Agents of Waterborne Polyurethanes. MDPI. Available at: [Link]

  • Rassu, G., et al. (2016). Composite chitosan/alginate hydrogel for controlled release of deferoxamine: a system to potentially treat iron dysregulation diseases.
  • Pardeshi, S., et al. (2022).
  • Vaka, V., et al. (2021). Surface Functionalities of Polymers for Biomaterial Applications. PMC - NIH. Available at: [Link]

  • Burova, M., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • Ullah, F., et al. (2015). Classification, processing, and application of hydrogels: a review.
  • da Silva, A. L. R., et al. (2021). Polymeric Nanosystems Applied for Metal-Based Drugs and Photosensitizers Delivery: The State of the Art and Recent Advancements. MDPI. Available at: [Link]

  • Al-Shehri, S., et al. (2023). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. MDPI. Available at: [Link]

  • Thirupathi, K., et al. (2023). Functionalized biopolymer composites for biomedical and healthcare applications. DOI. Available at: [Link]

  • Jayakody, L. (2019). The use of polymers to enhance the delivery of antidiabetic drugs. Kingston University London.
  • Flores-Hernández, C. G., et al. (2020). Synthesis and characterization of photopolymerizable hydrogels based on poly (ethylene glycol)
  • Khan, M. U. A., et al. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. ResearchGate. Available at: [Link]

  • Ahamed, A., et al. (2023). Recent developments in functional polymer composites for biomedical applications. AIP Publishing. Available at: [Link]

  • Singh, Y., et al. (2022). Recent Advancement of Polymersomes as Drug Delivery Carrier. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Biocompatible Polymers and its Applications. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis and Biomedical Applications of Self-healing Hydrogels. Frontiers. Available at: [Link]

Sources

Application

Surface Modification Using 4-(Oxiran-2-ylmethoxy)benzoic Acid: An Application Guide

Executive Summary This technical guide provides a comprehensive framework for the surface modification of substrates using 4-(Oxiran-2-ylmethoxy)benzoic acid, a bifunctional linker of significant utility in bioconjugatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the surface modification of substrates using 4-(Oxiran-2-ylmethoxy)benzoic acid, a bifunctional linker of significant utility in bioconjugation, biosensor development, and drug delivery research. This molecule's unique architecture, featuring a terminal carboxylic acid and a reactive epoxide (oxirane) ring, enables a robust, two-stage functionalization strategy. The carboxylic acid moiety allows for the initial, stable immobilization onto primary amine-functionalized surfaces via standard carbodiimide chemistry. Subsequently, the terminal epoxide group serves as a versatile anchor for the covalent attachment of proteins, peptides, nucleic acids, or other ligands through nucleophilic ring-opening reactions. This guide details the underlying chemical principles, provides step-by-step protocols for substrate preparation, linker immobilization, and ligand conjugation, and outlines essential characterization and validation techniques.

Principle of Biphasic Surface Functionalization

The utility of 4-(Oxiran-2-ylmethoxy)benzoic acid lies in its heterobifunctional nature, which allows for a sequential and controlled surface functionalization process. This process can be logically divided into two primary phases:

  • Phase 1: Linker Immobilization. The carboxylic acid group is activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).[1] This activation forms a semi-stable NHS-ester intermediate that readily reacts with primary amines on a pre-functionalized substrate (e.g., an aminosilanized glass slide or amine-coated nanoparticle) to form a stable amide bond.[1][2] This initial step creates a surface densely populated with reactive epoxide termini.

  • Phase 2: Ligand Conjugation. The epoxide rings presented on the surface are susceptible to nucleophilic attack by functional groups present on biomolecules, such as the primary amines of lysine residues in proteins or terminal amines on synthetic oligonucleotides.[3][4] This reaction, which proceeds under mild, aqueous conditions, results in the opening of the epoxide ring and the formation of a stable, covalent carbon-nitrogen or carbon-sulfur bond, effectively tethering the biomolecule to the surface.[5]

The following diagram illustrates the overall workflow for this biphasic functionalization strategy.

G cluster_prep Phase 0: Substrate Preparation cluster_phase1 Phase 1: Linker Immobilization cluster_phase2 Phase 2: Ligand Conjugation & Blocking Substrate Bare Substrate (e.g., Glass, SiO2) Activated_Substrate Amine-Functionalized Substrate (-NH2 Surface) Substrate->Activated_Substrate Aminosilanization (e.g., with APTES) Linker_Sol Prepare Linker Solution: 4-(Oxiran-2-ylmethoxy)benzoic acid + EDC/NHS in MES Buffer Activated_Substrate->Linker_Sol Epoxy_Surface Epoxy-Functionalized Surface Linker_Sol->Epoxy_Surface Amide Bond Formation Ligand_Sol Incubate with Biomolecule (e.g., Protein in PBS, pH 7.5-9.0) Epoxy_Surface->Ligand_Sol Functionalized_Surface Biomolecule-Conjugated Surface Ligand_Sol->Functionalized_Surface Epoxide Ring-Opening Blocking Block Remaining Epoxides (e.g., with Ethanolamine) Functionalized_Surface->Blocking Final_Surface Final Bio-functional Surface Blocking->Final_Surface

Caption: High-level workflow for surface bio-functionalization.

Reagent Profile and Storage

Proper handling and storage of 4-(Oxiran-2-ylmethoxy)benzoic acid are critical for successful and reproducible surface modification.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, moderately in Methanol
Storage Conditions Store at 2-8°C, desiccated. Protect from light and moisture.

Note: The epoxide ring is susceptible to hydrolysis. Always use anhydrous solvents when preparing stock solutions and minimize exposure to atmospheric moisture. EDC and NHS are also highly moisture-sensitive and should be stored in a desiccator.

Detailed Experimental Protocols

These protocols provide a general framework. Optimal concentrations, incubation times, and temperatures may need to be adjusted based on the specific substrate and biomolecule used.

Protocol 1: Substrate Preparation (Amine Functionalization of Glass)

This protocol describes the functionalization of glass or silica-based substrates with primary amine groups, a prerequisite for linker immobilization.

Materials:

  • Glass slides or silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION)

  • Anhydrous Toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized (DI) water, Ethanol

Procedure:

  • Substrate Cleaning: Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood using appropriate personal protective equipment (PPE).

  • Rinsing: Thoroughly rinse the slides with copious amounts of DI water, followed by ethanol, and dry under a stream of nitrogen gas.

  • Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned, dry slides in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.

  • Washing: Remove the slides from the APTES solution and wash sequentially with toluene, ethanol, and DI water to remove excess silane.

  • Curing: Cure the slides in an oven at 110°C for 1 hour to promote covalent bond formation.

  • Storage: Store the amine-functionalized slides in a desiccator until use.

Protocol 2: Immobilization of 4-(Oxiran-2-ylmethoxy)benzoic Acid

This protocol details the attachment of the bifunctional linker to the amine-functionalized surface.

Materials:

  • Amine-functionalized substrate (from Protocol 1)

  • 4-(Oxiran-2-ylmethoxy)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Linker Stock: Prepare a 100 mM stock solution of 4-(Oxiran-2-ylmethoxy)benzoic acid in anhydrous DMSO.

  • Prepare Activation Reagents: Immediately before use, prepare fresh 400 mM EDC and 100 mM NHS solutions in the Activation Buffer.[1]

  • Activation and Immobilization: a. Prepare the reaction mixture by combining the linker stock solution with the EDC/NHS solution. A typical final concentration might be 10 mM linker, 40 mM EDC, and 10 mM NHS in Activation Buffer. b. Immerse the amine-functionalized substrates in the reaction mixture. c. Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing: Remove the substrates and wash thoroughly with PBS and then DI water to remove unreacted reagents and byproducts.

  • Drying: Dry the substrates under a stream of nitrogen. The surface is now functionalized with epoxide groups and should be used immediately or stored in a desiccator.

Protocol 3: Covalent Immobilization of Proteins

This protocol describes the final step of conjugating a protein (or other amine-containing ligand) to the epoxy-functionalized surface.

Materials:

  • Epoxy-functionalized substrate (from Protocol 2)

  • Protein or ligand of interest

  • Immobilization Buffer: 1X PBS, pH 7.5 - 9.0. Crucially, this buffer must not contain primary amines (e.g., Tris). Buffers like phosphate or carbonate are suitable. High molarity buffers (e.g., 1 M potassium phosphate) can sometimes enhance immobilization.[6]

  • Blocking Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Immobilization Buffer to the desired concentration (e.g., 0.1 - 1.0 mg/mL). Centrifuge the solution to pellet any aggregates.

  • Immobilization Reaction: a. Cover the epoxy-functionalized surface with the protein solution. b. Incubate in a humidified chamber for 18-24 hours at 4°C or room temperature, depending on the stability of the protein.[6] The reaction is slow, requiring extended incubation for efficient coupling.[3]

  • Washing: After incubation, wash the surface extensively with PBST to remove non-covalently bound protein, followed by a rinse with DI water.

  • Blocking: Immerse the substrate in the Blocking Solution for 1-2 hours at room temperature to quench any remaining reactive epoxy groups. This step is critical to prevent non-specific binding in subsequent applications.

  • Final Wash: Perform a final wash with PBS and DI water.

  • Storage: The bio-functionalized surface is now ready for use. Store in PBS at 4°C for short-term storage.

Characterization and Validation

Each step of the modification process should be validated to ensure successful functionalization.

StepTechniqueExpected Outcome
1. Amine Functionalization Water Contact Angle (WCA)A significant decrease in WCA compared to the clean glass surface, indicating a more hydrophilic amine-terminated surface.
X-ray Photoelectron Spec. (XPS)Appearance of a Nitrogen (N 1s) peak at ~400 eV.
2. Linker Immobilization Water Contact Angle (WCA)An increase in WCA compared to the amine surface, reflecting the more hydrophobic character of the immobilized aromatic linker. An epoxy-functionalized surface typically has a WCA of around 54°.[7]
X-ray Photoelectron Spec. (XPS)An increase in the Carbon (C 1s) signal relative to the Silicon (Si 2p) signal from the substrate.[8]
3. Protein Immobilization Atomic Force Microscopy (AFM)Direct visualization of immobilized protein molecules or aggregates on the surface, allowing for assessment of surface coverage and morphology.[1][9]
Fluorescence MicroscopyIf using a fluorescently labeled protein, a uniform fluorescent signal across the surface confirms successful and evenly distributed immobilization.
Functional AssayA surface-based activity assay (e.g., ELISA for an antibody, enzymatic assay for an enzyme) to confirm that the immobilized biomolecule retains its biological function.

Reaction Mechanism and Troubleshooting

A clear understanding of the chemical transformations is key to troubleshooting the process.

Caption: Key reaction steps in the functionalization process.

Common Issues and Solutions:

  • Low Ligand Immobilization:

    • Cause: Inefficient linker immobilization.

    • Solution: Verify successful amine functionalization and linker attachment using WCA or XPS. Use fresh, anhydrous solvents and freshly prepared EDC/NHS solutions.

    • Cause: Inactive protein or competing nucleophiles.

    • Solution: Ensure the immobilization buffer is free of amines (e.g., Tris). Check the pH to ensure it is suitable for deprotonating protein amines without causing denaturation (typically pH > pKa of lysine amine, ~8.5-9.0, but protein dependent).[8]

    • Cause: Insufficient incubation time.

    • Solution: The reaction between surface epoxides and protein amines is slow.[3] Ensure incubation is carried out for at least 18 hours.

  • High Non-Specific Binding:

    • Cause: Incomplete blocking of unreacted epoxy groups.

    • Solution: Ensure the blocking step is performed thoroughly with a high concentration of a small amine molecule (e.g., 1M ethanolamine) for at least 1 hour.

    • Cause: Hydrophobic or electrostatic interactions.

    • Solution: Add a surfactant like Tween-20 to washing buffers. Consider incorporating a hydrophilic spacer (e.g., PEG) into the linker design if non-specific binding persists.

References

  • BenchChem. (2025). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid. BenchChem.
  • Sunresin. (n.d.). Seplife® EMC resins - Enzyme Immobilization Procedures.
  • Volkov, A., et al. (2009). Epoxy-Terminated Self-Assembled Monolayers: Molecular Glues for Polymer Layers.
  • Mateo, C., et al. (2007). Immobilization of enzymes on heterofunctional epoxy supports.
  • Chen, B., et al. (2008). Protein Immobilization on Epoxy-Activated Thin Polymer Films: Effect of Surface Wettability and Enzyme Loading. Langmuir, 24(23), 13637-13643.
  • Polymer Innovation Blog. (2014). Epoxy Cure Chemistry Part 4: Nucleophiles in Action.
  • Torres Salas, P., et al. (2011). Protocols for covalent immobilization of enzymes.
  • Guo, T., et al. (2019). Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles. Nanoscale Advances, 1(11), 4235-4254.
  • Funk, A., et al. (2015). Epoxy-functionalized surfaces for microarray applications: Surface chemical analysis and fluorescence labeling of surface species.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Polymerization of 4-(Oxiran-2-ylmethoxy)benzoic acid

Welcome to the technical support center for "4-(Oxiran-2-ylmethoxy)benzoic acid" (OBzA). This guide is designed for researchers, scientists, and professionals in drug development and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-(Oxiran-2-ylmethoxy)benzoic acid" (OBzA). This guide is designed for researchers, scientists, and professionals in drug development and materials science. OBzA is a unique bifunctional monomer, possessing both a reactive oxirane (epoxy) ring and a carboxylic acid group. This dual functionality offers exciting possibilities for creating novel functional polyethers and polyesters, but it also presents significant synthetic challenges.

This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) based on established principles of polymer and organic chemistry. As there is limited published research on the polymerization of this specific monomer, this guide extrapolates from the known reactivity of its constituent functional groups to predict and solve potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: My polymerization of OBzA is failing or resulting in very low molecular weight oligomers. What is the likely cause?

This is the most common issue encountered with bifunctional monomers like OBzA, and it almost always points to premature termination of the polymerization reaction. The primary culprit is the acidic proton of the carboxylic acid group.

  • In Anionic Ring-Opening Polymerization (AROP): AROP relies on highly reactive anionic initiators (e.g., alkoxides, organometallics) and propagating chain ends.[1] The carboxylic acid proton is sufficiently acidic to instantly quench these anions, terminating the polymerization before any significant chain growth can occur. Each molecule of initiator or living polymer that encounters a carboxylic acid group will be neutralized.

  • In Cationic Ring-Opening Polymerization (CROP): While less susceptible to termination by protons, CROP initiators (Lewis or Brønsted acids) can be complexed or deactivated by the nucleophilic oxygen atoms of the carboxylic acid group.[2] Furthermore, the carboxylate anion, if formed, can act as a terminating species for the growing cationic chain end.

Q2: I'm observing the formation of an insoluble gel early in the reaction, even at what should be low conversion. Why is this happening?

Premature gelation indicates uncontrolled cross-linking. With OBzA, several side reactions can lead to the formation of a three-dimensional polymer network instead of the desired linear polymer.

The core issue is that the two functional groups on the monomer can react with each other. The carboxylic acid of one OBzA molecule can attack the epoxide of another. This reaction forms a β-hydroxy ester linkage.[3] The newly formed secondary hydroxyl group is itself a nucleophile and can then attack another epoxide ring, creating an ether linkage. This branching reaction, if it occurs frequently, rapidly leads to a cross-linked network and gelation.[4]

Q3: My spectroscopic data (¹H NMR, FT-IR) shows complex, unexpected signals. What are the most probable side products?

Besides the intended polyether backbone, several other structures can form, leading to complex spectra.

  • Polyester Formation: The reaction between the carboxylic acid and the epoxide results in ester linkages. Look for characteristic ester carbonyl signals in FT-IR (around 1735 cm⁻¹) and the α-proton to the ester in ¹H NMR.

  • Etherification (Branching): The reaction of the secondary alcohol (formed from the initial acid-epoxy reaction) with another epoxide group leads to ether branches.[4] This can be difficult to resolve in NMR but leads to a broadening of signals in the polymer backbone region.

  • Epoxide Homopolymerization: In the presence of certain catalysts, particularly those used for epoxy-acid reactions, the epoxide groups can undergo their own homopolymerization, competing with the main reaction.[3]

Q4: How should I decide between an anionic and a cationic polymerization strategy for this monomer?

A direct polymerization of unprotected OBzA is highly challenging for the reasons outlined above. The choice of strategy depends on whether you are willing to employ a protection/deprotection strategy.

  • Direct Polymerization (Advanced Users): This is not recommended. Both anionic and cationic methods will be plagued by side reactions.

  • Strategy with Protecting Groups (Recommended): The most reliable method is to protect the carboxylic acid group before polymerization. It can be converted to an ester (e.g., a methyl or benzyl ester) that is stable under the polymerization conditions and can be cleaved post-polymerization to regenerate the acid.

    • With a protected acid group , AROP becomes the preferred method for achieving well-defined polymers with controlled molecular weights and low dispersity.[5] Anionic polymerization of functional epoxides is a well-established technique.[6]

Troubleshooting Guides & Protocols

Guide 1: Troubleshooting Premature Termination & Low Molecular Weight

This guide provides a systematic approach to diagnosing and solving issues of poor polymerization.

G start Problem: Low Molecular Weight or No Polymer Formation check_purity Step 1: Verify Monomer Purity (See Protocol 1) start->check_purity Is the monomer pure? Are protic impurities absent? check_conditions Step 2: Scrutinize Reaction Conditions check_purity->check_conditions Yes protect_acid Step 3: Implement Protecting Group Strategy check_purity->protect_acid No, or if using AROP check_conditions->protect_acid Are conditions strictly anhydrous & anaerobic? Is initiator active? result Outcome: Controlled Polymerization check_conditions->result Yes protect_acid->result Polymerize protected monomer, then deprotect.

Caption: Troubleshooting workflow for low molecular weight polymerization.

Causality: Protic impurities like water or residual acids from synthesis will terminate anionic polymerizations. Meticulous purification is non-negotiable.

  • Initial Purification: If synthesized in-house, purify OBzA by recrystallization or column chromatography to remove synthetic byproducts.

  • Drying: Dry the purified monomer under high vacuum at a temperature slightly below its melting point for 12-24 hours. A more rigorous method involves dissolving the monomer in a dry solvent (e.g., THF) and drying over a mild drying agent like anhydrous MgSO₄, followed by filtration and solvent removal.

  • Purity Verification:

    • ¹H NMR: Confirm the absence of solvent and impurity signals. The integration of the carboxylic acid proton should correspond to one proton relative to other signals.

    • Karl Fischer Titration: To quantify water content, which should be in the low ppm range for AROP.

Guide 2: Preventing Premature Gelation

Gelation arises from intermolecular reactions between the epoxy and carboxylic acid groups.

SideReactions cluster_0 Intermolecular Step-Growth Side Reaction cluster_1 Anionic Polymerization Termination Monomer 4-(Oxiran-2-ylmethoxy)benzoic acid (OBzA) Oxirane Ring Carboxylic Acid Monomer:f2->Monomer:f1 Nucleophilic Attack Ester β-Hydroxy Ester Dimer Formed by Acid attacking Epoxide Initiator Anionic Initiator (R⁻) Monomer:f2->Initiator Acid-Base Reaction (Termination) Branch Branched Oligomer Formed by Hydroxyl attacking Epoxide Ester->Branch:head Further Attack Gel Cross-linked Network (Gel) Branch->Gel Leads to Terminated Terminated Species (RH)

Caption: Competing side reactions in the polymerization of OBzA.

StrategyDescriptionRationale
Protecting Group Convert the carboxylic acid to an ester (e.g., benzyl ester) prior to polymerization.This removes the acidic proton and the carboxylate nucleophile, preventing both termination (in AROP) and intermolecular side reactions.[5]
Low Temperature Conduct the polymerization at the lowest feasible temperature.Reduces the rate of side reactions, which often have higher activation energies than the desired ring-opening polymerization.[7]
High Monomer Concentration Use a higher concentration of the monomer.This can favor chain-growth polymerization over step-growth side reactions, although it may not be sufficient on its own.
Controlled Monomer Addition Slowly add the monomer to the initiator solution.This keeps the concentration of monomer low relative to the propagating chains, potentially reducing the likelihood of monomer-monomer side reactions.
  • Reaction Setup: Dissolve OBzA (1 eq.) in a suitable solvent like DMF. Add potassium carbonate (K₂CO₃, 1.5 eq.) and benzyl bromide (BnBr, 1.1 eq.).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purification: Purify the resulting benzyl ester of OBzA by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity by ¹H and ¹³C NMR.

  • Setup: Dissolve the protected polymer (P(OBzA-Bn)) in a suitable solvent (e.g., THF, ethyl acetate).

  • Catalyst: Add a palladium on carbon catalyst (Pd/C, 5-10 wt%).

  • Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) while stirring vigorously.

  • Completion: Monitor the reaction until the benzyl group is completely removed (can be tracked by the disappearance of aromatic benzyl signals in ¹H NMR).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Precipitate the final polymer in a non-solvent like cold hexanes or ether to purify it.

References

  • Vertex AI Search. Epoxy Troubleshooting Guide.
  • UltraClear Epoxy. Troubleshooting Epoxy Resin Issues: Bubbles, Cracks, and More.
  • Xtreme Polishing Systems. (2024). Epoxy Resin: How to Troubleshoot Common Issues.
  • (2025).
  • (2021).
  • ResearchGate.
  • Dušek, K., & Bílková, Z. (2018). Epoxy Vitrimers: The Effect of Transesterification Reactions on the Network Structure. PMC - PubMed Central. [Link]

  • University of Houston. Anionic Synthesis of Epoxy End-Capped Polymers.
  • JoVE. (2023). Video: Acid-Catalyzed Ring-Opening of Epoxides. [Link]

  • Nature. (2023).
  • Chemistry LibreTexts. (2019). 24.
  • (2004). The study of esterifying reaction between epoxy resins and carboxyl acrylic polymers in the presence of tertiary amine. Polymer.
  • ResearchGate. (2025). Kinetics and mechanism of esterification of epoxy resin with methacrylic acid in the presence of tertiary amines | Request PDF.
  • RSC Publishing. Functional PEG-based polymers with reactive groups via anionic ROP of tailor-made epoxides.
  • Wiley-VCH. General Concepts about Epoxy Polymers 1.
  • YouTube. (2023). Epoxide Opening in Acidic and Basic Conditions.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions.
  • ResearchGate. Possible side reactions during epoxidation. (adapted from[8]).

  • BenchChem. Application Notes and Protocols: 4-(oxiran-2-ylmethoxy)butan-1-ol in the Synthesis of Biomedical Polymers.
  • (2021). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Polymer Chemistry.
  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
  • PubMed Central. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers.
  • ResearchGate. Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid.
  • MDPI. (2019). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt).
  • ResearchGate. (2025).
  • Arizona State University.
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.

Sources

Optimization

Controlling molecular weight in "4-(Oxiran-2-ylmethoxy)benzoic acid" polymerization

Welcome to the technical support center for the synthesis and control of polymers derived from 4-(Oxiran-2-ylmethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and control of polymers derived from 4-(Oxiran-2-ylmethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile monomer. Here, we address common challenges and provide in-depth, field-tested solutions to help you achieve precise control over your polymer's molecular weight and architecture.

Introduction: The Dual Reactivity of 4-(Oxiran-2-ylmethoxy)benzoic acid

4-(Oxiran-2-ylmethoxy)benzoic acid is a bifunctional monomer containing both a reactive oxirane (epoxide) ring and a carboxylic acid group. This unique structure allows for several polymerization pathways, primarily the ring-opening polymerization (ROP) of the epoxide to form a polyether backbone, or polyesterification involving the carboxylic acid. The key to successful synthesis is understanding and controlling the interplay between these two functionalities. This guide focuses on strategies to control molecular weight, a critical parameter for applications ranging from drug delivery to advanced materials.

Troubleshooting Guide & Experimental Protocols

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My polymer has a very broad molecular weight distribution (high PDI). What are the likely causes and how can I fix this?

Answer: A high polydispersity index (PDI > 1.5) in the ring-opening polymerization of this monomer is typically a symptom of uncontrolled initiation, chain termination, or chain transfer reactions. The acidic proton of the carboxylic acid group is a primary culprit, as it can interfere with most ROP mechanisms.

Root Causes & Solutions:

  • Interference from the Carboxylic Acid Proton: The acidic proton can act as an undesired initiator or a chain transfer agent, especially in anionic and cationic ROP. This leads to the continuous formation of new polymer chains, resulting in a broad PDI.

    • Solution A: Protect the Carboxylic Acid Group. Before polymerization, protect the carboxylic acid, for example, by converting it to an ester (e.g., a methyl or benzyl ester). This removes the problematic acidic proton. The protecting group can be removed post-polymerization if the free acid is required.

    • Solution B: Use a "Monomer-Activated" or "Activated Chain End" Mechanism. These advanced ROP techniques are designed to be more tolerant of functional groups. For instance, using a phosphazene base or certain Lewis acids can promote a more controlled polymerization even in the presence of acidic protons.

  • Uncontrolled Cationic ROP: While seemingly straightforward, cationic ROP of epoxides is notoriously difficult to control. It is often plagued by side reactions like backbiting (formation of cyclic oligomers) and chain transfer to the monomer, leading to low molecular weights and high PDI.

    • Solution: Favor Anionic ROP. Anionic ring-opening polymerization, when performed correctly, can proceed in a living manner, offering excellent control over molecular weight and yielding narrow PDIs (typically < 1.2).

Experimental Protocol: Controlled Anionic ROP of Protected Monomer

This protocol assumes the carboxylic acid group has been protected (e.g., as a methyl ester).

  • Rigorous Purification: Ensure all reagents and solvents (e.g., THF, dioxane) are meticulously dried and degassed. Water and oxygen are potent terminating agents in anionic polymerizations.

  • Initiator Selection: Use a suitable initiator like potassium naphthalenide or a potassium alkoxide (e.g., potassium tert-butoxide). The choice of initiator can influence initiation efficiency.

  • Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.

  • Controlled Monomer Addition: Add the protected monomer slowly to the initiator solution at a controlled temperature (e.g., 25-50 °C). The molecular weight is primarily determined by the molar ratio of monomer to initiator.

  • Termination: Once the desired molecular weight is reached, terminate the polymerization by adding a proton source, such as acidified methanol.

Question 2: I am trying to synthesize a polymer with a specific target molecular weight (e.g., 10,000 g/mol ), but my results are inconsistent. How can I improve predictability?

Answer: Achieving a target molecular weight requires a "living" or "controlled" polymerization mechanism. In such a system, there are no termination or chain transfer reactions, and all polymer chains are initiated at the same time and grow at the same rate. The number-average molecular weight (Mn) can then be reliably predicted by the following equation:

Mn = (Monomer Mass / Initiator Moles) + Initiator Fragment Mass

Key Factors for Predictability:

  • Monomer-to-Initiator Ratio: This is the most critical parameter. Accurately weighing both the monomer and the initiator is essential.

  • Initiation Efficiency: The initiator must react rapidly and completely with the monomer. If initiation is slow or incomplete, the actual number of growing chains will be lower than calculated, leading to a higher molecular weight than targeted and a broader PDI.

  • Purity of Reagents: As mentioned before, impurities can terminate growing chains, leading to a lower final molecular weight and loss of control.

Workflow for Targeting a Specific Molecular Weight

Below is a diagram illustrating the workflow for achieving a target molecular weight using a controlled polymerization process.

G cluster_prep Preparation Phase cluster_calc Calculation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Monomer Protect Carboxylic Acid (e.g., Esterification) Purify Purify Monomer & Solvent (Drying, Degassing) Monomer->Purify Calc_Ratio Calculate Monomer/Initiator Ratio Target_Mn Define Target Mn (e.g., 10,000 g/mol) Target_Mn->Calc_Ratio Setup Inert Atmosphere Setup (Ar/N2, Dry Glassware) Calc_Ratio->Setup Initiate Dissolve Initiator (e.g., K-naphthalenide in THF) Setup->Initiate Propagate Slowly Add Monomer Initiate->Propagate Terminate Quench Reaction (e.g., Acidified Methanol) Propagate->Terminate Purify_Polymer Precipitate & Dry Polymer Terminate->Purify_Polymer Analyze Characterize Mn & PDI (GPC/SEC) Purify_Polymer->Analyze Analyze->Target_Mn Compare & Refine

Troubleshooting

Preventing premature curing of "4-(Oxiran-2-ylmethoxy)benzoic acid" resins

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-(Oxiran-2-ylmethoxy)benzoic acid. This document is intended for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(Oxiran-2-ylmethoxy)benzoic acid. This document is intended for researchers, chemists, and drug development professionals who utilize this bifunctional molecule in their work. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to prevent a common yet critical issue: premature curing. By understanding the inherent reactivity of this compound, you can ensure its stability, longevity, and successful application in your experiments.

Section 1: Quick Reference Guide: Storage and Handling

For immediate reference, the following table summarizes the critical parameters for preventing premature polymerization of 4-(Oxiran-2-ylmethoxy)benzoic acid.

ParameterRecommended ConditionRationale & Scientific Principle
Storage Temperature 2°C to 8°C (Refrigerated)Reduces molecular kinetic energy, significantly slowing the rate of both autocatalytic and contaminant-driven polymerization reactions. Avoid freezing, which can cause crystallization.[1][2]
Atmosphere Dry, Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen. Water can act as a nucleophile, initiating ring-opening, especially in an acidic environment.[1][3]
Light Exposure Store in Amber Vials or DarkProtects the compound from UV radiation, which can generate free radicals and initiate unwanted side reactions.[4]
Container Original, tightly-sealed containerPrevents the introduction of contaminants and moisture. Avoid transferring to new containers unless absolutely necessary and properly prepared.[1][3]
Purity Use high-purity gradeImpurities from synthesis, such as residual catalysts (acids or bases) or nucleophiles, can dramatically shorten shelf life.
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature curing in 4-(Oxiran-2-ylmethoxy)benzoic acid?

The primary cause is autocatalysis . The molecule itself contains the seeds of its own instability. It possesses both a highly strained, reactive oxirane (epoxy) ring and an acidic carboxylic acid group. The carboxylic acid can protonate the oxygen of the oxirane ring on a neighboring molecule.[5] This protonation creates a highly reactive oxonium ion, making the epoxide an excellent leaving group and extremely susceptible to nucleophilic attack.[6][7] The nucleophile can be another molecule of 4-(Oxiran-2-ylmethoxy)benzoic acid (specifically, the carboxylate anion), trace water, or other nucleophilic species present, initiating a chain reaction that results in polymerization, or "curing."

Q2: My bottle of 4-(Oxiran-2-ylmethoxy)benzoic acid has turned cloudy and viscous on the shelf. Why did this happen and is it still usable?

This is a classic sign of partial, premature polymerization. The increased viscosity and cloudiness are due to the formation of oligomers and polymers. This typically happens for one or more of the following reasons:

  • Improper Storage Temperature: Storing at ambient or elevated temperatures accelerates the autocatalytic curing process.[1][8]

  • Moisture Contamination: The container may have been opened frequently in a humid environment or not sealed properly, allowing atmospheric moisture to enter and initiate polymerization.[1][9]

  • Contamination: Accidental introduction of acidic, basic, or nucleophilic contaminants (even in trace amounts) can catalyze the reaction.

Usability: The material is likely no longer suitable for applications requiring high purity and well-defined stoichiometry. The presence of oligomers changes the molar mass and introduces structural heterogeneity, which will compromise downstream reactions. We strongly recommend performing the Small-Batch Quality Control Test (Protocol B) before considering its use. For most sensitive applications, using a fresh, uncompromised lot is advised.

Q3: The material safety data sheet (MSDS) recommends room temperature storage for many epoxy resins. Why do you recommend refrigeration for this specific one?

While many two-component epoxy systems (resin and a separate hardener) are stable at room temperature, 4-(Oxiran-2-ylmethoxy)benzoic acid is a single molecule containing both the reactive group (epoxide) and a potent catalyst (carboxylic acid).[4][8] This inherent combination makes it far more prone to self-polymerization than a standard, non-acidic glycidyl ether resin. Refrigeration is a necessary precaution to suppress this intrinsic reactivity and ensure a viable shelf life.[2]

Q4: Can I add a chemical inhibitor to prolong the shelf life of my resin?

While the use of inhibitors is a known strategy for stabilizing some industrial epoxy resins like those based on bisphenol A diglycidyl ether, identifying an effective inhibitor for 4-(Oxiran-2-ylmethoxy)benzoic acid is not straightforward.[10][11][12] An ideal inhibitor would need to selectively neutralize the catalytic activity of the carboxylic acid without interfering with its intended function in your subsequent application, or scavenge initiators without opening the oxirane ring. Introducing any additive will change the purity profile of the material. Therefore, without extensive validation, we do not recommend adding inhibitors. The most reliable methods for ensuring stability are strict temperature control and maintaining an inert, dry atmosphere.

Section 3: In-Depth Troubleshooting Guide
Issue 1: Catastrophic Failure - Resin Solidified During Storage

Symptoms: The material in the container is partially or completely solid, appearing as a hard, glassy, or crystalline mass.

Root Cause Analysis: This indicates an advanced stage of polymerization due to a significant breach in storage protocol. The most common culprits are prolonged storage at ambient or elevated temperatures, or gross contamination.

Corrective Actions:

  • Quarantine and Document: Immediately quarantine the affected vial/bottle. Document the lot number, storage duration, and a detailed description of its storage conditions (e.g., "stored in lab cabinet at ~25°C for 6 months"). This information is vital for quality control tracking.

  • Disposal: The material is unusable and should be disposed of according to your institution's chemical waste guidelines. Do not attempt to salvage it by melting, as this can lead to an uncontrolled exothermic reaction.

  • Preventative Measures: Review and reinforce storage protocols with all lab personnel. Implement a clear labeling system for chemical storage locations (e.g., "Refrigerate Upon Arrival"). Refer to Protocol A for the mandatory storage procedure.

Issue 2: Rapid Curing - Pot-Life is Unexpectedly Short

Symptoms: After dissolving the resin or mixing it with other non-curing reagents for your experiment, the solution becomes viscous or gels in a much shorter time than expected.

Root Cause Analysis: This suggests that the resin was already partially oligomerized, even if it appeared visually acceptable. The existing oligomers act as seeds, accelerating the polymerization of the remaining monomers once they are in solution and more mobile.

Corrective Actions:

  • Validate the Stored Material: Before use in a large-scale or critical experiment, always perform the Small-Batch Quality Control Test (Protocol B) on a small aliquot of the resin. This test will determine if the material's reactivity is within an acceptable range.

  • Solvent Purity Check: Ensure your solvents are anhydrous and free from acidic or basic contaminants. Using a freshly opened bottle of anhydrous solvent is recommended. Some organic solvents can induce crystallization or contain impurities that affect stability.[11]

  • Review Experimental Conditions: Ensure that your experimental setup does not introduce unexpected heat or contaminants.

Section 4: Experimental Protocols
Protocol A: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the container to a 2-8°C refrigerator. Do not store at room temperature.

  • Inerting: If the material will be used multiple times, it is best practice to blanket the container with an inert gas (argon or dry nitrogen) after each use. To do this, gently flush the headspace of the vial with a slow stream of the gas before tightly resealing the cap.

  • Dispensing: Allow the container to warm to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Weigh the required amount of material quickly in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).

  • Resealing: Tightly reseal the container cap, preferably with fresh PTFE tape for an enhanced seal, and immediately return it to the 2-8°C refrigerator.

Protocol B: Small-Batch Quality Control Test for Stored Resin

This test provides a functional check on the stability and reactivity of a stored batch of resin.

  • Prepare a Standard Solution: Prepare a 10% (w/v) solution of the resin in anhydrous N,N-Dimethylformamide (DMF). For example, dissolve 100 mg of the resin in 1.0 mL of anhydrous DMF.

  • Establish a Baseline: When you first receive a new, reliable batch of resin, prepare a standard solution as described and observe the time it takes to show signs of increased viscosity at a controlled temperature (e.g., 25°C). This is your "baseline pot-life." Note this time in your lab notebook for that specific lot number.

  • Test the Stored Batch: Prepare an identical 10% solution using the stored batch of resin.

  • Compare and Evaluate: Place the test solution next to a control vial of pure solvent and observe at regular intervals. If the test solution becomes noticeably viscous or gels significantly faster (e.g., >30% reduction in time) than your established baseline, the batch has likely begun to degrade and should not be used for sensitive applications.

Section 5: Chemical Mechanisms & Visualizations

Understanding the reaction pathway is key to preventing it. The following diagrams illustrate the autocatalytic curing mechanism and a logical workflow for troubleshooting.

Autocatalysis cluster_M1 Molecule 1 cluster_M2 Molecule 2 M1 4-(Oxiran-2-ylmethoxy)benzoic acid (Carboxylic Acid Group) Protonation Protonation (Acid Catalysis) M1->Protonation H+ M2 4-(Oxiran-2-ylmethoxy)benzoic acid (Oxirane Ring) M2->Protonation Intermediate Reactive Oxonium Ion (Activated Intermediate) Protonation->Intermediate Attack Nucleophilic Attack (by another molecule or H2O) Intermediate->Attack Polymer Dimer/Oligomer (Curing Initiated) Attack->Polymer

Caption: Autocatalytic curing mechanism of the resin.

Sources

Optimization

Technical Support Center: Purification of 4-(Oxiran-2-ylmethoxy)benzoic acid Monomer

Here is the technical support center for the purification of "4-(Oxiran-2-ylmethoxy)benzoic acid" monomer. Welcome to the technical support center for the purification of 4-(Oxiran-2-ylmethoxy)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the purification of "4-(Oxiran-2-ylmethoxy)benzoic acid" monomer.

Welcome to the technical support center for the purification of 4-(Oxiran-2-ylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the purification of this critical monomer. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(Oxiran-2-ylmethoxy)benzoic acid sample?

The impurity profile of your crude monomer largely depends on its synthetic route. A common synthesis involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin, followed by oxidation of the aldehyde to a carboxylic acid.[1]

Common Impurities Include:

  • Unreacted Starting Materials: 4-hydroxybenzoic acid or the intermediate 4-(oxiran-2-ylmethoxy)benzaldehyde.[1]

  • Hydrolysis Byproducts: The primary concern with epoxy compounds is the ring-opening hydrolysis to form 4-(2,3-dihydroxypropoxy)benzoic acid. This is exacerbated by the presence of strong acids or bases and water, especially at elevated temperatures.

  • Polymerization Products: Small oligomers can form through premature polymerization of the monomer, often initiated by heat or catalytic impurities. The reactivity of the epoxy group makes it susceptible to polymerization.[2]

  • Reagents and Catalysts: Residual catalysts from the oxidation step or salts from pH adjustments during workup.[3]

  • Side-Reaction Products: Impurities from the initial etherification step, such as products of epichlorohydrin reacting with itself or the desired product.

Q2: How do I choose the best purification method for my sample: recrystallization or column chromatography?

The choice between recrystallization and flash column chromatography depends on the nature of the impurities and the scale of your purification.

  • Recrystallization is highly effective for removing impurities with different solubility profiles than the desired compound. It is often the preferred method for larger quantities (>1 g) if a suitable solvent system can be identified, as it is generally less labor-intensive and uses less solvent than chromatography. Benzoic acids are often good candidates for recrystallization.[4][5]

  • Flash Column Chromatography is superior for separating compounds with similar polarities, such as the desired monomer from its aldehyde precursor or small oligomers.[6] It is the method of choice for smaller scales or when recrystallization fails to yield a pure product.[1]

Below is a decision-making workflow to help you choose the appropriate method.

Purification_Decision_Tree start Crude Monomer Sample scale_check Scale > 1g? start->scale_check impurity_check TLC shows baseline or very non-polar impurities? scale_check->impurity_check Yes chromatography Perform Flash Column Chromatography scale_check->chromatography No recrystallization Attempt Recrystallization impurity_check->recrystallization Yes impurity_check->chromatography No (Close-running spots) purity_check Assess Purity (TLC, NMR, Melting Point) recrystallization->purity_check chromatography->purity_check success Pure Product purity_check->success Yes failure Still Impure purity_check->failure No re_evaluate Re-evaluate Purification Strategy (Alternative solvent/column) failure->re_evaluate

Caption: Decision tree for selecting a purification method.

Q3: How can I reliably assess the purity of my final 4-(Oxiran-2-ylmethoxy)benzoic acid?

A multi-faceted approach is necessary to confirm the purity and structural integrity of your monomer.

  • Thin-Layer Chromatography (TLC): An initial, rapid check. A pure compound should ideally show a single spot. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/petroleum ether) to ensure no impurities are hiding at the baseline or solvent front.[1]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: This is the most definitive method for structural confirmation and purity assessment. Key signals to verify include the protons of the oxirane ring (typically ~2.7-3.4 ppm) and the carboxylic acid proton (~12-13 ppm, often broad). The absence of signals from precursors (e.g., aldehyde proton at ~9-10 ppm) is crucial.[1]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (e.g., 1-2 °C). Impurities typically cause a depression and broadening of the melting point.[7] The literature reports a melting point of 32-34 °C for a related compound, but you should establish a benchmark with your first pure sample.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially for drug development applications, HPLC is the gold standard. It can detect and quantify even minor impurities that may not be visible by NMR or TLC.[8]

Technique Purpose Indication of Purity
TLC Rapid qualitative checkSingle, well-defined spot
NMR Structural validation & purityCorrect signals, no impurity peaks
Melting Point Crystalline purity checkSharp, narrow melting range
HPLC Quantitative purity analysisSingle major peak (>99% area)
Caption: Table summarizing analytical techniques for purity assessment.
Q4: My monomer appears to be polymerizing during purification. How can I prevent this?

Premature polymerization is a significant risk due to the reactive oxirane ring. It is typically initiated by heat, light, or the presence of acidic/basic impurities.

Preventative Measures:

  • Temperature Control: Avoid excessive heat during all purification steps. When removing solvent under reduced pressure, use a water bath at a moderate temperature (<40 °C).

  • pH Neutrality: Ensure the sample is neutralized after any acidic or basic washes during the workup. Residual acid or base can catalyze ring-opening polymerization.

  • Inhibitors: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm), if compatible with your downstream application.

  • Inert Atmosphere: While less common for this specific monomer unless using highly reactive reagents, handling under an inert atmosphere (N₂ or Ar) can prevent oxidation-initiated side reactions.[9]

Q5: The oxirane (epoxy) ring in my monomer is hydrolyzing. What conditions should I avoid?

Hydrolysis of the epoxide to a diol is the most common degradation pathway. The oxirane ring is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base.

Hydrolysis_Reaction cluster_conditions Catalytic Conditions reactant 4-(Oxiran-2-ylmethoxy)benzoic acid (Epoxide Ring Intact) product 4-(2,3-Dihydroxypropoxy)benzoic acid (Diol Impurity) reactant->product Ring-Opening Hydrolysis H2O H₂O Acid Acid (H⁺) Base Base (OH⁻)

Caption: Diagram of the epoxide hydrolysis side reaction.

Conditions to Avoid:

  • Prolonged Contact with Water: Minimize the time your compound spends in aqueous solutions during extractions.

  • Strong Acids or Bases: Avoid using strong acids or bases during workup and purification. If necessary, use them at low temperatures and for short durations.

  • Non-Anhydrous Solvents: For chromatography, use dry solvents if you observe significant degradation on the column. Silica gel itself can be slightly acidic and, if not dry, can promote hydrolysis.

Troubleshooting and Protocols

Issue 1: Low yield after recrystallization.

A low recovery rate is a common issue in recrystallization. It typically stems from using too much solvent or premature crystallization.

Troubleshooting Steps:

  • Minimize Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise until the solid just dissolves.[10] Adding excess solvent will keep more of your product dissolved when cooled.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Crash cooling can trap impurities and lead to smaller crystals that are harder to filter.[4]

  • Recover from Mother Liquor: If you suspect significant product loss, concentrate the mother liquor (the filtrate) by about half and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.

  • Check Solvent Choice: Ensure you are using an appropriate solvent. An ideal solvent dissolves the compound poorly at room temperature but very well at its boiling point.[5]

Protocol 1: Recrystallization of 4-(Oxiran-2-ylmethoxy)benzoic acid
  • Solvent Selection: Start by testing solvents. A good starting point for a benzoic acid derivative could be an ethanol/water or acetone/water mixture.

  • Dissolution: Place the crude monomer in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol). Heat the mixture gently on a hot plate.

  • Saturation: While heating, add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the first solvent to make it clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals should form.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[10]

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Product is still impure after a single purification step.

This indicates that the chosen method is not suitable for separating the specific impurities present.

  • If after Recrystallization: This suggests the impurities have very similar solubility profiles to your product. Your best next step is to perform flash column chromatography.

  • If after Chromatography: This may be due to co-eluting impurities.

    • Optimize Eluent System: Try a different solvent system. A systematic approach is to test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).[1]

    • Change Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica.

    • Consider a Second Method: Purify the material from the column further by recrystallization. This combination of techniques is very powerful.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using TLC. Aim for an Rf value of ~0.3 for your desired compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in your chosen non-polar solvent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude monomer in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Run the column by applying positive pressure, collecting fractions. Monitor the elution process using TLC to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure, being careful not to apply excessive heat.[2][6]

References

  • Geier, J., & Svedman, C. (2021). Chemical analysis of monomers in epoxy resins based on bisphenols F and A. PubMed. Available at: [Link]

  • Jagat, J. R., et al. (2009). CRYSTAL STRUCTURES OF 4-(OXIRAN-2-YLMETHOXY)BENZOIC AC. Journal of Structural Chemistry. Available at: [Link]

  • Pfirrmann, J., et al. (2022). Synthesis and Characterization of Homogeneous Epoxy Networks: Development of a Sustainable Material Platform Using Epoxy-Alcohol Polyaddition. ACS Publications. Available at: [Link]

  • Johansson, M., et al. (2023). Nature-Derived Epoxy Resin Monomers with Reduced Sensitizing Capacity—Isosorbide-Based Bis-Epoxides. National Institutes of Health (NIH). Available at: [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available at: [Link]

  • G-Biosciences. (2017). Epoxy-activated resin: a versatile affinity chromatography support. Available at: [Link]

  • University of Colorado Boulder. The Recrystallization of Benzoic Acid. Available at: [Link]

  • Google Patents. (1980). Process for the purification of epoxy compounds.
  • Google Patents. (1978). Process for the purification of benzoic acid.
  • Google Patents. (1991). Method for the purification of benzoic acid.
  • Google Patents. (1966). Purification of benzoic acid.
  • Scribd. Recrystallization of Benzoic Acid PDF. Available at: [Link]

  • Google Patents. (2006). Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • ResearchGate. (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. Available at: [Link]

  • ResearchGate. (2020). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Available at: [Link]

Sources

Troubleshooting

Recrystallization of "4-(Oxiran-2-ylmethoxy)benzoic acid"

Answering the user's request.## Technical Support Center: Recrystallization of 4-(Oxiran-2-ylmethoxy)benzoic acid Welcome to the technical support guide for the purification of 4-(Oxiran-2-ylmethoxy)benzoic acid via recr...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Recrystallization of 4-(Oxiran-2-ylmethoxy)benzoic acid

Welcome to the technical support guide for the purification of 4-(Oxiran-2-ylmethoxy)benzoic acid via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure successful experimental outcomes. As Senior Application Scientists, we aim to explain not just the "how" but the critical "why" behind each step, empowering you to troubleshoot and optimize the process effectively.

Foundational Principles: Why Recrystallization?

Recrystallization is a powerful purification technique for crystalline solids. It leverages differences in solubility between the desired compound and its impurities in a given solvent system.[1] The core principle is to dissolve the impure solid in a hot solvent to create a saturated solution, then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the "mother liquor".[2][3]

For "4-(Oxiran-2-ylmethoxy)benzoic acid," this technique is particularly suitable for removing by-products from its synthesis, such as unreacted starting materials or oligomers. However, the presence of three distinct functional groups—a carboxylic acid, an ether, and a reactive epoxide—necessitates careful consideration of the experimental parameters to avoid degradation.

Key Physicochemical Properties

A thorough understanding of the compound's properties is the first step in developing a robust protocol.

PropertyValueSource
CAS Number 35217-95-9[4][5]
Molecular Formula C₁₀H₁₀O₄[4][5]
Molecular Weight 194.18 g/mol [4][5]
Appearance White solid[5][6]
Structure Aromatic carboxylic acid with a glycidyl ether substituent. Contains polar (carboxyl, ether, epoxide) and non-polar (benzene ring) regions.
Reactivity The epoxide ring is susceptible to ring-opening under acidic or basic conditions, particularly when heated. The solvent system must be neutral and inert.[7]

Core Experimental Protocol: Recrystallization of 4-(Oxiran-2-ylmethoxy)benzoic acid

This protocol provides a validated starting point. Optimization, particularly in solvent volume, may be required based on the initial purity of your sample.

Step 1: Solvent Selection & Screening

The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3][7] Given the molecule's mixed polarity, a single perfect solvent may not exist. A mixed-solvent system is often effective.[2]

  • Recommended Starting System: Ethanol/Water or Acetone/Water.

  • Rationale: The compound is likely soluble in polar organic solvents like ethanol or acetone due to its functional groups.[8] Water acts as an "anti-solvent"; the compound is expected to have high solubility in hot, aqueous ethanol/acetone but will precipitate as the polarity increases upon cooling and as the organic solvent's solvating power decreases. Benzoic acid itself can be recrystallized from water, but the larger organic moiety in our target compound reduces its solubility in pure water.[9][10]

Step 2: The Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Process cluster_isolation Isolation & Analysis A 1. Place impure solid in Erlenmeyer flask C 3. Add minimum hot solvent to solid until dissolved A->C B 2. Heat solvent(s) in a separate flask B->C D 4. (Optional) Perform hot filtration if insoluble impurities exist C->D E 5. Allow solution to cool slowly to room temperature D->E F 6. Further cool in an ice bath E->F G 7. Collect crystals via vacuum filtration F->G H 8. Wash crystals with cold solvent G->H I 9. Dry crystals (air or vacuum oven) H->I J 10. Assess purity (e.g., melting point) I->J

Detailed Methodology
  • Dissolution: Place the crude "4-(Oxiran-2-ylmethoxy)benzoic acid" (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., ethanol) to a gentle boil.[11]

  • Addition of Solvent: Add the hot solvent dropwise to the flask containing the solid while swirling.[11] Continue adding the minimum amount of hot solvent required to fully dissolve the solid. If using a mixed system, dissolve the solid in the "soluble solvent" (e.g., ethanol) first, then add the hot "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy. Add a drop or two more of the hot soluble solvent to redissolve the precipitate and achieve a clear, saturated solution.[12]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop.[10] Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual mother liquor from the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For faster drying, use a vacuum oven at a gentle temperature (e.g., 40-50°C) to avoid any potential degradation.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting range close to the literature value indicates high purity.

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses common issues in a direct question-and-answer format.

Q1: I've added a lot of hot solvent, but my compound won't fully dissolve. What's wrong?

Answer: This typically points to one of two issues:

  • Inappropriate Solvent: The solvent you've chosen may simply be a poor solvent for your compound, even when hot. You will need to re-evaluate your solvent choice through small-scale screening tests.[13]

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the hot solvent. If the majority of your compound has dissolved and only a small amount of solid remains, you should proceed to a "hot filtration" step. To do this, pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization, then quickly filter the hot solution to remove the insoluble material before allowing the filtrate to cool.[14]

Q2: My solution has cooled completely, but no crystals have formed. What should I do?

Answer: Your solution is likely supersaturated. This is a common issue that can be resolved with several techniques to induce crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[15][16] The microscopic glass fragments serve as nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution. This provides a perfect template for further crystallization.[14]

  • Reduce the Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and re-saturate the solution. Then, attempt to cool it again.[15]

  • Extended Cooling: Ensure the solution has spent adequate time in an ice bath. Sometimes, crystallization is simply a slow process.

Troubleshooting_Tree A No Crystals After Cooling? B Is the solution clear? A->B C YES B->C Yes D NO (Cloudy/Oily) B->D No E Induce Nucleation: 1. Scratch flask 2. Add seed crystal 3. Cool longer C->E F Indicates 'Oiling Out'. See Q3. D->F

Q3: Instead of crystals, an oil has separated from the solution. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high.[14] An oil is undesirable because it tends to trap impurities. To resolve this:

  • Re-heat and Add Solvent: Heat the solution until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.

  • Cool Slowly: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.

  • Consider a Different Solvent: If the problem persists, your compound's melting point may be lower than the solvent's boiling point. Choose a solvent with a lower boiling point.

Q4: My final yield is very low. What are the likely causes?

Answer: A low yield can result from several factors during the process:

  • Using Too Much Solvent: This is the most common cause. An excessive volume of solvent will keep more of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent needed for dissolution.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure your filtration apparatus is sufficiently pre-heated.[14]

  • Incomplete Cooling: Ensure you have allowed sufficient time for cooling, both at room temperature and in an ice bath, to maximize precipitation.

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

Q5: Can I use water as the sole recrystallization solvent?

Answer: While simple benzoic acid can be recrystallized from water due to its significantly higher solubility in hot water versus cold water, "4-(Oxiran-2-ylmethoxy)benzoic acid" is a larger, more non-polar molecule.[9][10] It is likely to have very poor solubility even in boiling water, which would require an impractically large volume of solvent. Therefore, a mixed solvent system like ethanol/water or acetone/water is a more practical starting point.

Q6: How does the epoxide ring affect the recrystallization process?

Answer: The epoxide is a reactive functional group. It is critical to use a neutral, non-nucleophilic solvent. The presence of strong acids or bases, even in trace amounts, could catalyze the ring-opening of the epoxide, especially when heated, leading to the formation of diol impurities and reducing the yield of the desired product. Always use high-purity, neutral solvents.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (2024). Benzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Pihlaja, K., et al. (n.d.). CRYSTAL STRUCTURES OF 4-(OXIRAN-2-YLMETHOXY)BENZOIC AC.
  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Reddit. (n.d.). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Adhesion of 4-(Oxiran-2-ylmethoxy)benzoic acid-Based Coatings

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Oxiran-2-ylmethoxy)benzoic acid-based coatings. This guide is designed to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Oxiran-2-ylmethoxy)benzoic acid-based coatings. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to overcome common adhesion challenges. As a diepoxide, 4-(Oxiran-2-ylmethoxy)benzoic acid (CAS No. 35217-95-9)[1][2][3] serves as a critical building block for high-performance epoxy coatings. However, achieving robust and reliable adhesion is paramount to the success of your experimental outcomes. This resource is structured to help you diagnose and resolve adhesion failures, ensuring the integrity and performance of your coatings.

The Science of Adhesion: A Foundation for Success

Before delving into specific troubleshooting scenarios, it's crucial to understand the fundamental principles governing coating adhesion. Strong adhesion is not the result of a single factor but rather a synergy of mechanical, chemical, and physical interactions at the coating-substrate interface.

  • Surface Energy and Wetting: For a coating to adhere properly, its liquid surface tension must be lower than the surface energy of the substrate.[4] This allows the coating to effectively "wet" the surface, spreading out and making intimate contact.

  • Mechanical Interlocking: A roughened surface provides microscopic peaks and valleys that the liquid coating can penetrate.[4] Upon curing, these "lock and key" structures create a strong mechanical anchor.[4]

  • Chemical Bonding: Adhesion is significantly enhanced by the formation of chemical bonds (covalent, hydrogen, or van der Waals forces) between the coating and the substrate. The oxirane and carboxylic acid functionalities of 4-(Oxiran-2-ylmethoxy)benzoic acid and its formulations are key to forming these bonds.

Troubleshooting Common Adhesion Failures

This section addresses specific adhesion problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Coating Peeling or Delaminating from a Metal Substrate (e.g., Aluminum, Steel)

Question: My 4-(Oxiran-2-ylmethoxy)benzoic acid-based coating is peeling cleanly from the metal surface after curing. What is causing this adhesion failure?

Answer: Adhesion failure on metal substrates is a common issue that typically points to inadequate surface preparation or the presence of contaminants.[5] Metals often have a thin layer of oxide, oil, or other processing aids on their surface that can act as a barrier to adhesion.

Potential Causes and Solutions:

  • Surface Contamination: Oils, greases, and dust are common culprits that prevent the coating from making direct contact with the substrate.[6]

    • Protocol: Implement a rigorous cleaning procedure. This should involve a solvent wipe with a suitable degreaser (e.g., acetone, isopropanol) followed by a final rinse with clean solvent.[7] Ensure the surface is completely dry before coating application.[8]

  • Low Surface Energy: Smooth, polished metal surfaces can have low surface energy, preventing proper wetting by the coating.

    • Protocol: Increase the surface roughness through mechanical abrasion.[9] Methods like sandblasting, grinding, or sanding with 80-grit aluminum oxide paper can create a more favorable surface profile for mechanical interlocking.[9][10] For some metals like stainless steel, acid etching can also be an effective method for removing weak oxide layers and roughening the surface.[4]

  • Lack of Chemical Bonding: The inherent chemical properties of the metal surface may not be conducive to forming strong bonds with the epoxy resin.

    • Protocol: Utilize an adhesion promoter. Silane coupling agents, particularly those with epoxy or amino functionalities, are highly effective for promoting adhesion to metal surfaces.[11][12] These molecules act as a bridge, forming covalent bonds with both the inorganic metal surface and the organic epoxy resin.[11] Phosphate esters can also be used as primers to enhance adhesion to metals like aluminum.[13]

Issue 2: Poor Adhesion to a Plastic or Polymer Substrate

Question: I'm observing poor adhesion of my coating to a plastic substrate. The coating can be easily scratched or peeled off. Why is this happening?

Answer: Many plastics, such as polyethylene and polypropylene, have very low surface energy, making them inherently difficult to bond to. Additionally, mold release agents used in the manufacturing of plastic parts can interfere with adhesion.

Potential Causes and Solutions:

  • Low Substrate Surface Energy: The coating is unable to wet the surface of the plastic effectively.

    • Protocol: Modify the surface of the plastic to increase its surface energy. Corona discharge, plasma treatment, or flame treatment are highly effective methods for oxidizing the surface and introducing polar functional groups that can interact with the coating.

  • Presence of Mold Release Agents: These agents create a barrier layer that prevents the coating from adhering to the plastic itself.

    • Protocol: Thoroughly clean the plastic surface with a solvent that can remove the specific mold release agent used. Consult the plastic manufacturer's guidelines for recommended cleaning agents.

  • Chemical Incompatibility: The chemical nature of the plastic may not be compatible with the epoxy coating.

    • Protocol: Consider using a primer specifically designed for the type of plastic you are working with. Polyurethane-based primers can be effective for promoting adhesion on smooth, non-absorptive plastic surfaces.[14]

Issue 3: Blistering or Bubbling of the Coating

Question: After application and curing, I'm noticing blisters and bubbles forming in my 4-(Oxiran-2-ylmethoxy)benzoic acid-based coating. What is the cause of this, and how can I prevent it?

Answer: Blistering and bubbling are typically caused by trapped air, moisture, or solvents that are trying to escape from beneath the cured coating.[5] This can be a result of issues with the substrate, the coating formulation, or the application process.

Potential Causes and Solutions:

  • Moisture in the Substrate: Porous substrates like concrete can release moisture vapor, which gets trapped under the coating.

    • Protocol: Ensure the substrate is completely dry before coating. For concrete, moisture content should be tested using a method like the calcium chloride test (ASTM E1907).[15] If moisture is a persistent issue, a moisture-mitigating primer may be necessary.

  • Improper Mixing: Incorrectly mixing the two parts of the epoxy can introduce air into the system.[5]

    • Protocol: Mix the resin and hardener components thoroughly but gently to avoid whipping air into the mixture. Use a flat-bottomed mixing stick and scrape the sides and bottom of the container to ensure a homogenous mix. Allow for a proper induction time, if specified by the formulation, to allow the components to begin reacting before application.[16]

  • Outgassing from the Substrate: Some substrates, particularly porous ones, can release trapped air when the temperature rises during curing, leading to bubbles.

    • Protocol: Apply a thin primer or seal coat to the substrate before applying the main coating. This will seal the pores and prevent outgassing.

Experimental Protocols

To ensure reproducibility and success in your experiments, here are detailed protocols for key procedures mentioned in this guide.

Protocol 1: Standard Surface Preparation for Metal Substrates
  • Degreasing: Wipe the metal surface with a lint-free cloth soaked in a suitable solvent (e.g., acetone, isopropyl alcohol) to remove any oils or grease.[7] Use a two-cloth method: one for applying the solvent and a clean one for wiping it off.

  • Abrasion: Mechanically abrade the surface using one of the following methods:

    • Sanding: Use 80-grit aluminum oxide sandpaper to create a uniform, matte finish.[9]

    • Grit Blasting: If available, use a grit blasting system with a suitable abrasive to achieve a consistent surface profile.

  • Cleaning: After abrasion, remove all dust and debris using a vacuum or oil-free compressed air. Follow this with a final solvent wipe to ensure a pristine surface.

  • Drying: Allow the solvent to fully evaporate before applying the coating. The surface should be completely dry.[15]

Protocol 2: Adhesion Testing via ASTM D3359 (Cross-Hatch Test)

This method is suitable for evaluating the adhesion of coatings less than 125 µm (5 mils) thick.[17]

  • Incision: Using a sharp utility knife or a specialized cross-hatch cutter, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.[18]

  • Tape Application: Apply a piece of pressure-sensitive tape (as specified in the ASTM standard) over the cross-hatch area and press it down firmly to ensure good contact.

  • Tape Removal: Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.[18]

  • Evaluation: Visually inspect the cross-hatch area and the tape for any removed coating. Classify the adhesion on a scale from 5B (no peeling) to 0B (severe peeling), according to the ASTM D3359 standard.

Data Presentation

Table 1: Recommended Curing Agents for Epoxy Resins and Their Impact on Adhesion

Curing Agent TypeTypical Cure ScheduleAdhesion CharacteristicsOther Properties
Aliphatic Amines Room temperature (can be accelerated with heat)Good adhesion to many substrates.Fast cure, good chemical resistance.[19]
Polyamides Room temperature or elevated temperatureExcellent adhesion and flexibility.[16]Good water resistance and corrosion protection.[16]
Amidoamines Room temperature (often accelerated)Very good adhesive properties, especially on porous substrates.[20]Lower viscosity than polyamides.[20]
Cycloaliphatic Amines Elevated temperatureGood adhesion and chemical resistance.[16]Good color stability.
Aromatic Amines Elevated temperatureExcellent chemical resistance and high-temperature performance.[16]Slower cure, may cause discoloration.

Visualizations

Workflow for Improving Coating Adhesion

Adhesion_Workflow cluster_prep Surface Preparation cluster_modification Adhesion Promotion cluster_application Coating Application cluster_testing Evaluation A Degrease Substrate B Mechanical Abrasion A->B C Final Cleaning B->C D Apply Adhesion Promoter (e.g., Silane) C->D Optional, for challenging substrates E Mix Resin and Curing Agent C->E D->E F Apply Coating E->F G Cure Coating F->G H Adhesion Testing (e.g., ASTM D3359) G->H

Caption: A generalized workflow for optimizing coating adhesion.

Frequently Asked Questions (FAQs)

Q1: Can the choice of solvent in my coating formulation affect adhesion? A1: Yes, absolutely. The solvent system must be compatible with the resin and should not leave any residue upon evaporation. A solvent that evaporates too quickly can lead to poor film formation, while one that evaporates too slowly can get trapped at the substrate interface, leading to reduced adhesion.

Q2: How does curing temperature affect the adhesion of my 4-(Oxiran-2-ylmethoxy)benzoic acid-based coating? A2: Curing temperature is critical for proper cross-linking of the epoxy resin.[21] Most epoxy systems have a minimum recommended cure temperature, typically around 10-15°C (50-59°F).[22] Curing at temperatures below this will slow down or even halt the chemical reaction, resulting in an under-cured coating with poor mechanical properties and weak adhesion.[16] Conversely, excessively high temperatures can accelerate the cure too much, leading to a brittle coating.[21]

Q3: My coating seems to adhere well initially but fails over time, especially in humid conditions. What could be the cause? A3: This phenomenon, known as "wet adhesion failure," is often due to moisture ingress at the coating-substrate interface. Water molecules can displace the adhesive bonds between the coating and the substrate, leading to a loss of adhesion. To mitigate this, ensure the substrate is completely dry before coating and consider using adhesion promoters like silanes, which can form more water-resistant bonds with the substrate.[12] Additionally, formulating the coating with hydrophobic components can improve its resistance to moisture.[7]

Q4: Are there any additives I can incorporate into my formulation to enhance adhesion? A4: Yes, besides adhesion promoters applied as a pre-treatment, there are additives that can be incorporated directly into the coating formulation. Epoxy-functional silanes can be added to the resin side of the formulation to improve adhesion to inorganic substrates.[23] Additionally, flexibilizers or toughening agents, such as carboxyl-terminated butadiene acrylonitrile (CTBN), can improve the overall toughness of the coating, which can indirectly enhance adhesion by reducing internal stresses.[24]

Q5: What are the most common adhesion testing methods I should consider? A5: The choice of adhesion test depends on your specific application and the thickness of your coating. The most common methods are:

  • Cross-Hatch Test (ASTM D3359): A qualitative test for coatings less than 125 µm thick.[17] It's quick and easy to perform.[18][25]

  • Pull-Off Adhesion Test (ASTM D4541): A quantitative test that measures the force required to pull a dolly adhered to the coating from the substrate.[26] This provides a numerical value for adhesion strength.[26]

  • Scrape Adhesion Test (ASTM D2197): This method uses a weighted stylus to determine the load required to scrape the coating from the substrate.[25][27]

References

  • Nadkarni, S. (n.d.). Epoxy Coating Adhesion: Science Behind Strong Bonds. NSPC Insights. Retrieved from [Link]

  • Excellent Coatings. (n.d.). Epoxy-Surface Preparation. Retrieved from [Link]

  • van den Berg, K. J., et al. (2010). Barrier and adhesion properties of anti-corrosion coatings based on surfactant-free latexes from anhydride-containing polymers. Progress in Organic Coatings, 67(4), 356-363. Retrieved from [Link]

  • ASTM International. (2023). D3359-23 Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]

  • Hueston, F. M. (2023, September 14). Epoxy Coating Failures and Their Fixes: A Comprehensive Guide. Stone Forensics. Retrieved from [Link]

  • WEST SYSTEM. (n.d.). Surface Preparation. Retrieved from [Link]

  • Hexion. (n.d.). Formulating High-Performance Waterborne Epoxy Coatings. Retrieved from [Link]

  • Pasatta, J. (2024, December 2). Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards. Prospector. Retrieved from [Link]

  • Resin Designs. (2020, April 6). Processing and Troubleshooting Epoxy Adhesives and Encapsulants. Retrieved from [Link]

  • Polytec PT. (n.d.). Products adhesion promoters. Retrieved from [Link]

  • Unichem. (2022, October 11). Troubleshooting Adhesion and Cohesion Failures. Retrieved from [Link]

  • Google Patents. (n.d.). US20100249276A1 - Curatives for epoxy compositions.
  • DeFelsko. (n.d.). Test Methods for Coating Adhesion. Retrieved from [Link]

  • CAPLINQ. (2024, February 13). Improving Epoxy Molding Compound Adhesion to Substrates. Retrieved from [Link]

  • Niagara Machine. (n.d.). Surface Preparation Techniques for Epoxy Floors. Retrieved from [Link]

  • All Garage Floors. (n.d.). How to Prepare Your Surface for Concrete or Epoxy Coating: A Step-By-Step Guide. Retrieved from [Link]

  • High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. Retrieved from [Link]

  • Michalik, M., et al. (2021). Adhesion of functional layers based on epoxy and polyurethane resins for aluminum substrate. Materials, 14(10), 2568. Retrieved from [Link]

  • HP-Textiles. (n.d.). Primer - adhesion agent for epoxy resins | HP-UC. Retrieved from [Link]

  • EpoxyETC. (n.d.). Epoxy Troubleshooting: Common Issues and Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Modification of epoxy resins for improvement of adhesion: A critical review. Retrieved from [Link]

  • YouTube. (2023, January 29). How To: Concrete Surface Preparation For Thin-mil Epoxy Coatings. Retrieved from [Link]

  • Floor Shield Coatings. (2023, December 20). Troubleshooting Guide: Handling Common Issues with Epoxy Floor Coatings. Retrieved from [Link]

  • Google Patents. (n.d.). US20090110835A1 - Additives for improved adhesion to oily substrates.
  • ADDAPT Chemicals BV. (n.d.). Adhesion Promoters Archives. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Minimizing Bubble Formation in Epoxy Resins Utilizing 4-(Oxiran-2-ylmethoxy)benzoic acid

Welcome to the technical support center for epoxy resin systems. This guide is specifically designed for researchers, scientists, and drug development professionals working with formulations that include 4-(Oxiran-2-ylme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for epoxy resin systems. This guide is specifically designed for researchers, scientists, and drug development professionals working with formulations that include 4-(Oxiran-2-ylmethoxy)benzoic acid . As this compound is a solid at room temperature, its incorporation into a liquid epoxy system requires careful handling to prevent common issues, most notably the formation of bubbles, which can compromise the mechanical, optical, and functional properties of the cured material.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our approach is rooted in explaining the causal mechanisms behind bubble formation to empower you with the expertise to preemptively design bubble-free experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding bubble formation.

Q1: What are the primary sources of bubbles in my cured epoxy?

A: Bubbles in epoxy are rarely caused by gas generation from the curing reaction itself.[1] Instead, they are almost always pre-existing air that becomes trapped. The main sources are:

  • Mechanical Entrapment: Vigorous or improper mixing of the resin and hardener can whip air into the mixture.[2][3]

  • Environmental & Material Temperature: Cold resin components are significantly more viscous, which prevents air bubbles from rising to the surface and escaping.[1][2][4]

  • Outgassing from Porous Substrates: Materials like wood, unsealed ceramics, or 3D-printed scaffolds contain trapped air in their pores. As the resin is poured over and seeps in, this air is displaced and can get trapped in the curing epoxy.[5][6]

  • Moisture Contamination: Water absorbed from the atmosphere or present in additives can lead to bubble formation, especially with certain types of curing agents.

Q2: I noticed more bubbles when working in a colder laboratory. Why does temperature play such a critical role?

A: Temperature directly influences the viscosity (thickness) of the epoxy resin. In a colder environment, the resin becomes thicker, making it much harder for any introduced air bubbles to escape.[4] Conversely, working in a warmer environment (within the manufacturer's recommended range) lowers the resin's viscosity, making it more fluid and allowing bubbles to rise and pop more easily.[2] The exothermic heat generated during curing can also warm the resin, causing trapped air to expand and become more visible.[7]

Q3: Can my mixing technique be the culprit?

A: Absolutely. Aggressive, high-speed mixing is one of the most common causes of excessive bubbles.[3] Lifting the mixing stick in and out of the resin or using a "whipping" motion will fold air into the system. A slow, deliberate mixing technique is crucial.[3] Furthermore, failing to scrape the sides and bottom of the mixing container can result in unmixed material, leading to an improper cure and potential blemishes that can be mistaken for bubbles.[6]

Q4: How can I quickly remove bubbles that appear on the surface after pouring?

A: For surface-level bubbles, a quick pass with a heat gun or a propane torch is highly effective.[3] The heat momentarily lowers the viscosity of the resin surface and breaks the surface tension, allowing the bubbles to pop. It is critical to use gentle, sweeping motions and not overheat any single spot, as this can cause yellowing or even damage to the resin.

Part 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed, field-proven methodologies for preventing and eliminating bubbles at every stage of your workflow.

Workflow of Bubble Introduction

The following diagram illustrates the key stages where air can be introduced into the epoxy system. Understanding these entry points is the first step toward prevention.

Bubble_Workflow A Stage 1: Material Preparation B Stage 2: Mixing C Stage 3: Application & Pouring D Stage 4: Curing S1 Moisture Contamination Incomplete Melting of Solids Cold Components (High Viscosity) S1->A S2 Aggressive Stirring Improper Scaping Lifting Mixing Utensil S2->B S3 High Pouring Height Porous/Unsealed Substrate Turbulent Flow S3->C S4 Trapped Air Expansion (Exotherm) Outgassing During Cure S4->D

Caption: Key entry points for air introduction during the epoxy workflow.

Pre-emptive Strategies for Bubble-Free Results

The best defense against bubbles is a robust experimental setup that prevents their formation in the first place.

Material Storage & Handling:

  • Moisture Control: Store all resin and hardener components in tightly sealed containers in a dry environment. Hygroscopic components can absorb atmospheric moisture, which can cause issues during curing.

  • Handling Solid Components: Since "4-(Oxiran-2-ylmethoxy)benzoic acid" is a solid[8], it must be heated and completely melted before being incorporated. Ensure it is fully liquefied and thermally homogeneous before blending with other resin components. Any unmelted particles can act as nucleation sites for bubbles.

Environmental Control:

  • Ideal Workspace Temperature: Maintain a consistent ambient temperature of 22-25°C (72-77°F).[4] This ensures the resin remains at a workable, lower viscosity.

  • Component Warming: Before mixing, you can gently warm the resin and hardener components by placing their containers in a warm water bath. This significantly reduces viscosity, facilitating easier mixing and natural bubble release.

ParameterRecommended ConditionRationale
Ambient Temperature 22-25°C (72-77°F)Lowers resin viscosity, allowing air to escape more easily.[2][4]
Component Storage Tightly sealed containersPrevents moisture absorption from the atmosphere.
Solid Resin Prep Heat until fully melted & clearEnsures homogeneous mixture and prevents undissolved solids from trapping air.
Substrate Condition Clean, dry, and sealedPrevents dust from creating bubbles and stops outgassing from porous materials.[3][5]
Active Degassing & Bubble Removal Techniques

Even with perfect preparation, some bubbles may still be present. The following protocols are designed for their active removal.

This is the most reliable method for producing a truly bubble-free epoxy mixture before pouring.

Objective: To remove dissolved and entrapped air from the mixed epoxy system using negative pressure.

Materials:

  • Mixed epoxy resin in a container

  • Vacuum chamber with a clear lid

  • Vacuum pump capable of pulling ~29 inHg

  • Container for mixed resin that is 3-4 times the volume of the resin mixture to accommodate expansion.[9]

Procedure:

  • Prepare the Mixture: Mix the resin and hardener components thoroughly but slowly, as per the manufacturer's instructions.

  • Place in Chamber: Place the mixing container inside the vacuum chamber. Ensure the container has ample headspace (3-4x the resin volume).

  • Apply Vacuum: Seal the chamber and turn on the vacuum pump. Observe the resin closely.

  • Observe Rise and Fall: The resin will begin to expand and foam as the vacuum pulls the air bubbles out.[9] The volume may increase significantly. If it threatens to overflow, briefly open the valve to release some vacuum before reapplying.[9]

  • Degassing Completion: After a few minutes, the foaming will subside, and the resin will "fall" back to its original volume. Continue to hold the vacuum for an additional 5-10 minutes to ensure all micro-bubbles are removed.[9][10]

  • Release Vacuum Slowly: Turn off the pump and slowly release the vacuum. Releasing it too quickly can re-introduce air into the system.

  • Pour Immediately: The degassed resin is now ready for pouring.

Use this diagram to diagnose and solve bubble issues as they arise.

Troubleshooting_Tree Start Bubble Issue Detected When When did bubbles appear? Start->When DuringMixing During/After Mixing (Before Pouring) When->DuringMixing Before Pouring AfterPouring After Pouring When->AfterPouring During Curing AfterCure In Cured Piece When->AfterCure After Curing SolutionMixing Action: Vacuum Degas (Protocol 1) Alternative: Let stand for 10-15 mins to allow large bubbles to rise. DuringMixing->SolutionMixing Location Where are the bubbles? AfterPouring->Location SolutionCured Action: Mechanical Removal 1. Sand down the affected area. 2. Clean thoroughly with acetone. 3. Apply a new seal/flood coat. AfterCure->SolutionCured Surface On the Surface Location->Surface Surface Embedded Embedded / Throughout Location->Embedded Embedded SolutionSurface Action: Use Heat Gun/Torch (Gentle, sweeping pass) Alternative: Mist with denatured alcohol. Surface->SolutionSurface ReasonEmbedded Cause: Trapped Air (High Viscosity or Outgassing) Action: Prevention is key. Review preparation steps. Ensure substrate is sealed. Embedded->ReasonEmbedded

Sources

Optimization

Technical Support Center: Storage and Handling of 4-(Oxiran-2-ylmethoxy)benzoic acid

Introduction 4-(Oxiran-2-ylmethoxy)benzoic acid (CAS 35217-95-9) is a bifunctional molecule incorporating a reactive epoxide (oxirane) ring and a carboxylic acid moiety on a benzene ring.[1][2] This unique structure make...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Oxiran-2-ylmethoxy)benzoic acid (CAS 35217-95-9) is a bifunctional molecule incorporating a reactive epoxide (oxirane) ring and a carboxylic acid moiety on a benzene ring.[1][2] This unique structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and polymers. However, the inherent reactivity of the epoxide group also renders the compound susceptible to degradation if not stored and handled correctly. This guide outlines the best practices to maintain the integrity of this reagent.

Frequently Asked Questions (FAQs)

Storage

Q1: What are the ideal storage conditions for 4-(Oxiran-2-ylmethoxy)benzoic acid?

A1: To ensure long-term stability, 4-(Oxiran-2-ylmethoxy)benzoic acid should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4][5] The container should be tightly sealed to prevent moisture entry and contamination.[4][5][6][7] While specific temperature ranges are often provider-dependent, a common recommendation for epoxy-containing compounds is between 65°F - 90°F (approximately 18°C - 32°C).[6] Some suppliers may recommend cold-chain transportation, suggesting that refrigerated conditions could be beneficial for transport.[8]

Q2: Can I store this compound in a refrigerator or freezer?

A2: While storing at cool temperatures is generally advisable, refrigeration is not always recommended for two-component epoxy resin systems as it can promote crystallization.[6] For the solid, single-component 4-(Oxiran-2-ylmethoxy)benzoic acid, storing in a desiccator within a refrigerator can be a practical approach to keep it cool and dry. However, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound, which could lead to hydrolysis.

Q3: What is the expected shelf-life of 4-(Oxiran-2-ylmethoxy)benzoic acid?

A3: The shelf-life is highly dependent on the storage conditions. When stored under the recommended cool, dry, and inert conditions, the compound should remain stable for an extended period. However, exposure to moisture, high temperatures, or incompatible materials can significantly shorten its effective shelf-life. It is always best to refer to the manufacturer's certificate of analysis and specified expiration date.

Handling

Q4: What are the primary safety precautions when handling this compound?

A4: As with many epoxy compounds, 4-(Oxiran-2-ylmethoxy)benzoic acid should be handled with care. It is considered a mild to moderate irritant to the skin, eyes, and mucous membranes.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn.[6][9][10] Handling should be done in a well-ventilated area or under a chemical fume hood.[5][10] Avoid creating dust when working with the solid form.[5]

Q5: Are there any chemical incompatibilities I should be aware of?

A5: Yes. The epoxide ring is susceptible to ring-opening reactions. Therefore, 4-(Oxiran-2-ylmethoxy)benzoic acid is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][11][12] Contact with these substances can lead to rapid degradation and potentially hazardous reactions. The carboxylic acid group can also react with bases.

Degradation

Q6: What is the most common degradation pathway for this compound?

A6: The most common degradation pathway is the hydrolysis of the epoxide ring.[13][14][15] This reaction involves the nucleophilic attack of a water molecule on one of the carbon atoms of the oxirane ring, leading to the formation of a diol (a compound with two hydroxyl groups). This reaction can be catalyzed by both acids and bases.[13][14][15]

Q7: How can I detect if my sample of 4-(Oxiran-2-ylmethoxy)benzoic acid has degraded?

A7: Degradation can be detected using various analytical techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products. A fresh, pure sample will show a single major peak, while a degraded sample will exhibit additional peaks corresponding to the diol and potentially other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the structural changes associated with epoxide ring-opening. The appearance of new signals corresponding to the diol product and the disappearance of the characteristic epoxide signals would indicate degradation.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the parent compound and its degradation products, confirming the presence of the diol.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor solubility in non-polar organic solvents Degradation to the more polar diol.Confirm degradation using an analytical technique like HPLC or NMR. If degraded, a fresh sample should be obtained.
Inconsistent reaction yields or unexpected byproducts Partial degradation of the starting material.Test the purity of the 4-(Oxiran-2-ylmethoxy)benzoic acid before use. Consider recrystallization if minor impurities are present, though procuring a new batch is often more reliable.
Change in physical appearance (e.g., clumping, discoloration) Absorption of moisture leading to hydrolysis.Discard the reagent and obtain a fresh supply. Ensure future storage is in a tightly sealed container, possibly with a desiccant.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Bring the container of 4-(Oxiran-2-ylmethoxy)benzoic acid to room temperature before opening.

  • Weigh the desired amount of the solid in a fume hood.

  • Add the solid to a clean, dry volumetric flask.

  • Add a small amount of a suitable anhydrous solvent (e.g., anhydrous DMSO, DMF, or THF) and swirl to dissolve.

  • Once dissolved, dilute to the final volume with the same solvent.

  • Store the solution under an inert atmosphere (e.g., nitrogen or argon) and at a cool temperature, protected from light. Use the solution as quickly as possible.

Protocol 2: Monitoring Degradation by HPLC
  • Sample Preparation: Prepare a dilute solution of your 4-(Oxiran-2-ylmethoxy)benzoic acid sample in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and analyze the chromatogram. Compare the retention time and peak purity to a reference standard or a previously analyzed fresh sample. The appearance of earlier eluting, more polar peaks is indicative of hydrolysis.

Visualizing Degradation and Troubleshooting

Degradation Pathway

The primary degradation route is the acid- or base-catalyzed hydrolysis of the epoxide ring.

G cluster_0 Degradation of 4-(Oxiran-2-ylmethoxy)benzoic acid Start 4-(Oxiran-2-ylmethoxy)benzoic acid Product 4-((2,3-dihydroxypropoxy))benzoic acid (Diol) Start->Product Hydrolysis Catalyst H₂O (Acid or Base Catalyzed) Catalyst->Start

Caption: Hydrolysis of the epoxide ring to form a diol.

Troubleshooting Workflow

A logical approach to identifying and resolving issues with 4-(Oxiran-2-ylmethoxy)benzoic acid.

G cluster_1 Troubleshooting Workflow Start Experiment Fails (e.g., low yield, byproducts) Check_Purity Check Purity of Starting Material (HPLC, NMR) Start->Check_Purity Is_Pure Is it Pure? Check_Purity->Is_Pure Not_Pure Degradation Confirmed Is_Pure->Not_Pure No Review_Protocol Review Experimental Protocol Is_Pure->Review_Protocol Yes Procure_New Procure Fresh Reagent Not_Pure->Procure_New Review_Storage Review Storage & Handling Procedures Not_Pure->Review_Storage End Proceed with Experiment Procure_New->End Review_Storage->End Review_Protocol->End

Caption: A workflow for troubleshooting experimental issues.

References

  • Epoxy Resins Committee of PlasticsEurope. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS.
  • Epoxy Technologies, Inc. (n.d.). HANDLING AND STORAGE OF EPOXY RESINS.
  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems.
  • Key Organics. (2017). Safety Data Sheet - 4-[(oxolan-2-yl)methoxy]benzoic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-(Thiophen-2-ylmethoxy)benzoic acid.
  • National Institute of Standards and Technology. (2015). Safety Data Sheet - Benzoic Acid.
  • VSNCHEM. (n.d.). 4-(Oxiran-2-ylmethoxy)benzoic acid 35217-95-9.
  • BLD Pharm. (n.d.). 35217-95-9|4-(Oxiran-2-ylmethoxy)benzoic acid.
  • CymitQuimica. (2024). Safety Data Sheet - 2-Chloro-4-(hydroxymethyl)benzoic acid.
  • TCI Chemicals. (2025). Safety Data Sheet - 5-Chloro-2-methoxybenzoic Acid.
  • Flinn Scientific. (2019). Safety Data Sheet (SDS) Benzoic Acid.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.5: Reactions of Epoxides- Ring-opening. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Curing Parameters for 4-(Oxiran-2-ylmethoxy)benzoic Acid Resins

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for 4-(Oxiran-2-ylmethoxy)benzoic acid based resin systems. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 4-(Oxiran-2-ylmethoxy)benzoic acid based resin systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your curing processes for reliable and repeatable results.

Section 1: Understanding the Curing Chemistry

Q1: What are the primary curing mechanisms for 4-(Oxiran-2-ylmethoxy)benzoic acid?

4-(Oxiran-2-ylmethoxy)benzoic acid is a unique monomer possessing two distinct reactive functional groups: an epoxide (oxirane) ring and a carboxylic acid. This dual functionality allows for several curing pathways, primarily revolving around a self-curing mechanism catalyzed by the molecule itself.

Primary Mechanism: Self-Curing via Acid-Catalyzed Etherification

The dominant reaction is the opening of the epoxide ring by the carboxylic acid group of another monomer. This reaction can be initiated by heat and proceeds in two key steps:

  • Initial Ring Opening: The carboxylic acid protonates the oxygen on the epoxide ring, making it more susceptible to nucleophilic attack. The carboxylate anion then attacks one of the epoxide carbons, opening the ring and forming an ester linkage and a secondary hydroxyl group.

  • Secondary Reaction (Etherification): The newly formed hydroxyl group is also nucleophilic and can attack the epoxide ring of another monomer. This chain-propagation step forms an ether linkage and another hydroxyl group, leading to the growth of a cross-linked polymer network.

Because the reaction generates a hydroxyl group that can further participate in curing, this is considered an autocatalytic process.[1] The rate of reaction can therefore accelerate as the cure progresses.

G cluster_0 Step 1: Initial Ring Opening (Esterification) cluster_1 Step 2: Chain Propagation (Etherification) Monomer1 Monomer 1 (Carboxylic Acid) Monomer2 Monomer 2 (Epoxide) Intermediate Intermediate Product (Ester + Hydroxyl Group) Monomer1->Intermediate Attacks Monomer2->Intermediate Attacked Monomer3 Monomer 3 (Epoxide) Intermediate2 Intermediate Product (From Step 1) Network Cross-linked Polymer Network (Ether Linkage) Intermediate2->Network Hydroxyl attacks Monomer3->Network Attacked caption Fig 1. Self-curing mechanism of the resin.

Fig 1. Self-curing mechanism of the resin.

Co-Curing with External Agents:

While self-curing is possible, the formulation can be modified with external curing agents to tailor properties.

  • Amine Curing Agents: Primary and secondary amines are highly reactive with epoxide groups and can be added to accelerate curing and modify the final network structure.[2]

  • Anhydride Curing Agents: Anhydrides react with the epoxide group (often requiring higher temperatures and a catalyst) and can also react with the hydroxyl groups formed during the reaction, leading to a densely cross-linked polyester-ether network.[3][4]

Section 2: Troubleshooting Guide for Common Curing Issues

This section addresses specific problems you may encounter during your experiments.

Q2: My resin remains tacky, soft, or uncured after the recommended curing time. What went wrong?

A tacky surface is the most common sign of incomplete curing. The root cause is an improperly formed polymer network, leaving unreacted components that act as plasticizers.

Potential Causes & Solutions:

  • Incorrect Curing Temperature: The curing temperature may be too low, preventing the reaction from reaching completion within the allotted time. Curing reactions are highly temperature-dependent; a lower temperature drastically reduces the reaction rate.[5][6]

    • Solution: Increase the curing temperature in 10°C increments or extend the curing time. Confirm your oven's temperature accuracy with a calibrated external thermometer.

  • Inaccurate Mixing (for co-curing agents): If using an external hardener, an incorrect mix ratio is a primary cause of failure.[5] Even slight deviations from the stoichiometric ratio can leave an excess of one component, preventing full cross-linking.

    • Solution: Use a calibrated analytical balance to measure resin and hardener by weight, not volume. Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.[5]

  • Inhibition from Contaminants: Moisture is a known inhibitor for many epoxy systems, potentially causing cloudiness and incomplete cure.[6] Contaminants on the substrate, such as grease or oil, can also interfere with the reaction at the interface.[5][7]

    • Solution: Work in a controlled environment with low humidity (<50%).[6] Ensure all substrates and mixing equipment are scrupulously clean and dry.

  • Expired Materials: Resin components can degrade over time, losing their reactivity.

    • Solution: Check the expiration dates on your materials. Use fresh stock for critical applications.[8]

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Tacky/Soft Surface Temp Curing Temperature Too Low? start->Temp Ratio Incorrect Mix Ratio (if using hardener)? start->Ratio Contam Moisture/Surface Contamination? start->Contam Expired Expired Materials? start->Expired Sol_Temp Increase Temp or Extend Time Temp->Sol_Temp Sol_Ratio Verify Stoichiometry & Mix Thoroughly Ratio->Sol_Ratio Sol_Contam Control Humidity & Clean Substrate Contam->Sol_Contam Sol_Expired Use Fresh Reagents Expired->Sol_Expired caption Fig 2. Troubleshooting workflow for incomplete curing.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Oxiran-2-ylmethoxy)benzoic Acid and Alternative Epoxy Monomers for High-Performance Applications

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced materials with tailored properties, the selection of epoxy monomers is a critical determinant of the final thermoset's performanc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties, the selection of epoxy monomers is a critical determinant of the final thermoset's performance. This guide provides an in-depth comparison of 4-(Oxiran-2-ylmethoxy)benzoic acid, a notable epoxy monomer derived from p-hydroxybenzoic acid, with other conventional and bio-based epoxy alternatives. We will delve into their chemical structures, and critically, their cured performance characteristics, supported by experimental data and standardized testing protocols.

Introduction to 4-(Oxiran-2-ylmethoxy)benzoic Acid: A Monomer of Interest

4-(Oxiran-2-ylmethoxy)benzoic acid, also known as 2-[(4-Carboxyphenoxy)methyl]oxirane, is a glycidyl ether derivative of p-hydroxybenzoic acid. Its structure, featuring a rigid aromatic ring, a carboxylic acid group, and a reactive oxirane ring, suggests its potential for creating highly cross-linked polymers with enhanced thermal and mechanical properties. The presence of the carboxylic acid moiety offers unique opportunities for modifying the polymer network, potentially influencing adhesion, reactivity, and solubility.

Chemical Structure:

The Benchmark and Bio-Based Alternatives: A Comparative Landscape

To contextualize the performance of 4-(Oxiran-2-ylmethoxy)benzoic acid, we will compare it with the industry-standard petroleum-based epoxy monomer, Bisphenol A diglycidyl ether (DGEBA), and a promising bio-based alternative derived from p-hydroxycinnamic acid (HCA-EP).

  • Bisphenol A diglycidyl ether (DGEBA): For decades, DGEBA has been the workhorse of the epoxy resin industry due to its excellent mechanical strength and thermal stability. However, concerns over the endocrine-disrupting potential of its precursor, bisphenol A, have driven the search for safer alternatives.

  • p-Hydroxycinnamic acid-derived epoxy monomer (HCA-EP): As a bio-based monomer, HCA-EP offers a sustainable alternative to petroleum-derived epoxies. Its inherent aromatic structure and potential for high cross-link density make it a compelling candidate for high-performance applications.[1]

Performance Comparison: A Data-Driven Analysis

The true measure of an epoxy monomer lies in the properties of its cured thermoset. This section presents a comparative analysis of key performance metrics. While direct, publicly available experimental data for cured 4-(Oxiran-2-ylmethoxy)benzoic acid is limited, we can infer its potential performance based on studies of closely related epoxy resins derived from p-hydroxybenzoic acid and its derivatives.[2][3][4]

Table 1: Comparative Performance of Cured Epoxy Monomers

Property4-(Oxiran-2-ylmethoxy)benzoic acid (Inferred)DGEBA (Typical Values)p-Hydroxycinnamic acid-derived epoxy (HCA-EP)Test Standard
Thermal Properties
Glass Transition Temperature (Tg)Potentially > 190 °C~170-190 °C192.9 °C[1]ASTM D7028, E1356
Decomposition Temperature (Td)High, due to aromatic structure~350-400 °CHigh char yield (31.6%)[1]ASTM E1131
Mechanical Properties
Tensile StrengthPotentially High~70-90 MPa98.3 MPa[1]ASTM D638
Flexural StrengthPotentially High~100-140 MPa158.9 MPa[1]ASTM D790

Analysis of Performance:

The rigid aromatic backbone of 4-(Oxiran-2-ylmethoxy)benzoic acid is expected to contribute to a high glass transition temperature and excellent thermal stability, comparable to or even exceeding that of DGEBA. Research on multifunctional poly(4-hydroxybenzoates) suggests that epoxy resins derived from these structures can afford high stiffness, strength, and glass transition temperatures.[2][3][4]

The bio-based HCA-EP demonstrates impressive thermal and mechanical properties, outperforming typical DGEBA in both glass transition temperature and tensile and flexural strength.[1] This highlights the potential of bio-based aromatic structures to serve as high-performance alternatives to traditional epoxy monomers.

Experimental Protocols for Epoxy Resin Characterization

To ensure the validity and reproducibility of performance data, standardized testing methodologies are crucial. The following are detailed protocols for key characterization techniques based on ASTM standards.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

dot

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis (ASTM E1356) cluster_data Data Interpretation P1 Weigh 5-10 mg of cured epoxy sample into an aluminum DSC pan. P2 Hermetically seal the pan. P1->P2 A1 Place sample and reference pans in the DSC cell. P2->A1 A2 Equilibrate at a low temperature (e.g., 25°C). A1->A2 A3 Ramp temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg. A2->A3 A4 Record heat flow vs. temperature. A3->A4 D1 Identify the midpoint of the step transition in the heat flow curve as the Tg. A4->D1

Caption: Workflow for DSC analysis to determine Tg.

Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

dot

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis (ASTM E1131) cluster_data Data Interpretation P1 Place a 10-20 mg sample of the cured epoxy into a tared TGA crucible. A1 Place the crucible in the TGA furnace. P1->A1 A2 Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). A1->A2 A3 Record weight loss as a function of temperature. A2->A3 D1 Determine the onset temperature of decomposition (Td) and the percentage of char yield at a specific high temperature. A3->D1

Caption: Workflow for TGA to assess thermal stability.

Measurement of Tensile Properties

dot

Tensile_Test_Workflow cluster_prep Specimen Preparation (ASTM D638) cluster_testing Tensile Testing cluster_calc Calculation P1 Cast the epoxy resin into a standard dumbbell-shaped mold (Type I for rigid plastics). P2 Cure the specimens according to the specified curing schedule. P1->P2 P3 Condition the specimens at a standard temperature and humidity. P2->P3 T1 Mount the specimen in the grips of a universal testing machine. P3->T1 T2 Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min). T1->T2 T3 Record the load and elongation until the specimen fractures. T2->T3 C1 Calculate tensile strength, modulus of elasticity, and elongation at break from the stress-strain curve. T3->C1

Caption: Workflow for tensile property testing.

Causality Behind Experimental Choices

The selection of these characterization techniques is based on their direct relevance to the performance of epoxy resins in demanding applications.

  • DSC for Tg: The glass transition temperature is a critical parameter that defines the upper service temperature of a thermoset. Above Tg, the material loses its rigidity and mechanical strength. DSC is a widely accepted and reliable method for determining this transition.

  • TGA for Thermal Stability: TGA provides crucial information on the material's degradation behavior at elevated temperatures. This is vital for applications where the material will be exposed to thermal stress. The onset of decomposition and the char yield are key indicators of thermal robustness.

  • Tensile Testing for Mechanical Strength: Tensile properties, including strength and modulus, are fundamental indicators of a material's ability to withstand mechanical loads. ASTM D638 provides a standardized framework for obtaining comparable data.

Conclusion and Future Outlook

While direct comparative data for 4-(Oxiran-2-ylmethoxy)benzoic acid is still emerging, its chemical structure and the performance of related p-hydroxybenzoic acid-derived epoxies suggest it is a promising candidate for high-performance applications. Its rigid aromatic core is expected to impart high thermal stability and mechanical strength.

Furthermore, the growing interest in sustainable materials makes bio-based alternatives like HCA-EP particularly attractive. The exceptional properties demonstrated by HCA-EP challenge the long-held dominance of petroleum-based monomers and open new avenues for the development of environmentally friendly, high-performance thermosets.

Further research is warranted to fully characterize the cured properties of 4-(Oxiran-2-ylmethoxy)benzoic acid and to directly benchmark it against both conventional and other novel bio-based epoxy monomers. Such studies will be instrumental in guiding the selection of materials for the next generation of advanced composites, adhesives, and coatings.

References

  • Liu, Y., et al. (2021). A bio-based epoxy resin derived from p-hydroxycinnamic acid with high mechanical properties and flame retardancy. Chemical Engineering Journal, 425, 131473. [Link]

  • Llevot, A., et al. (2013). Renewable resource-based epoxy resins derived from multifunctional poly(4-hydroxybenzoates). Green Chemistry, 15(8), 2094-2103. [Link]

  • American Society for Testing and Materials. (2014). ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. ASTM International. [Link]

  • Llevot, A., et al. (2013). Renewable resource-based epoxy resins derived from multifunctional poly(4-hydroxybenzoates). Semantic Scholar. [Link]

  • Llevot, A., et al. (2013). Renewable resource-based epoxy resins derived from multifunctional poly(4-hydroxybenzoates). Request PDF. [Link]

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Comparative

A Comparative Guide for Resin Precursors: 4-(Oxiran-2-ylmethoxy)benzoic acid vs. Bisphenol A Diglycidyl Ether (DGEBA)

This guide provides a detailed, objective comparison between the established epoxy resin monomer, Bisphenol A Diglycidyl Ether (DGEBA), and the specialized chemical compound, 4-(Oxiran-2-ylmethoxy)benzoic acid. The conte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison between the established epoxy resin monomer, Bisphenol A Diglycidyl Ether (DGEBA), and the specialized chemical compound, 4-(Oxiran-2-ylmethoxy)benzoic acid. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of their respective chemical natures, reactivity, and potential performance in various applications, supported by established experimental principles.

Executive Summary: A Tale of Two Epoxides

At first glance, both DGEBA and 4-(Oxiran-2-ylmethoxy)benzoic acid share a common feature: the reactive oxirane (epoxy) ring. However, their molecular architecture dictates fundamentally different roles in polymer chemistry and material science.

  • Bisphenol A Diglycidyl Ether (DGEBA) is the workhorse of the thermoset industry.[1][2] As a difunctional molecule, it possesses two glycidyl ether groups, enabling it to form a robust, three-dimensional cross-linked network when reacted with a suitable curing agent (hardener).[3] This network structure is responsible for the high mechanical strength, thermal stability, and chemical resistance that characterize DGEBA-based materials, which are ubiquitous in coatings, adhesives, composites, and electronics.[2][4]

  • 4-(Oxiran-2-ylmethoxy)benzoic acid , in contrast, is a monofunctional epoxy compound that also contains a carboxylic acid group.[5][6] This unique combination of reactive sites suggests a more specialized role. It is not designed to be a primary network-former like DGEBA. Instead, its structure allows it to act as a reactive modifier, a chain terminator, or a building block for introducing specific functionalities (like acid groups for improved adhesion or biocompatibility) into a polymer backbone.

The core distinction lies in functionality: DGEBA is built for cross-linking and creating bulk material properties, while 4-(Oxiran-2-ylmethoxy)benzoic acid is tailored for functional modification.

Molecular and Physicochemical Properties

A direct comparison of their fundamental properties reveals the stark differences in their intended use.

Property4-(Oxiran-2-ylmethoxy)benzoic acidBisphenol A Diglycidyl Ether (DGEBA)
CAS Number 35217-95-9[5][7]1675-54-3[1]
Molecular Formula C₁₀H₁₀O₄[5]C₂₁H₂₄O₄[8]
Molecular Weight 194.18 g/mol [5]340.41 g/mol [8]
Structure Monofunctional epoxy, Monofunctional carboxylic acidDifunctional epoxy
Appearance Likely a crystalline solidColorless to pale straw-colored viscous liquid[1][9]
Key Reactive Groups 1x Oxirane (Epoxy), 1x Carboxylic Acid2x Oxirane (Epoxy)
Primary Role Functional modifier, adhesion promoter, specialty monomerPrimary resin, network-former
Health & Safety Note Data not widely available; handle with standard laboratory precautions.Precursor, Bisphenol A, is a known endocrine disruptor.[1]

Reactivity and Curing Mechanisms: A Divergence in Chemical Pathways

The most significant divergence between these two compounds is their chemical reactivity during polymerization or "curing."

DGEBA: The Cross-Linking Paradigm

DGEBA's difunctionality is the cornerstone of its utility. It is typically cured using agents that contain active hydrogen atoms, such as polyamines or anhydrides.[1]

  • With Amines (e.g., Diaminodiphenyl sulfone - DDS): The primary amine groups of the hardener attack the carbon atoms of the epoxy rings, initiating a ring-opening reaction. This process continues, with secondary amines also reacting, to build a highly cross-linked, rigid thermoset network.[3]

Caption: Curing mechanism of DGEBA with an amine hardener.

4-(Oxiran-2-ylmethoxy)benzoic acid: A Multifaceted Reactant

The presence of both an epoxy and a carboxylic acid group opens up several distinct reaction pathways, making its behavior highly dependent on the co-reactants and reaction conditions.

  • Epoxy-Carboxyl Reaction: The carboxylic acid can react with an epoxy group (either from another molecule or from a primary resin like DGEBA) to form a β-hydroxy ester.[10] This reaction is often used in coatings and can be catalyzed to proceed at acceptable rates.[11]

  • Acid as a Curing Agent: The carboxylic acid group itself can act as a hardener for epoxy resins, a principle used in creating advanced materials like vitrimers, which are recyclable thermosets.[12][13]

  • Epoxy Reactivity: The epoxy group can react with traditional hardeners like amines.[14]

  • Esterification: The carboxylic acid can undergo standard esterification with alcohols.[15]

This dual reactivity means it can be strategically employed. For example, adding a small amount to a DGEBA formulation could tether carboxylic acid groups to the polymer network, potentially enhancing adhesion to metal or mineral substrates.[16]

Caption: Dual reactivity of 4-(Oxiran-2-ylmethoxy)benzoic acid.

Performance Comparison: A Deductive Analysis

Performance MetricDGEBA-based System (Typical)System Modified with 4-(Oxiran-2-ylmethoxy)benzoic acid (Hypothesized)Rationale
Mechanical Strength High (forms the bulk matrix)Lower (if used alone); may slightly reduce strength if used as a modifier due to network disruption.DGEBA is difunctional, leading to high cross-link density.[17] The monofunctional nature of the benzoic acid derivative would act as a chain terminator, reducing overall cross-linking.[18]
Adhesion Good, but substrate-dependent.Potentially Excellent, especially to metals and polar surfaces.The carboxylic acid group is known to significantly improve adhesion to metal substrates.[16]
Thermal Stability (Tg) High (dependent on curing agent).Likely lower Tg if used as a modifier.Reduced cross-link density typically leads to a lower glass transition temperature (Tg).[18]
Biocompatibility Limited due to potential leaching of Bisphenol A.[1]Potentially higher.Avoids the Bisphenol A structure. Benzoic acid derivatives are used in various pharmaceutical and food applications.[15]
Viscosity Control High viscosity liquid.As a smaller molecule, it could act as a reactive diluent to reduce the viscosity of a DGEBA formulation.Lower molecular weight additives generally reduce the viscosity of resin systems.[18]

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences, a structured experimental plan is essential. The following protocols outline standard methodologies for characterizing and comparing these materials.

Workflow for Resin Characterization

Caption: Standard workflow for comparing epoxy formulations.

Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and assess the extent of cure.[19]

  • Methodology:

    • Prepare uncured samples (5-10 mg) of each formulation in hermetically sealed aluminum DSC pans.

    • Perform a dynamic scan from ambient temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.[20]

    • Observe the exothermic peak for the uncured sample to determine the heat of cure (ΔH_cure).

    • Prepare fully cured samples and run a similar scan. The midpoint of the step-change in the heat flow curve indicates the Tg.

    • A second scan on a cured sample should show no residual exotherm, confirming a full cure.[19]

Protocol 2: Mechanical Properties via Tensile Testing
  • Objective: To measure the ultimate tensile strength, modulus of elasticity, and elongation at break.

  • Methodology:

    • Cast dog-bone shaped specimens of each cured formulation according to ASTM D638 specifications.[21]

    • Ensure specimens are fully cured and conditioned at standard temperature and humidity for at least 48 hours.

    • Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).

    • Record the stress-strain curve for each sample and calculate the key mechanical properties. A minimum of five specimens should be tested for each formulation to ensure statistical validity.[22]

Protocol 3: Adhesion Performance via Lap Shear Strength
  • Objective: To quantify the adhesive strength of the formulations on a standard substrate (e.g., aluminum).

  • Methodology:

    • Prepare single lap joint specimens according to ASTM D1002 . This involves bonding two metal coupons with a controlled overlap area and bondline thickness.

    • Substrates (e.g., 2024-T3 aluminum) should be properly cleaned and etched prior to bonding.

    • Apply the adhesive formulation, assemble the joint, and cure according to the established schedule.

    • Test the specimens in tension on a universal testing machine until failure. The lap shear strength is calculated as the maximum load divided by the bond area.

Conclusion and Strategic Recommendations

The choice between DGEBA and 4-(Oxiran-2-ylmethoxy)benzoic acid is not one of direct replacement but of strategic formulation.

  • DGEBA remains the undisputed choice for applications requiring high structural integrity, thermal performance, and cost-effectiveness. It is the foundation of countless high-performance thermosets.[2][23]

  • 4-(Oxiran-2-ylmethoxy)benzoic acid should be viewed as a high-value functional additive or specialty monomer . Its utility lies in its ability to impart specific properties that DGEBA alone cannot provide. Researchers should consider this compound when:

    • Enhanced adhesion to metallic or polar substrates is a critical requirement.[16]

    • The final product requires acid functionality for subsequent reactions or for modulating surface properties.

    • A BPA-free formulation is desired for biomedical or food-contact applications.

    • Fine-tuning of network properties, such as creating more flexible or tailored polymer architectures, is needed.

For drug development professionals, the BPA-free nature of the benzoic acid derivative, coupled with the known biological roles of benzoic acid compounds, may present opportunities for creating novel biocompatible materials, drug delivery matrices, or functionalized surfaces for biomedical devices.

References

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  • ACS Publications. Quantitative Characterization of Solid Epoxy Resins Using Comprehensive Two Dimensional Liquid Chromatography Coupled with Electrospray Ionization-Time of Flight Mass Spectrometry. [Link]

  • ResearchGate. Mechanism of reaction of DGEBA, DCH and (PDMS-DGE): a initiation, and b propagation. [Link]

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Validation

A Comparative Guide to 4-(Oxiran-2-ylmethoxy)benzoic Acid in High-Performance Composites

This guide provides an in-depth technical comparison of composite materials formulated with "4-(Oxiran-2-ylmethoxy)benzoic acid" against established high-performance alternatives. Our analysis is grounded in experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of composite materials formulated with "4-(Oxiran-2-ylmethoxy)benzoic acid" against established high-performance alternatives. Our analysis is grounded in experimental data and is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of material performance for advanced applications.

Introduction: The Quest for Superior Composite Performance

High-performance composites are at the forefront of materials innovation, enabling advancements in aerospace, automotive, and biomedical fields. The matrix, the resin that binds the reinforcing fibers, is a critical determinant of a composite's overall properties. While conventional epoxy resins like those based on bisphenol A diglycidyl ether (DGEBA) are widely used, the demand for materials with enhanced toughness, thermal stability, and specific functionalities has driven the exploration of novel resin chemistries.

This guide focuses on "4-(Oxiran-2-ylmethoxy)benzoic acid," a molecule poised to advance composite technology. Its rigid benzoic acid core and reactive oxirane group suggest its potential as a monomer for high-performance epoxy systems, particularly those exhibiting liquid crystalline behavior. Liquid crystalline epoxy (LCE) resins are a class of thermosets that can form highly ordered structures upon curing, leading to significant improvements in mechanical and thermal properties.[1][2]

This document will compare the projected performance of composites based on "4-(Oxiran-2-ylmethoxy)benzoic acid," informed by data from analogous LCE systems, against three key benchmarks:

  • Standard Bisphenol A (DGEBA) Epoxy Composites: The industry workhorse, providing a baseline for performance.

  • Vinyl Ester Composites: Known for their excellent corrosion resistance and toughness.

  • Bio-Based Epoxy Composites: An emerging class of materials addressing sustainability demands.

Performance Comparison: A Data-Driven Analysis

The selection of a resin system is a trade-off between various performance metrics. The following tables summarize key experimental data for carbon fiber reinforced composites made with different matrix systems.

Disclaimer: Experimental data for composites specifically utilizing "4-(Oxiran-2-ylmethoxy)benzoic acid" is not yet widely available in peer-reviewed literature. The data presented for the "Liquid Crystalline Epoxy (LCE) System" is representative of high-performance LCEs and serves as a scientifically informed projection for the performance of a composite based on "4-(Oxiran-2-ylmethoxy)benzoic acid."

Mechanical Properties

Mechanical performance is paramount for structural applications. Key metrics include tensile strength (resistance to being pulled apart), flexural modulus (stiffness), and fracture toughness (resistance to crack propagation).

Property Liquid Crystalline Epoxy (LCE) System (Projected) Standard DGEBA Epoxy Vinyl Ester Bio-Based Epoxy Test Method
Tensile Strength (MPa) 53.01 - 54.64[3]52.15[3]60 - 80[4]38.32[5][6]ASTM D638 / ISO 527
Flexural Modulus (GPa) 11 - 16[7]7 - 11[7]3.0 - 4.0[4]2.2 - 3.0[8]ASTM D790 / ISO 178
Fracture Toughness (MPa·m¹/²) 2.75[3]1.91[3]~0.6 - 1.0~0.5 - 0.8ASTM D5045
Thermal Properties

Thermal stability is crucial for components exposed to elevated temperatures. Key parameters include the glass transition temperature (Tg), at which the material transitions from a rigid to a rubbery state, and thermal conductivity.

Property Liquid Crystalline Epoxy (LCE) System (Projected) Standard DGEBA Epoxy Vinyl Ester Bio-Based Epoxy Test Method
Glass Transition Temp. (Tg) (°C) > 200158 - 201[9]95 - 105[4]~135[4]DSC / DMA
Thermal Conductivity (W/m·K) > 0.4[3]~0.2~0.2~0.2ASTM E1461

Causality Behind Performance: A Mechanistic Exploration

The superior projected performance of "4-(Oxiran-2-ylmethoxy)benzoic acid"-based composites stems from the anticipated formation of a liquid crystalline network.

The Liquid Crystalline Advantage

The rigid, rod-like structure of molecules like "4-(Oxiran-2-ylmethoxy)benzoic acid" allows them to self-assemble into highly ordered domains during the curing process. This molecular alignment is in stark contrast to the amorphous, entangled network of standard DGEBA epoxies.

G cluster_0 Standard DGEBA Epoxy Network (Amorphous) cluster_1 Liquid Crystalline Epoxy Network (Ordered) a Entangled Polymer Chains b Random Crosslinks a->b c Aligned Mesogenic Units d Ordered Domains c->d

Caption: Comparison of amorphous vs. ordered polymer networks.

This ordered structure provides several benefits:

  • Enhanced Toughness: The ordered domains can dissipate energy through mechanisms like crack pinning and shear yielding of the matrix, leading to significantly higher fracture toughness.[10] The dissipation of energy during the reorientation of network chains is a key factor in the high fracture toughness of LCEs.[1]

  • Improved Thermal Conductivity: The aligned polymer chains create efficient pathways for phonon transport, resulting in higher thermal conductivity compared to amorphous systems where phonons are scattered by the disordered structure.[3]

  • Higher Thermal Stability: The densely packed, ordered structure restricts molecular motion, leading to a higher glass transition temperature.

Comparative Toughening Mechanisms

The primary toughening mechanism in LCEs differs from that of other resin systems.

G cluster_0 Toughening Mechanisms LCE Liquid Crystalline Epoxy Ordered Domain Deformation Crack Pinning Shear Yielding DGEBA Standard DGEBA Epoxy Rubber Toughening Thermoplastic Toughening Nanoparticle Reinforcement VE Vinyl Ester Inherent Chain Flexibility Additive Toughening

Caption: Toughening mechanisms in different resin systems.

Experimental Protocols: Ensuring Self-Validating Systems

The following are detailed methodologies for the key experiments cited in this guide. Adherence to these standardized procedures is crucial for obtaining reliable and comparable data.

Composite Fabrication: Hand Lay-up and Compression Molding
  • Mold Preparation: A steel mold is cleaned and treated with a release agent.

  • Resin Preparation: The epoxy resin and curing agent are mixed in the stoichiometric ratio. For "4-(Oxiran-2-ylmethoxy)benzoic acid," a suitable aromatic amine curing agent would be used. The mixture is degassed in a vacuum chamber.

  • Lay-up: Layers of carbon fiber fabric are placed into the mold and impregnated with the resin mixture.

  • Curing: The lay-up is placed in a heated press. A typical cure cycle for a high-performance epoxy is 2 hours at 120°C followed by a post-cure of 2 hours at 170°C.[11]

  • Demolding: The cured composite panel is removed from the mold after cooling.

Mechanical Testing Workflow

G start Cured Composite Panel cut Cut Specimens (ASTM Standards) start->cut tensile Tensile Test (ASTM D3039) cut->tensile flexural Flexural Test (ASTM D790) cut->flexural fracture Fracture Toughness Test (ASTM D5045) cut->fracture data Data Analysis tensile->data flexural->data fracture->data

Caption: Workflow for mechanical characterization of composites.

  • Tensile Testing (ASTM D3039): Rectangular specimens are loaded in tension until failure to determine tensile strength and modulus.

  • Flexural Testing (ASTM D790): A rectangular beam specimen is subjected to a three-point bending test to determine its flexural strength and modulus.

  • Fracture Toughness Testing (ASTM D5045): A compact tension specimen with a pre-crack is loaded until the crack propagates to determine the critical stress intensity factor (KIc).

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) by measuring the heat flow into or out of a sample as it is heated.

  • Thermal Conductivity (ASTM E1461): The laser flash method is used to measure the thermal diffusivity, which is then used to calculate the thermal conductivity.

Conclusion and Future Outlook

The analysis presented in this guide suggests that composites based on "4-(Oxiran-2-ylmethoxy)benzoic acid" hold significant promise for high-performance applications. By leveraging the principles of liquid crystal self-assembly, these materials are projected to offer a superior combination of toughness, thermal stability, and mechanical strength compared to standard epoxy and vinyl ester systems.

While bio-based epoxies offer a compelling sustainability advantage, their mechanical and thermal properties currently lag behind high-performance petroleum-based systems. Future research should focus on synthesizing and characterizing composites with "4-(Oxiran-2-ylmethoxy)benzoic acid" to validate these projections and explore its full potential. The development of bio-based liquid crystalline epoxies could represent a significant step towards achieving both high performance and sustainability in advanced composite materials.

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  • Euclid Chemical. (n.d.). INCRETE HIGH PERFORMANCE EPOXY. [Link]

  • Iftime, M., et al. (2022). Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units. National Institutes of Health. [Link]

  • Rwei, S., et al. (2015). Thermal properties of DGEBA epoxy cured with different curing agents. ResearchGate. [Link]

  • Robnor Resinlab. (n.d.). Technical Data Sheet Epoxy Resin PX439N. Farnell. [Link]

Sources

Comparative

A Spectroscopic Guide to "4-(Oxiran-2-ylmethoxy)benzoic acid" and Its Derivatives: An In-Depth Comparison for Researchers

In the landscape of pharmaceutical research and materials science, the nuanced understanding of molecular structure is paramount. "4-(Oxiran-2-ylmethoxy)benzoic acid" and its derivatives represent a class of compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the nuanced understanding of molecular structure is paramount. "4-(Oxiran-2-ylmethoxy)benzoic acid" and its derivatives represent a class of compounds with significant potential, owing to the versatile reactivity of the epoxide ring and the electronic properties of the substituted benzoic acid moiety. This guide provides a comprehensive spectroscopic comparison of these molecules, offering researchers, scientists, and drug development professionals a detailed roadmap for their identification, characterization, and quality control.

The following sections will delve into the characteristic spectroscopic signatures of these compounds as observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the underlying principles of spectral interpretation and provide standardized experimental protocols to ensure reproducible and reliable data acquisition.

The Structural Framework: 4-(Oxiran-2-ylmethoxy)benzoic acid

The foundational structure of the molecules discussed herein is 4-(Oxiran-2-ylmethoxy)benzoic acid, also known as 4-(glycidyloxy)benzoic acid. This molecule integrates a para-substituted benzene ring with a carboxylic acid group and a glycidyl ether linkage. The interplay of these functional groups gives rise to a unique and interpretable spectroscopic fingerprint.

Caption: Chemical structure of 4-(Oxiran-2-ylmethoxy)benzoic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei provide a detailed picture of the molecular connectivity and chemical environment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(Oxiran-2-ylmethoxy)benzoic acid and its derivatives can be divided into three key regions: the aromatic region, the oxirane (epoxide) region, and the carboxylic acid/ester region.

Aromatic Region (δ 6.9 - 8.1 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the electron-donating ether linkage (H-3 and H-5) are shielded and appear upfield, while the two protons ortho to the electron-withdrawing carboxyl or ester group (H-2 and H-6) are deshielded and appear downfield.

Oxirane and Methylene Protons (δ 2.7 - 4.5 ppm): The protons of the glycidyl group exhibit a more complex splitting pattern due to their diastereotopic nature. The methylene protons of the oxirane ring typically appear as two distinct multiplets, while the methine proton also presents as a multiplet. The methylene protons of the ether linkage (Ar-O-CH₂) are also found in this region, often as a doublet of doublets.

Carboxylic Acid Proton (δ 10 - 13 ppm): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet in the downfield region of the spectrum. The chemical shift of this proton is sensitive to solvent and concentration due to hydrogen bonding. In ester derivatives, this signal is absent and is replaced by the signals of the alkyl group of the ester.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Carbonyl Carbon (δ ~165 - 175 ppm): The carbon of the carboxylic acid or ester carbonyl group is the most deshielded carbon in the molecule and appears at the downfield end of the spectrum.

Aromatic Carbons (δ ~114 - 163 ppm): The six aromatic carbons will give rise to four distinct signals due to the symmetry of the para-substituted ring. The carbon bearing the ether linkage (C-4) is the most shielded, while the carbon attached to the carboxyl group (C-1) is the most deshielded among the aromatic carbons.

Oxirane and Methylene Carbons (δ ~44 - 70 ppm): The carbons of the glycidyl moiety are found in the upfield region of the spectrum. The two methylene carbons and the methine carbon of the oxirane ring will have distinct chemical shifts.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted) for 4-(Oxiran-2-ylmethoxy)benzoic acid and its Methyl Ester

Assignment 4-(Oxiran-2-ylmethoxy)benzoic acid (Predicted δ ppm) Methyl 4-(oxiran-2-ylmethoxy)benzoate (Predicted δ ppm)
¹H NMR
-COOH~12.5 (s, 1H)-
Ar-H (ortho to COOH)~8.0 (d, 2H)~7.95 (d, 2H)
Ar-H (ortho to OCH₂)~7.0 (d, 2H)~6.95 (d, 2H)
Ar-O-CH₂~4.3 (dd, 1H), ~4.0 (dd, 1H)~4.3 (dd, 1H), ~4.0 (dd, 1H)
Oxirane-CH~3.3 (m, 1H)~3.3 (m, 1H)
Oxirane-CH₂~2.9 (dd, 1H), ~2.7 (t, 1H)~2.9 (dd, 1H), ~2.7 (t, 1H)
-OCH₃-~3.85 (s, 3H)
¹³C NMR
C=O~167~166
Ar-C (ipso to COOH)~125~123
Ar-C (ortho to COOH)~132~131
Ar-C (ortho to OCH₂)~115~114
Ar-C (ipso to OCH₂)~163~162
Ar-O-CH₂~69~69
Oxirane-CH~50~50
Oxirane-CH₂~45~45
-OCH₃-~52

Predicted data is based on standard chemical shift values and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 14 ppm.

    • Use a 30° pulse width and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent acquire_H1 ¹H NMR Acquisition dissolve->acquire_H1 acquire_C13 ¹³C NMR Acquisition dissolve->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Referencing process->reference GCMS_Workflow cluster_sample Sample Introduction cluster_sep Separation & Ionization cluster_detect Detection & Analysis derivatize Derivatization (if needed) inject Injection derivatize->inject gc_sep GC Separation inject->gc_sep ionize Electron Ionization gc_sep->ionize mass_ana Mass Analysis ionize->mass_ana detect Detection mass_ana->detect analyze Data Analysis detect->analyze

Validation

A Senior Application Scientist's Guide to the Anticipated Thermal and Mechanical Performance of Poly(4-(Oxiran-2-ylmethoxy)benzoic acid)

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative analysis of the anticipated thermal and mechanical properties of polymers derived from 4-(Oxiran-2-ylmet...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the anticipated thermal and mechanical properties of polymers derived from 4-(Oxiran-2-ylmethoxy)benzoic acid (OMBA). As a molecule possessing both an epoxy (oxirane) and a carboxylic acid functional group, OMBA presents a unique monomer for the synthesis of novel polymers. In the absence of extensive empirical data on its homopolymers in publicly accessible literature, this document leverages foundational principles of polymer chemistry and materials science to forecast its performance characteristics. We will compare these expected properties against established polymer systems, including conventional epoxy resins and other aromatic polyesters. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the rigorous characterization of such materials, empowering researchers to validate these predictions and explore the potential of OMBA-based polymers in their applications.

Introduction: The Promise of a Bifunctional Monomer

4-(Oxiran-2-ylmethoxy)benzoic acid (OMBA) is a compelling monomer for polymer synthesis due to its intrinsic bifunctionality. The presence of a reactive oxirane ring and a carboxylic acid group on a rigid aromatic backbone suggests the potential for self-polymerization or co-polymerization to form materials with a unique combination of properties.[1][2][3] The epoxy group is well-known for its ability to form durable, cross-linked networks with excellent chemical resistance and adhesion through ring-opening reactions.[4] Simultaneously, the benzoic acid moiety can participate in esterification reactions, contributing to the formation of polyester chains, which are valued for their thermal stability and mechanical strength.[5][6]

The polymerization of OMBA would likely proceed through the reaction of the epoxy group with the carboxylic acid, a reaction known to form a stable ester linkage and a secondary hydroxyl group.[4][7] This secondary hydroxyl can further react with other epoxy groups, leading to a cross-linked thermoset polymer. The resulting polymer architecture, a network of aromatic polyester chains interconnected by ether linkages, is anticipated to exhibit high thermal stability and robust mechanical performance.

This guide will delve into a predictive comparison of these properties against two classes of alternative materials:

  • Bisphenol A Diglycidyl Ether (DGEBA) cured with a dicarboxylic acid: A standard epoxy thermoset system.

  • Poly(ethylene terephthalate) (PET): A widely used aromatic polyester.

  • Benzoxazine Resins: High-performance thermosets known for their exceptional thermal stability.[8]

Comparative Analysis of Predicted Properties

The properties of a polymer are intrinsically linked to its molecular structure. For the hypothetical poly(OMBA), the rigid benzene rings in the backbone are expected to restrict chain mobility, leading to a high glass transition temperature (Tg) and good thermal stability. The cross-linked network formed by the epoxy reaction would contribute to high strength and modulus.

Thermal Properties

Glass Transition Temperature (Tg): The Tg is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Due to the aromatic backbone and potential for a high cross-link density, poly(OMBA) is predicted to have a significantly higher Tg than linear polyesters like PET. It is expected to be comparable to or even exceed that of some cross-linked epoxy systems.

Thermal Stability: The onset of thermal degradation is another crucial characteristic. Thermogravimetric analysis (TGA) is the standard method for its determination.[9][10][11] The presence of stable ester and ether linkages within an aromatic structure suggests that poly(OMBA) will exhibit high thermal stability, likely superior to aliphatic polyesters and potentially rivaling that of DGEBA-based epoxies and benzoxazines.[8]

Mechanical Properties

Tensile Strength and Modulus: These properties measure a material's resistance to being pulled apart and its stiffness, respectively. The predicted cross-linked and aromatic nature of poly(OMBA) suggests it will be a rigid material with high tensile strength and a high Young's modulus. These properties are expected to be superior to those of non-cross-linked thermoplastics like PET and comparable to high-performance thermosets.

Toughness: Toughness, or the ability to absorb energy and deform plastically before fracturing, is often a trade-off with strength and stiffness. While the high cross-link density would contribute to high strength, it might also lead to a more brittle material compared to tougher engineering plastics. The specific curing conditions would play a significant role in determining the final toughness of the material.

Table 1: Predicted Comparative Properties of Poly(OMBA) and Alternatives
PropertyPredicted Poly(OMBA)DGEBA Epoxy (Dicarboxylic Acid Cured)Poly(ethylene terephthalate) (PET)Benzoxazine Polymer
Glass Transition Temp. (Tg) HighModerate to HighModerate (~70-80 °C)Very High
Thermal Decomposition Temp. HighHighModerateVery High
Tensile Strength HighHighModerateHigh
Young's Modulus HighHighModerateHigh
Expected Failure Mode BrittleBrittle/Ductile (formulation dependent)DuctileBrittle

Experimental Validation: Protocols for Characterization

To validate the predicted properties of poly(OMBA), a rigorous experimental plan is essential. The following section details the standard, industry-accepted protocols for thermal and mechanical characterization.

Synthesis of Poly(4-(Oxiran-2-ylmethoxy)benzoic acid)

Experimental Workflow for Poly(OMBA) Synthesis

cluster_synthesis Poly(OMBA) Synthesis Workflow monomer OMBA Monomer reactor Inert Atmosphere Reactor monomer->reactor heating Controlled Heating (e.g., 150-200°C) reactor->heating Initiate polymerization Bulk Polymerization heating->polymerization Maintain Temp cooling Controlled Cooling polymerization->cooling Cure product Solid Poly(OMBA) cooling->product

Caption: A generalized workflow for the bulk polymerization of OMBA.

Protocol:

  • Monomer Preparation: Ensure the 4-(Oxiran-2-ylmethoxy)benzoic acid monomer is of high purity and thoroughly dried to remove any moisture that could interfere with the polymerization.

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser should be used to maintain an inert atmosphere and remove any volatile byproducts.

  • Polymerization: The monomer is heated under a nitrogen blanket to a temperature sufficient to initiate the reaction between the epoxy and carboxylic acid groups (typically in the range of 150-200°C). The reaction can be monitored by observing the increase in viscosity of the melt.

  • Curing: The polymerization is allowed to proceed for a predetermined time or until a desired viscosity is reached. A post-curing step at a higher temperature may be necessary to ensure complete reaction and development of the final properties.

  • Characterization: The resulting polymer should be characterized for its chemical structure (e.g., via FTIR to confirm the formation of ester and the consumption of epoxy and carboxylic acid groups).

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of a polymer.[9][10][12]

Experimental Workflow for DSC Analysis

cluster_dsc DSC Analysis Workflow sample_prep Prepare Sample (5-10 mg in pan) dsc_instrument DSC Instrument sample_prep->dsc_instrument heat_cool_heat Heat-Cool-Heat Cycle (e.g., -50 to 250°C at 10°C/min) dsc_instrument->heat_cool_heat data_acq Data Acquisition (Heat Flow vs. Temp) heat_cool_heat->data_acq analysis Analyze Thermogram (Determine Tg) data_acq->analysis

Caption: Standard procedure for determining the glass transition temperature using DSC.

Protocol:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, under a nitrogen atmosphere. A common heating rate is 10-20°C/min.

  • The heat flow to the sample is measured as a function of temperature, and the Tg is identified as a step change in the baseline of the resulting thermogram.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[9][10][13]

Protocol:

  • A small sample of the polymer (10-20 mg) is placed in a TGA sample pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is recorded continuously as the temperature increases.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature of maximum weight loss.

Mechanical Testing

Tensile Testing: This is a fundamental mechanical test to determine a material's tensile strength, Young's modulus, and elongation at break.[14][15] The test is typically performed according to ASTM standards such as ASTM D638 for plastics.[13][15][16]

Experimental Workflow for Tensile Testing

cluster_tensile Tensile Testing Workflow (ASTM D638) specimen_prep Prepare Dumbbell-shaped Specimens utm Universal Testing Machine specimen_prep->utm testing Apply Tensile Load at Constant Crosshead Speed utm->testing data_coll Record Load and Displacement testing->data_coll stress_strain Calculate Stress-Strain Curve data_coll->stress_strain analysis Determine Tensile Strength, Modulus, and Elongation stress_strain->analysis

Caption: Workflow for determining the tensile properties of a polymer.

Protocol:

  • Standardized test specimens (e.g., dumbbell-shaped) are prepared from the polymer, for example, by compression molding.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied to the specimen at a constant rate of crosshead displacement until the specimen fractures.

  • The load and the corresponding elongation of the specimen are continuously recorded.

  • From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break can be calculated.

Conclusion and Future Outlook

Polymers derived from 4-(Oxiran-2-ylmethoxy)benzoic acid hold the potential to be a new class of high-performance thermosets with a desirable combination of thermal stability and mechanical robustness. The predictive analysis presented in this guide, based on the known chemistry of its constituent functional groups, suggests that poly(OMBA) could be a viable alternative to conventional epoxy resins and other engineering polymers in demanding applications.

The true potential of this novel polymer system, however, can only be unlocked through empirical investigation. The detailed experimental protocols provided herein offer a clear roadmap for researchers to synthesize and characterize poly(OMBA), thereby validating the predictions made in this guide. Such research will be invaluable in elucidating the structure-property relationships of this promising material and paving the way for its potential use in advanced composites, coatings, and even specialized biomedical applications.

References

  • Intertek. (n.d.). Tensile Testing Composite ASTM D3039. Retrieved from [Link]

  • Industrial Physics. (2022, June 24). Your Guide to the Key ASTM Standards for Tensile Testing. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]

  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]

  • Scribd. (n.d.). ASTM's Standards For Tensile Polymer Testing | PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and thermal properties of epoxy resins from ester-carboxylic acid derivative of alcoholysis lignin | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The kinetic study and thermal characterization of epoxy resins crosslinked with amino carboxylic acids | Request PDF. Retrieved from [Link]

  • Onlytrainings. (n.d.). Thermal Processing Issues and Solutions: Proven Analysis for Polymer Development. Retrieved from [Link]

  • Microbioz India. (2024, August 12). TGA vs DSC: Which Method is Best for Your Material Characterization?. Retrieved from [Link]

  • AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Conversion (%) of epoxy and carboxylic acid groups during heating.... Retrieved from [Link]

  • EPub Bayreuth. (n.d.). Interplay of curing and thermal degradation in epoxy resins cured with amino acids. Retrieved from [Link]

  • American Coatings Association. (n.d.). Catalysis of the Epoxy-Carboxyl Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length | Request PDF. Retrieved from [Link]

  • MDPI. (2022, December 30). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Retrieved from [Link]

  • National Institutes of Health. (2025, July 30). Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4135009A - Benzoic acid terminated oligoesters as melt flow modifiers of thermoplastic coatings and powders.
  • ResearchGate. (2017, November 16). (PDF) Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PMC. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid.. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(4-vinylbenzoic acid). Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thermal and mechanical properties of polymer composites reinforced by sulfuric acid-hydrolyzed and tempo-oxidized nanocellulose: a comparative study. Retrieved from [Link]

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Comparative

A Prospective Biocompatibility Assessment of 4-(Oxiran-2-ylmethoxy)benzoic Acid-Based Materials for Biomedical Applications

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of a Novel Monomer In the continuous quest for advanced biomaterials, the synthesis of novel polyme...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Novel Monomer

In the continuous quest for advanced biomaterials, the synthesis of novel polymers with tailored properties is paramount. "4-(Oxiran-2-ylmethoxy)benzoic acid" presents itself as a molecule of interest, integrating two key functional groups: a reactive oxirane (epoxy) ring and a benzoic acid moiety. This unique combination offers the potential for the creation of a new class of polymers with tunable characteristics, such as hydrophilicity, aromaticity, and the capacity for further functionalization. These attributes could be highly advantageous in applications ranging from drug delivery systems and tissue engineering scaffolds to advanced coatings for medical devices.

However, the journey of any new material from the laboratory to a clinical setting is contingent on a rigorous evaluation of its biocompatibility. To date, there is a notable absence of published research specifically detailing the biocompatibility of polymers derived from 4-(Oxiran-2-ylmethoxy)benzoic acid. This guide, therefore, serves as a prospective analysis, outlining the essential biocompatibility studies required to validate such materials. We will delve into the critical experimental protocols, benchmark against established biomaterials, and provide the scientific rationale behind each assessment, adhering to the internationally recognized ISO 10993 standards.

Anticipated Biocompatibility Profile: A Tale of Two Moieties

The biocompatibility of a polymer is intrinsically linked to its chemical structure. For materials based on 4-(Oxiran-2-ylmethoxy)benzoic acid, we must consider the potential biological responses elicited by both the glycidyl ether and the benzoic acid components.

  • The Glycidyl Ether Component: Glycidyl ethers, a class of epoxy compounds, are known to be reactive. This reactivity is beneficial for polymerization and crosslinking but can also pose biocompatibility challenges. Some glycidyl ethers have been reported to cause skin sensitization and may exhibit cytotoxic effects.[1][2] Therefore, a thorough investigation into the potential for unreacted monomer leaching and long-term degradation products is critical.

  • The Benzoic Acid Component: Benzoic acid and its derivatives are found in nature and are used in various pharmaceutical and food applications.[3][4] Chitosan, a well-known biocompatible polymer, has been modified with benzoic acid to alter its properties.[5] While generally considered to have low toxicity, the introduction of a benzoic acid moiety into a polymer backbone necessitates a full toxicological assessment to rule out any adverse effects.[3]

This dual nature underscores the importance of a comprehensive testing strategy to ensure that any new polymer derived from this monomer meets the stringent safety requirements for medical applications.

A Roadmap for Biocompatibility Evaluation: The ISO 10993 Framework

The biological evaluation of any new medical device or material should be conducted within a risk management framework, as outlined in ISO 10993.[6] This process begins with a thorough characterization of the material and its intended use, followed by a series of tests to assess its interaction with biological systems. For a novel polymer based on 4-(Oxiran-2-ylmethoxy)benzoic acid, the following tiered approach is recommended.

Phase 1: In Vitro Cytotoxicity Assessment

The initial screening for biocompatibility is always an in vitro cytotoxicity test.[7] These assays provide a rapid and sensitive method to evaluate the potential of a material to cause cell death or inhibit cell growth.

1. MTT Assay (Quantitative Evaluation of Cell Viability)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10]

  • Step 1: Material Extraction: Prepare extracts of the test material (e.g., polymer films, scaffolds) in cell culture medium according to ISO 10993-12 guidelines. Typically, this involves incubating the material in the medium for a defined period (e.g., 24 hours at 37°C).

  • Step 2: Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Step 3: Exposure to Extracts: Replace the culture medium with the material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material like high-density polyethylene) controls.

  • Step 4: MTT Incubation: After the desired exposure time (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Step 5: Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[11]

2. LDH Assay (Quantitative Evaluation of Cell Membrane Integrity)

The lactate dehydrogenase (LDH) assay is another colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[12][13]

  • Step 1 & 2: Follow the same material extraction and cell seeding protocols as the MTT assay.

  • Step 3: Exposure to Extracts: Expose the cells to the material extracts and controls.

  • Step 4: Supernatant Collection: After the exposure period, carefully collect a sample of the cell culture supernatant from each well.

  • Step 5: LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.[14]

  • Step 6: Incubation and Absorbance Measurement: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) and then measure the absorbance at 490 nm.[13][14]

The results of the in vitro cytotoxicity assays should be presented in a clear and comparative format.

MaterialCell Viability (%) vs. Negative Control (MTT Assay)% Cytotoxicity (LDH Release) vs. Positive Control
Hypothetical 4-OMB Polymer Data to be generatedData to be generated
Poly(lactic-co-glycolic acid) (PLGA) > 90%< 5%
Polyvinyl Chloride (PVC) - Plasticized ~ 70-80%~ 15-25%
Positive Control (e.g., Organotin Compound) < 30%> 70%
Negative Control (HDPE) 100% (by definition)< 2%
OMB: Oxiran-2-ylmethoxy)benzoic acid

A material is generally considered non-cytotoxic if cell viability is greater than 70% compared to the negative control.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Material & Cell Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay prep_material Prepare Material Samples (e.g., Polymer Films) prep_extract Prepare Material Extracts (ISO 10993-12) prep_material->prep_extract exposure Expose Cells to Extracts & Controls (24, 48, 72 hours) prep_extract->exposure prep_cells Seed Cells in 96-well Plate prep_cells->exposure prep_controls Prepare Positive & Negative Controls prep_controls->exposure mtt_add Add MTT Reagent exposure->mtt_add ldh_supernatant Collect Supernatant exposure->ldh_supernatant mtt_incubate Incubate (2-4 hours) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Measure Absorbance (570 nm) mtt_solubilize->mtt_read ldh_add Add LDH Reaction Mix ldh_supernatant->ldh_add ldh_incubate Incubate (30 mins) ldh_add->ldh_incubate ldh_read Measure Absorbance (490 nm) ldh_incubate->ldh_read biomaterial Biomaterial Surface fibrinogen Fibrinogen Adsorption biomaterial->fibrinogen platelet Platelet Adhesion (GPIIb/IIIa receptor) fibrinogen->platelet activation Platelet Activation platelet->activation aggregation Platelet Aggregation platelet->aggregation shape_change Shape Change (Spreading, Pseudopodia) activation->shape_change degranulation Degranulation (Release of ADP, Thromboxane A2) activation->degranulation degranulation->aggregation Positive Feedback thrombus Thrombus Formation aggregation->thrombus

Caption: Platelet activation cascade on a biomaterial.

Phase 3: In Vivo Biocompatibility Assessment

Following successful in vitro testing, in vivo studies are necessary to evaluate the material's performance in a physiological environment. [6][15]These studies are conducted in accordance with ISO 10993-6 for local effects after implantation. [16][17]

  • Step 1: Animal Model Selection: Choose a suitable animal model (e.g., rats, rabbits).

  • Step 2: Material Implantation: Surgically implant sterile samples of the test material and control materials into the subcutaneous tissue or muscle of the animals.

  • Step 3: Post-operative Observation: Monitor the animals for signs of inflammation, infection, or other adverse reactions over a defined period (e.g., 1, 4, and 12 weeks).

  • Step 4: Histological Evaluation: At the end of the study period, euthanize the animals and retrieve the implant sites. Process the tissue for histological analysis. [18][19][20]* Step 5: Microscopic Examination: A pathologist will examine stained tissue sections to assess the local tissue response, including inflammation, fibrosis (capsule formation), necrosis, and tissue integration.

The histological findings are typically scored semi-quantitatively.

Histological ParameterHypothetical 4-OMB Polymer Polypropylene (PP) Mesh Expanded Polytetrafluoroethylene (ePTFE)
Inflammation Data to be generatedModerate to markedMinimal to mild
Fibrous Capsule Thickness Data to be generatedThickThin
Necrosis Data to be generatedOccasionalAbsent
Tissue Integration Data to be generatedLimitedGood

Conclusion: A Call for Empirical Investigation

While the chemical structure of "4-(Oxiran-2-ylmethoxy)benzoic acid" suggests its potential as a versatile monomer for novel biomaterials, this guide highlights the comprehensive and multi-faceted biocompatibility assessment that is a prerequisite for any further development. The hypothetical data presented for established polymers serves as a benchmark for the performance that a new material would need to meet or exceed. The detailed protocols and evaluation frameworks provided herein offer a clear roadmap for researchers and developers to navigate the critical path of biocompatibility testing. Ultimately, the future of 4-(Oxiran-2-ylmethoxy)benzoic acid-based materials in the biomedical field will be determined by rigorous, empirical data generated through the meticulous application of these established scientific principles and standardized methodologies.

References

  • In vitro evaluation of cell/biomaterial interaction by MTT assay. PubMed. [Link]

  • Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]

  • The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen. NIH. [Link]

  • ISO 10993-4:2017 Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. ISO. [Link]

  • Muscle Implantation Testing | ISO 10993-6 Biocompatibility – NABI. NABI. [Link]

  • Applications of Synthetic Aromatic Polymers in the Biomedical Field: A Review. [Link]

  • Histological and Histomorphometric Evaluation of Implanted Photodynamic Active Biomaterials for Periodontal Bone Regeneration in an Animal Study. PMC - PubMed Central. [Link]

  • Biocompatibility of GG Benzoic Acid | PDF. Scribd. [Link]

  • Epoxy-Based Composite Materials for Innovative Biomedical Applications. ResearchGate. [Link]

  • Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation. PMC. [Link]

  • In Vivo Biocompatibility of an Innovative Elastomer for Heart Assist Devices. PMC. [Link]

  • Epoxy-Based Composite Materials for Innovative Biomedical Applications. IGI Global. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Platelet adhesion and activation on the biomaterial surface.⁵⁷. ResearchGate. [Link]

  • (PDF) Quantitative Histopathology for Evaluation of In Vivo Biocompatibility Associated with Biomedical Implants. ResearchGate. [Link]

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  • Histological and Biological Response to Different Types of Biomaterials: A Narrative Single Research Center Experience over Three Decades. PMC - PubMed Central. [Link]

  • Preparation and Physical Properties of Chitosan Benzoic Acid Derivatives Using a Phosphoryl Mixed Anhydride System. MDPI. [Link]

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  • Polymer-Drug Anti-Thrombogenic and Hemocompatible Coatings as Surface Modifications. [Link]

  • In Vivo Biocompatibility determined using ISO 10993-6 scoring on H and E stained. [Link]

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  • Surface modification strategies for improved hemocompatibility of polymeric materials: a comprehensive review. PMC - NIH. [Link]

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  • ISO 10993 webinar series: Aspects of in-vitro Hemocompatibility Testing (Part 6 of 7). TÜV SÜD. [Link]

  • Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. [Link]

  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [Link]

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  • (PDF) Enhanced hemocompatibility of a PEGilated polycarbonate based segmented polyurethane. ResearchGate. [Link]

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Validation

A Paradigm Shift in Epoxy Formulations: Evaluating 4-(Oxiran-2-ylmethoxy)benzoic Acid as a Self-Curing Alternative to Traditional Hardeners

In the landscape of thermosetting polymers, epoxy resins stand out for their exceptional performance in adhesion, chemical resistance, and mechanical strength. The key to unlocking these properties lies in the curing pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of thermosetting polymers, epoxy resins stand out for their exceptional performance in adhesion, chemical resistance, and mechanical strength. The key to unlocking these properties lies in the curing process, where a hardener is used to cross-link the epoxy resin into a rigid, three-dimensional network. For decades, traditional hardeners such as amines and anhydrides have been the industry standard. However, the emergence of novel, functionalized molecules presents an opportunity to challenge this paradigm. This guide provides an in-depth technical comparison of a promising alternative, "4-(Oxiran-2-ylmethoxy)benzoic acid," against conventional epoxy hardeners.

This molecule is unique in that it contains both an oxirane (epoxy) group and a carboxylic acid group, offering the potential for self-curing or acting as a reactive modifier, thereby streamlining formulations and potentially unlocking new performance attributes. This analysis is tailored for researchers, scientists, and drug development professionals who rely on high-performance polymers for their critical applications.

The Bedrock of Performance: Understanding Epoxy Curing

Epoxy resins, in their uncured state, are relatively low molecular weight oligomers. Their transformation into robust materials is orchestrated by a curing agent, or hardener. The choice of hardener is paramount as it dictates the final properties of the cured epoxy, including its glass transition temperature (Tg), mechanical strength, and chemical resistance.

The Old Guard: A Profile of Traditional Epoxy Hardeners

Amine Hardeners: Amines are the most widely used class of epoxy hardeners, offering a broad spectrum of reactivity and final properties.[1] They cure via a nucleophilic addition reaction between the amine's active hydrogens and the epoxy ring.

  • Advantages: Versatility in cure speed (from minutes to hours), ambient temperature curing capability, and a wide range of mechanical properties.[1]

  • Disadvantages: Can be sensitive to moisture, which may lead to surface defects like amine blush, and some amines can be skin sensitizers, requiring careful handling.[2]

Anhydride Hardeners: Anhydride hardeners are employed for applications demanding high thermal and chemical resistance.[3] The curing mechanism involves the ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group.[3]

  • Advantages: Excellent thermal stability (high Tg), superior chemical resistance, and good dielectric properties.[3]

  • Disadvantages: Typically require elevated temperatures for curing and can be sensitive to moisture.[2][3]

The Challenger: 4-(Oxiran-2-ylmethoxy)benzoic Acid

"4-(Oxiran-2-ylmethoxy)benzoic acid" is a molecule that introduces a novel approach to epoxy chemistry. Its dual-functional nature, possessing both an epoxy and a carboxylic acid group, opens up the possibility of a self-curing system, where the molecule can react with itself or other epoxy resins without the need for a separate hardener.

Proposed Curing Mechanism

The curing of an epoxy resin with a carboxylic acid typically proceeds via two main reactions, often catalyzed by a tertiary amine or other suitable catalyst:

  • Esterification: The carboxylic acid group directly attacks the epoxy ring, leading to the formation of a β-hydroxy ester.

  • Etherification: The newly formed hydroxyl group can then react with another epoxy group, forming an ether linkage.

In a system containing "4-(Oxiran-2-ylmethoxy)benzoic acid," the carboxylic acid of one molecule can react with the epoxy group of another, initiating a chain-growth polymerization. This "self-curing" mechanism can lead to a highly cross-linked network.

G cluster_0 Initiation: Epoxy-Carboxylic Acid Reaction cluster_1 Propagation: Etherification Molecule_A 4-(Oxiran-2-ylmethoxy)benzoic acid (Molecule A) Intermediate β-hydroxy ester dimer Molecule_A->Intermediate Carboxylic acid of A reacts with epoxy of B Molecule_B 4-(Oxiran-2-ylmethoxy)benzoic acid (Molecule B) Molecule_B->Intermediate Crosslinked_Polymer Cross-linked Polymer Network Intermediate->Crosslinked_Polymer Hydroxyl group reacts with another epoxy group

Figure 1: Proposed self-curing mechanism of 4-(Oxiran-2-ylmethoxy)benzoic acid.

Performance Benchmarking: A Comparative Analysis

PropertyAmine-Cured Epoxy (Typical Range)Anhydride-Cured Epoxy (Typical Range)"4-(Oxiran-2-ylmethoxy)benzoic acid" Cured Epoxy (Projected)
Curing Temperature Ambient to elevatedElevated (Heat required)[3]Elevated (Catalyst likely required)
Glass Transition Temp (Tg) 80 - 180 °C120 - 250 °C[3]Potentially high (e.g., >160 °C)[4]
Tensile Strength 50 - 90 MPa[5]60 - 110 MPaModerate to high
Flexural Modulus 2.5 - 4.0 GPa3.0 - 5.0 GPaPotentially high (e.g., ~2.2 GPa)[4]
Chemical Resistance GoodExcellent[3]Good to Excellent
Pot Life Short to moderateLong[3]Potentially long (with catalyst)

Note: The projected data for "4-(Oxiran-2-ylmethoxy)benzoic acid" is based on analogous systems reported in the literature and should be considered as an educated estimation pending direct experimental verification.

Experimental Protocols for Evaluation

To rigorously evaluate the performance of "4-(Oxiran-2-ylmethoxy)benzoic acid" as an epoxy hardener, a series of standardized experiments should be conducted.

Synthesis of 4-(Oxiran-2-ylmethoxy)benzoic acid

A plausible synthetic route involves the reaction of p-hydroxybenzoic acid with epichlorohydrin in the presence of a phase-transfer catalyst and a base.[6]

G p-HBA p-Hydroxybenzoic Acid Reaction Phase-Transfer Catalyst Base (e.g., NaOH) p-HBA->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Product 4-(Oxiran-2-ylmethoxy)benzoic acid Reaction->Product

Figure 2: Synthetic pathway for 4-(Oxiran-2-ylmethoxy)benzoic acid.

Experimental Workflow for Comparative Analysis

G cluster_0 Formulation Preparation cluster_1 Curing cluster_2 Characterization Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mix_A Mix A Epoxy_Resin->Mix_A Mix_B Mix B Epoxy_Resin->Mix_B Mix_C Mix C Epoxy_Resin->Mix_C Hardener_A Amine Hardener Hardener_A->Mix_A Hardener_B Anhydride Hardener Hardener_B->Mix_B Hardener_C 4-(Oxiran-2-ylmethoxy)benzoic acid Hardener_C->Mix_C Cure_A Cure (Ambient/Elevated Temp) Mix_A->Cure_A Cure_B Cure (Elevated Temp) Mix_B->Cure_B Cure_C Cure (Elevated Temp + Catalyst) Mix_C->Cure_C DSC Differential Scanning Calorimetry (DSC) - Cure Profile - Glass Transition Temp (Tg) Cure_A->DSC DMA Dynamic Mechanical Analysis (DMA) - Storage Modulus - Tan Delta Cure_A->DMA Tensile_Testing Tensile Testing - Tensile Strength - Modulus - Elongation at Break Cure_A->Tensile_Testing Chemical_Resistance Chemical Resistance (Solvent Immersion) Cure_A->Chemical_Resistance Cure_B->DSC Cure_B->DMA Cure_B->Tensile_Testing Cure_B->Chemical_Resistance Cure_C->DSC Cure_C->DMA Cure_C->Tensile_Testing Cure_C->Chemical_Resistance

Sources

Comparative

A Comparative Guide to the Structure-Property Relationships of (Oxiran-2-ylmethoxy)benzoic Acid Isomers

For researchers, scientists, and drug development professionals, a nuanced understanding of how isomeric variations impact a molecule's behavior is fundamental to innovation. The seemingly subtle shift of a functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of how isomeric variations impact a molecule's behavior is fundamental to innovation. The seemingly subtle shift of a functional group on an aromatic ring can cascade into significant changes in physicochemical properties, spectroscopic signatures, and biological activity. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of (Oxiran-2-ylmethoxy)benzoic acid, a molecule possessing two key pharmacophoric features: a reactive epoxide and a versatile carboxylic acid.

The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its carboxylic acid group acting as a crucial hydrogen bond donor and acceptor, frequently engaging with the active sites of biological targets.[1] The biological and chemical properties of benzoic acid derivatives are profoundly influenced by the positioning of substituents on the aromatic ring, which alters the molecule's electronic landscape, lipophilicity, and steric profile.[1][2] This guide will dissect these relationships for the (Oxiran-2-ylmethoxy)benzoic acid series, offering predictive insights and detailing the experimental methodologies required for their empirical validation.

Isomeric Structures and Their Inherent Differences

The core structural variable among the three isomers is the point of attachment of the oxiran-2-ylmethoxy (glycidyloxy) group to the benzoic acid ring, relative to the carboxyl group. This positional isomerism dictates the electronic interplay between the electron-withdrawing carboxylic acid group and the electron-donating ether oxygen, as well as the steric environment around these key functional groups.

G cluster_ortho ortho-Isomer (2-(Oxiran-2-ylmethoxy)benzoic acid) cluster_meta meta-Isomer (3-(Oxiran-2-ylmethoxy)benzoic acid) cluster_para para-Isomer (4-(Oxiran-2-ylmethoxy)benzoic acid) ortho ortho meta meta para para

Figure 1: Chemical structures of the ortho-, meta-, and para-isomers of (Oxiran-2-ylmethoxy)benzoic acid.

Key Structural Considerations:

  • Ortho-Isomer: The proximity of the glycidyloxy and carboxyl groups allows for the potential of intramolecular hydrogen bonding between the carboxylic proton and the ether oxygen. This can "lock" the carboxyl group in a specific conformation, reducing its interaction with the solvent and increasing its acidity (pKa) relative to the other isomers. Steric hindrance between the two adjacent bulky groups is also maximal in this configuration.

  • Meta-Isomer: The substituents are sufficiently separated to minimize direct steric interactions and preclude intramolecular hydrogen bonding. Their electronic effects on the ring and on each other are primarily inductive.

  • Para-Isomer: The substituents are positioned at opposite ends of the ring, eliminating steric hindrance. This arrangement allows for maximal electronic communication through the aromatic π-system via resonance, which can influence the acidity of the carboxyl group and the reactivity of the ring.

Comparative Physicochemical and Spectroscopic Properties

The structural variations are directly reflected in the physicochemical and spectroscopic data. While comprehensive experimental data is most readily available for the para-isomer, we can infer the properties of the ortho- and meta-isomers based on well-established principles of physical organic chemistry.

Table 1: Predicted and Known Properties of (Oxiran-2-ylmethoxy)benzoic Acid Isomers

PropertyOrtho-IsomerMeta-IsomerPara-IsomerRationale for Predicted Differences
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₀O₄C₁₀H₁₀O₄Isomers share the same molecular formula.[3]
Molecular Weight 194.18 g/mol 194.18 g/mol 194.18 g/mol Isomers share the same molecular weight.[3]
pKa Predicted: LowerPredicted: IntermediatePredicted: HigherThe ortho-isomer's potential intramolecular H-bond stabilizes the carboxylate anion less effectively than solvent, increasing acidity (lower pKa). The para-isomer's resonance effect is expected to be more stabilizing for the neutral acid than the meta-isomer.
logP (Lipophilicity) Predicted: HighestPredicted: IntermediatePredicted: LowestIntramolecular hydrogen bonding in the ortho-isomer can mask polar groups, reducing interaction with water and increasing lipophilicity. The para-isomer is the most symmetric and polar.
Melting Point (°C) Predicted: LowerPredicted: Variable~130-134 °C[4]The para-isomer's symmetry allows for efficient crystal packing, leading to a higher melting point. The ortho-isomer's steric hindrance may disrupt efficient packing.
¹H NMR (Aromatic δ, ppm) Complex multipletComplex multipletTwo distinct doublets (A₂X₂)The para-substitution gives a characteristically simpler, more symmetrical splitting pattern in the aromatic region compared to the more complex patterns of the ortho- and meta-isomers.[5]
IR (ν C=O, cm⁻¹) Predicted: HigherPredicted: Lower~1681 cm⁻¹[4]Intramolecular H-bonding in the ortho-isomer would weaken the O-H bond but could slightly increase the C=O bond frequency. In solution, the para- and meta-isomers readily form intermolecular dimers, lowering the C=O stretching frequency.[6]

Experimental Workflows for Isomer Identification and Characterization

Unequivocal identification and purity assessment of each isomer are critical. A multi-technique approach is necessary, as each method provides complementary information.

Figure 2: Standard experimental workflow for the separation and characterization of (Oxiran-2-ylmethoxy)benzoic acid isomers.

Protocol: Isomer Separation by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for separating mixtures of isomers.[7][8] A reverse-phase C18 column is chosen for its ability to separate compounds based on differences in polarity and lipophilicity. The predicted differences in logP suggest that the ortho-isomer will be the most retained, followed by the meta- and then the para-isomer.

Methodology:

  • System Preparation: Use a standard HPLC system equipped with a UV detector and a C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic or gradient mobile phase of acetonitrile and water (both containing 0.1% trifluoroacetic acid to ensure protonation of the carboxyl group). A typical starting point is a 50:50 mixture.

  • Sample Preparation: Dissolve a small amount of the isomer mixture (~1 mg/mL) in the mobile phase.

  • Injection and Elution: Inject 10-20 µL of the sample. Elute at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile at a wavelength where the benzene ring absorbs, typically around 254 nm.

  • Validation: Collect the separated fractions corresponding to each peak. Confirm the purity of each fraction by re-injecting it into the HPLC system. Purity should be >95% for further studies.[9]

Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, making it the most powerful tool for distinguishing positional isomers.[10]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of a purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

    • Expected Results:

      • Para-isomer: Will show two doublets in the aromatic region (typically 7.0-8.0 ppm), integrating to 2H each, due to the symmetry of the molecule.

      • Ortho- and Meta-isomers: Will show more complex splitting patterns (e.g., triplets, doublets of doublets) in the aromatic region, with four distinct signals.

      • All isomers will show characteristic signals for the glycidyloxy group: a multiplet for the oxirane CH, two doublets of doublets for the oxirane CH₂, and two doublets of doublets for the O-CH₂ linker. A broad singlet for the COOH proton will also be present (often >10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Results: The number and chemical shifts of the aromatic carbon signals will be distinct for each isomer, providing definitive confirmation of the substitution pattern.

Structure-Activity Relationships and Postulated Biological Effects

Benzoic acid derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[11][12] The epoxide moiety is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins. The combination of these two groups suggests potential for these isomers as enzyme inhibitors or modulators of signaling pathways.

The isomeric position is critical as it dictates the spatial relationship between the carboxyl "anchoring" group and the reactive epoxide "warhead."[13]

  • Ortho-Isomer: The close proximity of the epoxide to the carboxyl group could lead to steric hindrance, potentially blocking its access to a target site. Alternatively, it could be perfectly positioned for a specific intramolecular interaction or chelation with a metal cofactor in an enzyme's active site.

  • Meta-Isomer: Offers a different spatial orientation and vector for the epoxide group relative to the carboxyl anchor.

  • Para-Isomer: Provides the greatest distance between the two functional groups, which may be optimal for spanning a larger binding pocket or for targets where the two groups interact with distinct sub-pockets.

Hypothetical Workflow: Comparative Enzyme Inhibition Assay

Causality: To test the hypothesis that isomeric position affects biological activity, a comparative enzyme inhibition assay is a logical first step. A cysteine protease is a suitable target, as its active site contains a nucleophilic cysteine residue that can be alkylated by the epoxide.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare stock solutions of each isomer in DMSO E Add varying concentrations of each isomer (or DMSO control) A->E B Prepare assay buffer and enzyme solution D Dispense enzyme into wells B->D C Prepare fluorogenic substrate solution G Initiate reaction by adding substrate C->G D->E F Pre-incubate to allow for inhibitor binding E->F F->G H Monitor fluorescence increase over time (kinetic read) G->H I Calculate initial reaction velocities (V₀) H->I J Plot V₀ vs. inhibitor concentration I->J K Determine IC₅₀ value for each isomer J->K

Figure 3: Workflow for evaluating the inhibitory potential of the isomers against a target enzyme.

This workflow allows for the direct comparison of the potency (IC₅₀ value) of each isomer, providing quantitative data to establish a preliminary structure-activity relationship.

Conclusion

The ortho-, meta-, and para-isomers of (Oxiran-2-ylmethoxy)benzoic acid, while sharing the same molecular formula, are distinct chemical entities with predictably different properties. The positional isomerism governs intramolecular interactions, electronic effects, and steric profiles, which in turn influence their physicochemical characteristics, spectroscopic signatures, and potential biological activities. The para-isomer's symmetry simplifies its spectroscopic analysis and may favor efficient crystal packing, while the ortho-isomer's potential for intramolecular hydrogen bonding could significantly alter its acidity and lipophilicity.

For any research or development program utilizing these compounds, the rigorous separation, characterization, and independent biological evaluation of each isomer are not merely recommended; they are scientifically imperative. The experimental protocols and predictive analyses outlined in this guide provide a robust framework for researchers to navigate the subtleties of this isomeric series, ultimately enabling a more rational approach to drug design and chemical probe development.

References

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  • Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro.
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  • Aboul-Enein, H. Y., & Ali, I. (2001). RP-HPLC and NMR study of cis-trans isomerization of enalaprilat. ResearchGate. [Link]

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Validation

A Cost-Performance Analysis of 4-(Oxiran-2-ylmethoxy)benzoic acid: A Multifunctional Epoxy Modifier

In the dynamic landscape of polymer science, the pursuit of high-performance materials necessitates a deep understanding of the structure-property relationships of novel monomers and modifiers. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer science, the pursuit of high-performance materials necessitates a deep understanding of the structure-property relationships of novel monomers and modifiers. This guide provides a comprehensive cost-performance analysis of 4-(Oxiran-2-ylmethoxy)benzoic acid, a unique molecule possessing both an epoxy group and a carboxylic acid functionality. While not a mainstream commodity chemical, its distinct structure presents intriguing possibilities for the advanced formulation of coatings, adhesives, and composites. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in material science.

Introduction to 4-(Oxiran-2-ylmethoxy)benzoic acid: A Molecule of Duality

4-(Oxiran-2-ylmethoxy)benzoic acid, also known as 4-(glycidyloxy)benzoic acid, is an aromatic compound featuring a glycidyl ether group attached to a benzoic acid moiety. This dual-functionality is the cornerstone of its potential in industrial applications. The oxirane (epoxy) ring is capable of undergoing ring-opening polymerization with a variety of curing agents, forming the cross-linked backbone of a thermoset material. Simultaneously, the carboxylic acid group can participate in secondary reactions, act as an adhesion promoter, or serve as a reactive site for further chemical modifications.

The inherent properties of the aromatic ring, similar to those found in widely-used epoxy resins like Bisphenol A diglycidyl ether (DGEBA), suggest the potential for imparting rigidity, thermal stability, and chemical resistance to the final polymer network.[1]

Potential Industrial Applications and Performance Hypotheses

Based on its chemical structure, 4-(Oxiran-2-ylmethoxy)benzoic acid can be hypothesized to function in several key roles within an epoxy formulation:

  • As a Reactive Diluent: The relatively low molecular weight of this compound could help to reduce the viscosity of high-viscosity epoxy resins, improving their processability. Unlike non-reactive diluents, it would be fully incorporated into the polymer backbone, minimizing leaching and maintaining mechanical properties.

  • As a Toughening Agent and Flexibilizer: The introduction of the benzoic acid group could disrupt the tight cross-linking of traditional epoxy networks, potentially enhancing flexibility and toughness. Research on modifying epoxy resins with various functional groups has shown that such additions can significantly improve impact strength and elongation at break.[2]

  • As an Adhesion Promoter: The carboxylic acid group is known to form strong hydrogen bonds with and even react with hydroxyl groups present on the surfaces of metals and other inorganic substrates. This could lead to a significant improvement in the adhesion of coatings and adhesives to various surfaces.

  • As a Building Block for Advanced Polymers: This molecule can be used as a monomer for the synthesis of specialty polyesters and other polymers, where its dual functionality can be leveraged to create unique architectures.

Cost Analysis: A Bottom-Up Perspective

The most probable industrial synthesis involves the reaction of p-hydroxybenzoic acid with epichlorohydrin in the presence of a base.

Key Feedstock Costs:

  • p-Hydroxybenzoic acid: Industrial grade p-hydroxybenzoic acid is available at prices ranging from approximately $42.37 to $160.00 for 100-500g quantities, with bulk pricing being significantly lower.[4][5]

  • Epichlorohydrin: As a commodity chemical, industrial-grade epichlorohydrin has a more volatile price, influenced by the cost of propylene and chlorine. Recent prices have ranged from approximately $1.00 to $3.50 per kilogram for bulk quantities.[6]

Estimated Production Cost:

The production cost of epoxy resins is heavily influenced by raw material costs, which can account for a significant portion of the final price.[7] A detailed analysis of a liquid epoxy resin production plant indicates that raw materials, utilities, and labor are the primary cost drivers.[8] Based on these factors, the industrial-scale production cost of 4-(Oxiran-2-ylmethoxy)benzoic acid would likely be in the range of specialty epoxy modifiers, significantly higher than commodity epoxy resins, but potentially justifiable if it imparts unique and high-value performance characteristics.

Comparative Performance Analysis: A Theoretical Framework

In the absence of direct experimental data for 4-(Oxiran-2-ylmethoxy)benzoic acid, we can construct a comparative framework based on its chemical nature against common classes of epoxy resin modifiers.

Performance Metric4-(Oxiran-2-ylmethoxy)benzoic acid (Hypothesized)Standard Reactive Diluent (e.g., Butyl Glycidyl Ether)Toughening Agent (e.g., Carboxyl-Terminated Butadiene Nitrile - CTBN)Adhesion Promoter (e.g., Silane Coupling Agent)
Viscosity Reduction ModerateHighLow (may increase viscosity)Negligible
Mechanical Strength Potentially maintains or slightly reducesTypically reducesCan reduce modulus but increase toughnessMinimal effect
Adhesion High (due to carboxylic acid group)LowModerateVery High
Thermal Stability High (due to aromatic ring)LowModerate to HighHigh
Cost HighLowHighHigh

Experimental Protocols for Performance Validation

To validate the hypothesized performance benefits of 4-(Oxiran-2-ylmethoxy)benzoic acid, a series of standardized tests should be conducted. The following are detailed protocols for key performance indicators.

Viscosity Measurement

Objective: To determine the effect of 4-(Oxiran-2-ylmethoxy)benzoic acid on the viscosity of a standard epoxy resin.

Methodology (ASTM D2196):

  • Prepare blends of a standard liquid epoxy resin (e.g., DGEBA) with varying weight percentages of 4-(Oxiran-2-ylmethoxy)benzoic acid (e.g., 5%, 10%, 15%).

  • Use a rotational viscometer with a suitable spindle and speed.

  • Maintain a constant temperature (e.g., 25°C) using a water bath.

  • Allow the sample to equilibrate for 5 minutes before taking a reading.

  • Record the viscosity in centipoise (cP).

G

Caption: Workflow for viscosity measurement.

Mechanical Properties Testing

Objective: To evaluate the impact of 4-(Oxiran-2-ylmethoxy)benzoic acid on the tensile strength, flexural strength, and impact resistance of a cured epoxy system.

Methodology:

  • Prepare formulations of the epoxy resin with the modifier and a suitable curing agent (e.g., an amine or anhydride).

  • Cast the formulations into molds of appropriate dimensions for each test.

  • Cure the samples according to a defined schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).

  • Conduct the following tests on the cured specimens:

    • Tensile Strength (ASTM D638): Use a universal testing machine to pull the specimens until failure, recording the maximum stress.

    • Flexural Strength (ASTM D790): Subject the specimens to three-point bending until failure.

    • Impact Strength (ASTM D256 - Izod): Measure the energy absorbed by a notched specimen upon impact from a swinging pendulum.

G

Caption: Experimental workflow for mechanical properties testing.

Adhesion Testing

Objective: To quantify the improvement in adhesion to a metal substrate.

Methodology (ASTM D4541 - Pull-Off Adhesion):

  • Prepare a metal substrate (e.g., aluminum or steel) by cleaning and abrading the surface.

  • Apply a uniform coating of the epoxy formulation to the substrate.

  • Cure the coating as per the defined schedule.

  • Adhere a loading fixture (dolly) to the surface of the coating using a compatible adhesive.

  • After the dolly adhesive has cured, use a portable pull-off adhesion tester to apply a perpendicular force to the dolly until it detaches.

  • Record the pull-off strength in megapascals (MPa) or pounds per square inch (psi).

Conclusion: A Promising but Niche Specialty Modifier

4-(Oxiran-2-ylmethoxy)benzoic acid represents a class of specialty epoxy modifiers that, while likely to be more costly than commodity alternatives, offers the potential for significant performance enhancements in specific applications. Its dual functionality as both a reactive epoxy monomer and a source of carboxylic acid groups makes it a compelling candidate for formulations where improved adhesion, toughness, and reactivity are critical.

The cost-performance analysis suggests that its use would be most justified in high-value applications such as aerospace adhesives, high-performance industrial coatings, and advanced composite matrices where the benefits of its unique chemical structure can outweigh its higher price point. Further experimental validation is required to fully elucidate its performance characteristics and to identify the optimal applications for this intriguing molecule.

References

  • 4-(Oxiran-2-ylmethoxy)benzoic acid price & availability - MOLBASE. (n.d.). Retrieved January 21, 2026, from [Link]

  • Epoxy Resins Production Cost Reports. (n.d.). Intratec.us. Retrieved January 21, 2026, from [Link]

  • Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. (2023). MDPI.
  • Epoxy Resin Production Cost Analysis 2025: A Detailed Guide from. (2025). openPR.com. Retrieved January 21, 2026, from [Link]

  • 4-Hydroxybenzoic acid 98%, p-HBA, p-Hydroxybenzoic acid. (n.d.). eBay. Retrieved January 21, 2026, from [Link]

  • Epoxy Resins Plant Cost. (n.d.). Calaméo. Retrieved January 21, 2026, from [Link]

  • Review of Preparing Low-Dielectric Epoxy Resin Composites. (2023). MDPI.
  • Epichlorohydrin - 106-89-8 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 21, 2026, from [Link]

  • 4-HYDROXY BENZOIC ACID (p-hydroxybenzoic acid). (n.d.). Sdfine. Retrieved January 21, 2026, from [Link]

  • High Purity Epichlorohydrine - Bulk Shipment Available. (n.d.). Alibaba.com. Retrieved January 21, 2026, from [Link]

  • Epichlorohydrin Price - Historical & Current. (n.d.). Intratec.us. Retrieved January 21, 2026, from [Link]

  • Epichlorohydrin Prices 2025 | December Chart & Forecast. (2025). IMARC Group. Retrieved January 21, 2026, from [Link]

  • Epichlorohydrin Prices: Current Market Trends. (2025). Accio. Retrieved January 21, 2026, from [Link]

  • Multi-functional and Specialty Epoxy Resins. (n.d.). Westlake Epoxy. Retrieved January 21, 2026, from [Link]

  • p-Hydroxybenzoic acid, min 99%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

  • Catalysis of the Epoxy-Carboxyl Reaction. (n.d.). King Industries. Retrieved January 21, 2026, from [Link]

  • p-Hydroxybenzoic acid, 99% - 99-96-7 - Manufacturers & Suppliers in India. (n.d.). Ottokemi. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of High-Performance Epoxy Resin Based on Disiloxane 4,4'-Oxybis(benzoic acid) Ester. (2018).
  • Epoxy/Epoxy Composite/Epoxy Hybrid Composite Coatings for Tribological Applic
  • A Critical Review: The Modification, Properties, and Applications of Epoxy Resins. (2022).
  • Epoxy Resin Price Trends, Index, Chart And Forecast. (n.d.). Procurement Resource. Retrieved January 21, 2026, from [Link]

  • A Simple and Efficient Magnesium Hydroxide Modification Strategy for Flame-Retardancy Epoxy Resin. (2023). MDPI.
  • Revolutionary Curing Agents: Empowering Innovations for Epoxy Formul
  • Synthesis of Hybrid Epoxy Methacrylate Resin Based on Diglycidyl Ethers and Coatings Preparation via Cationic and Free-Radical Photopolymeriz
  • Glycidyl ethers of phenolic compounds and process for producing the same. (1991).
  • Synthesis of an Epoxy Toughening Curing Agent through Modification of Terephthalic Acid Sludge Waste. (2024). MDPI.
  • for Epoxy Carboxy Co
  • Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings with Amine and Phenalkamine Crosslinker. (2023). Semantic Scholar.
  • Glycidyl carbamate functional resins and their applications: a review. (2020).
  • Preparation of glycidyl ethers. (1981).
  • Process for preparation of glycidyl ether. (2000).
  • Synthesis of glycidyl ethers of polyhydric phenols. (1964).
  • Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides. (1956).
  • Catalyst Selectivity in the Addition of Hydroxybenzoic Acids to Glycidyl Phenyl Ether. (n.d.). Western Kentucky University. Retrieved January 21, 2026, from [Link]

  • Product of glycidyl ether of a mono or polyhydric phenol. (2021).
  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004).
  • Process for the preparation of glycidyl ethers. (1992).
  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (n.d.). INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY.
  • composition for a coating, coatings and methods thereof. (2023).
  • A coating composition and coating system. (2019).
  • High-Impact Epoxy Resins with Superior Hydrophobicity Toughened by Epoxy Functionalized Poly(olefin-alt-maleimide) Derivatives. (2022).
  • EPOXY BASED COATINGS. (2016).

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of Synthesized 4-(Oxiran-2-ylmethoxy)benzoic acid

Introduction: 4-(Oxiran-2-ylmethoxy)benzoic acid (CAS 35217-95-9), with a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18, is a bifunctional monomer of significant interest in materials science and medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

4-(Oxiran-2-ylmethoxy)benzoic acid (CAS 35217-95-9), with a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18, is a bifunctional monomer of significant interest in materials science and medicinal chemistry.[1][2] Its structure incorporates a reactive epoxy (oxirane) group and a carboxylic acid moiety, making it a valuable building block for advanced polymers, resins, and as a linker in the synthesis of complex pharmaceutical intermediates. The dual functionality, however, presents a distinct challenge in its synthesis and purification. The purity of the final product is paramount, as trace impurities can drastically alter polymerization kinetics, final material properties, or introduce unwanted side products in a multi-step drug synthesis.

This guide provides a comprehensive framework for validating the purity of synthesized 4-(Oxiran-2-ylmethoxy)benzoic acid. We will move beyond simple data reporting to explain the causality behind method selection, offering a multi-faceted analytical strategy that ensures the highest degree of confidence in product quality. This is not merely a set of protocols; it is a self-validating system for researchers, scientists, and drug development professionals who demand technical accuracy and field-proven insights.

Chapter 1: The Rationale for a Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the orthogonal application of multiple methods, where each technique provides a different and complementary piece of the puzzle. Spectroscopic methods confirm the chemical identity, chromatographic methods quantify the primary component against its impurities, and classical methods can offer a direct measure of functional group activity.

Our validation workflow is designed to be synergistic. Initial, rapid checks like melting point analysis provide a qualitative assessment, followed by definitive structural confirmation via NMR and MS. Finally, HPLC provides the quantitative purity value that is essential for lot release and regulatory documentation.

G cluster_0 Initial Synthesis & Work-up cluster_1 Qualitative & Identity Confirmation cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Final Validation Crude_Product Crude Synthesized Product MP Melting Point Analysis (Purity Indication) Crude_Product->MP Initial Check NMR NMR Spectroscopy (¹H, ¹³C) (Structural Identity) Crude_Product->NMR Primary Structure MS Mass Spectrometry (Molecular Weight) NMR->MS Confirms Mass IR FTIR Spectroscopy (Functional Groups) MS->IR Confirms Groups HPLC RP-HPLC (Quantitative Purity %) IR->HPLC Proceed to Quantify Titration Titration (Epoxide Content) HPLC->Titration Orthogonal Check COA Certificate of Analysis (CoA) (Purity >98%?) HPLC->COA Data Consolidation Titration->COA Data Consolidation

Caption: A synergistic workflow for comprehensive purity validation.

Chapter 2: Identifying Potential Impurities

Effective purity validation requires an understanding of what you are looking for. The common synthesis of 4-(Oxiran-2-ylmethoxy)benzoic acid involves the reaction of 4-hydroxybenzoic acid with an epihalohydrin (like epichlorohydrin) under basic conditions. This process can lead to several key impurities:

  • Unreacted Starting Material: 4-hydroxybenzoic acid.

  • Hydrolysis Product: The epoxide ring is susceptible to opening under acidic or basic conditions, especially in the presence of water, yielding the corresponding diol: 4-(2,3-dihydroxypropoxy)benzoic acid.

  • Dimerization/Oligomerization: Reaction of the epoxide of one molecule with the carboxylate or phenoxide of another.

  • Process-Related Impurities: Residual solvents or byproducts from the base used (e.g., salts).

G SM1 4-Hydroxybenzoic Acid Target Target Product 4-(Oxiran-2-ylmethoxy)benzoic acid SM1->Target Impurity1 Impurity 1 (Unreacted SM1) SM1->Impurity1 Incomplete Reaction SM2 Epichlorohydrin SM2->Target Base Base (e.g., K₂CO₃) Base->Target Impurity2 Impurity 2 (Diol Hydrolysis Product) Target->Impurity2 H₂O (Ring Opening)

Caption: Common synthetic route and potential impurity formation.

Chapter 3: Analytical Methodologies & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. For this molecule, a DMSO-d₆ solvent is recommended due to the presence of the carboxylic acid proton.

  • ¹H NMR Spectroscopy: Provides information on the proton environment.

    • ~12.5-13.0 ppm (s, 1H): The acidic proton of the carboxylic acid. Its presence is a key indicator.

    • ~7.9 ppm (d, 2H) & ~7.0 ppm (d, 2H): Classic AA'BB' pattern for a para-substituted benzene ring.

    • ~4.3 ppm & ~3.9 ppm (m, 2H): The diastereotopic protons of the -O-CH₂ - group adjacent to the epoxide.

    • ~3.3 ppm (m, 1H): The methine proton on the epoxide ring.

    • ~2.8 ppm & ~2.7 ppm (m, 2H): The diastereotopic methylene protons on the epoxide ring.

    • Impurity Watch: The aromatic signals for unreacted 4-hydroxybenzoic acid will appear at slightly different shifts. The appearance of new signals around 3.5-4.0 ppm could indicate the presence of the diol hydrolysis product.

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton. Literature data reports the following key shifts in DMSO-d₆[3]:

    • ~172.4 ppm: Carboxylic acid carbon (C=O).

    • ~164.9 ppm: Aromatic carbon attached to the ether oxygen.

    • ~133.5 ppm & ~116.2 ppm: Aromatic CH carbons.

    • ~122.7 ppm: Aromatic carbon attached to the carboxyl group.

    • ~70.0 ppm: Methylene carbon of the ether linkage (-O-C H₂-).

    • ~52.7 ppm: Methine carbon of the epoxide ring.

    • ~43.9 ppm: Methylene carbon of the epoxide ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantitative purity assessment. A reversed-phase method is ideal for this moderately polar aromatic compound. The goal is to develop a method that can separate the main peak from all potential impurities.

  • Why this method? A C18 column provides excellent retention for the aromatic ring via hydrophobic interactions. An acidic mobile phase (e.g., using phosphoric or formic acid) ensures the carboxylic acid remains in its protonated, non-ionic form (-COOH), which prevents peak tailing and leads to sharp, symmetrical peaks for accurate integration. UV detection is highly effective due to the strong chromophore of the benzoic acid moiety.[4][5]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmIndustry standard for retaining aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies mobile phase to suppress ionization of the carboxyl group.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start at 80:20 (A:B), ramp to 20:80 (A:B) over 15 minTo elute the polar diol impurity first, then the main peak, and finally any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 230 nm or 254 nmHigh absorbance region for the benzoic acid chromophore.[5][6]
Column Temp. 30 °CEnsures reproducible retention times.

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for pharmaceutical applications.

Mass Spectrometry (MS)

MS provides unequivocal confirmation of the molecular weight. Using electrospray ionization (ESI) in negative mode is ideal, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.

  • Expected Ion: [M-H]⁻ at m/z 193.1.[3]

  • Fragmentation Analysis (MS/MS): Can be used to further confirm the structure. Key fragments would include the loss of CO₂ (m/z 149) and cleavage of the ether bond. This technique is especially useful for identifying unknown impurity peaks from an HPLC-MS analysis.

Classical and Thermal Methods
  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, causing melting to occur over a broader range and at a lower temperature. The literature value for 4-(Oxiran-2-ylmethoxy)benzoic acid is 212–213 °C .[3] A sharp melting point within this range is a strong indicator of high purity.

  • Titration for Epoxide Content: This classical method provides a direct measure of the concentration of the reactive epoxide group, often expressed as the Epoxide Equivalent Weight (EEW). One common method involves the reaction of the epoxide with an excess of hydrogen halide (e.g., HBr or HCl generated in situ) in a non-aqueous solvent, followed by back-titration of the unreacted acid.[7][8][9] This confirms that the epoxide ring is intact and provides data orthogonal to chromatography.

Comparison of Purity Validation Techniques

TechniqueInformation ProvidedProsCons
¹H & ¹³C NMR Unambiguous structure, impurity identificationHighly specific, provides structural details of impuritiesModerate sensitivity, requires pure standards for quantification
RP-HPLC-UV Quantitative purity, impurity profileHigh sensitivity, excellent for quantification (% area)Requires method development, impurity identity not absolute without MS
LC-MS Molecular weight confirmation, impurity identificationHigh sensitivity and specificity, couples separation with identificationMore complex instrumentation, quantification can be challenging
Melting Point Qualitative purity indicationFast, simple, inexpensiveNot quantitative, insensitive to small amounts of impurities
Titration Functional group quantification (epoxide content)Direct measure of reactive group, cost-effective, accurateNot specific if other reactive groups are present, lower sensitivity
FTIR Functional group confirmationFast, simple, confirms presence of key bonds (epoxide, C=O)Not quantitative, provides limited structural information

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with the diluent.

  • Instrumentation: Use an HPLC system equipped with a UV detector, autosampler, and a C18 column (150 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 230 nm.

    • Set the flow rate to 1.0 mL/min.

    • Program the following gradient:

      • 0-2 min: 20% B

      • 2-12 min: 20% to 80% B

      • 12-15 min: 80% B

      • 15.1-18 min: 20% B (re-equilibration)

  • Analysis: Inject 10 µL of the prepared sample. Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • Interpretation: Assign all peaks and check for the presence of unexpected signals that may correspond to impurities.

Conclusion

Validating the purity of synthesized 4-(Oxiran-2-ylmethoxy)benzoic acid is a critical step that requires a thoughtful and multi-faceted analytical approach. Relying on a single technique is insufficient. By combining the structural elucidation power of NMR, the quantitative precision of HPLC, and the definitive mass confirmation of MS, researchers can build a comprehensive and trustworthy data package. Complementary methods like melting point analysis and titration serve as rapid, cost-effective checks that reinforce the entire validation system. This rigorous methodology ensures that the material meets the high-quality standards required for its intended application in advanced research and development.

References

  • Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1879–1886. [Link]

  • Dobinson, B., Hofmann, W., & Stark, B. P. (1969). The Determination of Epoxide Groups. Pergamon Press. [Link]

  • Swern, D. (1971). Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. Centers for Disease Control and Prevention. [Link]

  • Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]

  • Grdadolnik, J., & Leban, I. (2003). CRYSTAL STRUCTURES OF 4-(OXIRAN-2-YLMETHOXY)BENZOIC AC. Acta Chimica Slovenica, 50, 802-808. [Link]

  • CN1712943A - Determination method of epoxy value. (2005).
  • Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 12(6). [Link]

Sources

Safety & Regulatory Compliance

Handling

Technical Guide: Personal Protective Equipment for Handling 4-(Oxiran-2-ylmethoxy)benzoic acid

This guide provides essential safety protocols for handling 4-(Oxiran-2-ylmethoxy)benzoic acid (CAS: 35217-95-9). As a bifunctional molecule containing both a reactive epoxide (oxirane) ring and a benzoic acid moiety, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling 4-(Oxiran-2-ylmethoxy)benzoic acid (CAS: 35217-95-9). As a bifunctional molecule containing both a reactive epoxide (oxirane) ring and a benzoic acid moiety, a comprehensive understanding of its potential hazards is critical for ensuring laboratory safety. The following procedures and recommendations are synthesized from established safety standards for its constituent chemical classes, providing a robust framework for researchers, scientists, and drug development professionals.

Hazard Assessment: A Dual-Functionality Molecule

  • Epoxide (Oxirane) Group: Epoxy compounds are well-known for their potential to act as skin and respiratory sensitizers.[1][2] Repeated exposure, even at low levels, can lead to allergic reactions. The reactive nature of the epoxide ring means it can react with biological macromolecules, necessitating stringent measures to prevent direct contact.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are classified as causing skin irritation, serious eye damage, and respiratory irritation.[3][4][5][6] The relevant GHS Hazard Statements for benzoic acid, which should be assumed for this compound, include:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[3][4][7]

    • H318/H319: Causes serious eye damage/irritation.[3][4][7][8]

    • H335: May cause respiratory irritation.[3][8]

    • H372: Causes damage to organs (lungs) through prolonged or repeated exposure via inhalation.[4]

Based on this analysis, 4-(Oxiran-2-ylmethoxy)benzoic acid must be handled as a hazardous substance with risks of skin and eye damage, respiratory irritation, and potential for sensitization.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the need to create a complete barrier against the identified hazards. The minimum required PPE for handling this compound in any form is detailed below.

Protection Type Required PPE Rationale and Specifications
Eye & Face Chemical Safety Goggles & Face ShieldMandatory. The benzoic acid component poses a risk of serious eye damage (H318).[3][4] Goggles provide a seal against dust and splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.
Skin & Body Chemical-Resistant Gloves (Nitrile or Neoprene) & Laboratory CoatMandatory. To prevent skin irritation (H315) and potential sensitization from the epoxy group, gloves are essential.[2][9] Nitrile or neoprene gloves offer good chemical resistance; thin latex gloves are insufficient.[2][10] Always check for tears before use and remove them without touching the outer surface. A fully buttoned lab coat protects against incidental contact.
Respiratory N95 Respirator or HigherSituational. When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of dust that can cause respiratory irritation (H335) and long-term lung damage (H372).[1][4] For procedures that may generate vapors or aerosols, an air-purifying respirator with an organic vapor cartridge may be necessary.[1][2]

Operational and Disposal Plan

Safe handling extends beyond PPE to include engineered controls and meticulous work practices.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling 4-(Oxiran-2-ylmethoxy)benzoic acid.

cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Conclusion & Disposal A Assess Hazards & Review SDS of Analogous Compounds B Verify Function of Engineering Controls (Fume Hood) A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Handle Chemical Inside Certified Fume Hood C->D E Weigh Solid Using Contained Methods D->E F Prepare Solution (Add solid to solvent) E->F G Decontaminate Surfaces F->G H Dispose of Waste in Labeled Hazardous Waste Container G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Oxiran-2-ylmethoxy)benzoic acid
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4-(Oxiran-2-ylmethoxy)benzoic acid
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